molecular formula C21H20O9 B020649 Cleomiscosin C

Cleomiscosin C

Cat. No.: B020649
M. Wt: 416.4 g/mol
InChI Key: GZXPCBAETDEQAX-CRAIPNDOSA-N
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Description

Cleomiscosin C is a coumarinolignan natural product isolated from various medicinal plants, recognized for its significant pharmacological potential in biochemical research. This compound exhibits a multifaceted biological profile, primarily characterized by potent anti-inflammatory and anti-cancer activities. Its mechanism of action is linked to the inhibition of key pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby modulating the NF-κB signaling pathway. In oncology research, this compound has demonstrated promising cytotoxic effects against a range of human cancer cell lines by inducing apoptosis and cell cycle arrest. Furthermore, studies suggest it possesses antioxidant properties, protecting cells from oxidative stress. Its unique chemical structure makes it a valuable reference standard and a compelling lead compound for investigating novel therapeutic agents for inflammatory diseases and cancer. Researchers utilize this compound in cell-based assays, high-throughput screening, and mechanistic studies to elucidate complex signaling pathways and identify new molecular targets.

Properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXPCBAETDEQAX-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cleomiscosin C: A Technical Guide to Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known botanical sources of this compound, their geographical distribution, and detailed methodologies for its extraction, isolation, and quantification. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound has been identified in a variety of plant species, distributed across different families and geographical regions. The primary plant sources are detailed below.

Table 1: Plant Sources and Distribution of this compound
Plant SpeciesFamilyPlant Part(s) Containing this compoundGeographical Distribution
Cleome viscosaCleomaceaeSeedsPantropical, found in warm and humid habitats across the Americas, Africa, Asia, and Australia.[1][2]
Hibiscus taiwanensisMalvaceaeStems, LeavesEndemic to the Alishan Range in Taiwan.[3]
Hibiscus syriacusMalvaceaeRoot BarkNative to East Asia, widely introduced and naturalized in Europe and North America.[4]
Acer okamotoanumSapindaceaeLeaves, TwigsNative to South Korea, particularly Ulleungdo Island.[5]
Acer saccharumSapindaceaeWoodNative to the hardwood forests of eastern Canada and the eastern United States.[6][7]
Artemisia minorAsteraceaeAerial PartsNative to the Himalayan region, extending to South Xinjiang and Western Gansu in China.[8]
Buxus sinicaBuxaceaeWhole PlantNative to central and southern China, Taiwan, South Korea, and Japan.[9]

Biosynthesis of this compound Precursors

This compound is a coumarinolignan, a class of compounds formed through the coupling of a coumarin and a phenylpropanoid derivative. The biosynthesis of these precursors originates from the phenylpropanoid pathway, a major route in plant secondary metabolism.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. These compounds serve as precursors for both coumarins and monolignols (the building blocks of lignans). The formation of the coumarin scaffold involves hydroxylation and lactonization of a cinnamic acid derivative. Monolignols, such as coniferyl alcohol, are synthesized via the reduction of the corresponding hydroxycinnamoyl-CoA esters. The final step in the formation of a coumarinolignan like this compound involves the oxidative coupling of a coumarin and a monolignol.

Biosynthesis_of_Cleomiscosin_C_Precursors Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Scopoletin Scopoletin (Coumarin Moiety) Feruloyl_CoA->Scopoletin F6'H, COSY Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Cleomiscosin_C This compound Scopoletin->Cleomiscosin_C Oxidative Coupling Coniferyl_alcohol Coniferyl Alcohol (Lignan Precursor) Coniferaldehyde->Coniferyl_alcohol CAD Coniferyl_alcohol->Cleomiscosin_C

Biosynthesis of this compound Precursors.

Experimental Protocols

General Workflow for Isolation and Quantification

The following diagram outlines a general workflow for the extraction, isolation, and quantification of this compound from plant materials. This workflow can be adapted based on the specific plant matrix and available laboratory equipment.

Experimental_Workflow Plant_Material Plant Material (e.g., seeds, leaves, bark) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Solvent-Solvent Partitioning or Column Chromatography (Initial) Crude_Extract->Fractionation Quantification HPLC-UV/DAD Quantification Crude_Extract->Quantification Fractions Fractions Fractionation->Fractions Purification Preparative HPLC or Column Chromatography (Final) Fractions->Purification Fractions->Quantification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structural_Elucidation Final_Data Quantitative Data Quantification->Final_Data

General Experimental Workflow.
Detailed Methodology for Extraction and Isolation from Cleome viscosa Seeds

The following protocol is a detailed method for the extraction and isolation of a mixture of coumarinolignoids, including this compound, from the seeds of Cleome viscosa.

  • Plant Material Preparation:

    • Air-dry the seeds of Cleome viscosa.

    • Pulverize the dried seeds into a fine powder.

  • Defatting:

    • Soak the powdered seeds in petroleum ether (ratio 1:3 w/v) for 72 hours to remove fatty oils.

    • Repeat the process three times.

    • Discard the petroleum ether fractions and air-dry the defatted seed powder.

  • Extraction:

    • Exhaustively extract the defatted seed powder with methanol (ratio 1:3 w/v) for 72 hours.

    • Repeat the extraction process three times.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous extract.

  • Isolation:

    • The concentrated methanol extract can be further purified using column chromatography.

    • Pack a silica gel column (60-120 mesh) and equilibrate with a non-polar solvent (e.g., hexane).

    • Load the crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound (identified by comparison with a standard).

    • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification in Cleome viscosa Seeds

This section details the HPLC method for the simultaneous quantification of Cleomiscosin A, B, and C in extracts of Cleome viscosa seeds.[10][11]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Waters Symmetry C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

    • Solvent A: Acetonitrile:Methanol (1:2 v/v)

    • Solvent B: Water:Acetic Acid (99.5:0.5 v/v)

  • Elution Mode: Gradient elution. The specific gradient profile should be optimized for baseline separation of the analytes. A typical starting point could be a linear gradient from a lower to a higher percentage of Solvent A over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 326 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare stock solutions of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Quantitative Data

Quantitative data for this compound content in various plant sources is limited in the publicly available literature. The following table summarizes the available information. Researchers are encouraged to perform their own quantitative analyses using the methods described in this guide.

Table 2: Quantitative Analysis of this compound
Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration/Yield of this compoundReference
Cleome viscosaSeedsMethanol ExtractionHPLC-PDAData not explicitly stated in the abstract, but a validated quantification method is available.[10][11][10][11]
Hibiscus syriacusRoot BarkNot specifiedNot specifiedIsolated as a constituent, but quantitative data is not provided.[12]
Acer okamotoanumLeaf and TwigNot specifiedNot specifiedIsolated as a constituent, but quantitative data is not provided.[13]
Acer saccharumWoodEthanol ExtractionNot specifiedIsolated as a constituent, but quantitative data is not provided.[9][14][9][14]
Artemisia minorAerial PartsNot specifiedNot specifiedIsolated as a constituent, but quantitative data is not provided.[15]

Conclusion

This technical guide has consolidated the current knowledge on the natural sources, geographical distribution, and analytical methodologies for this compound. While several plant species have been identified as sources of this promising coumarinolignan, there is a clear need for more extensive quantitative studies to determine the concentration of this compound in these plants. The provided experimental protocols offer a robust framework for researchers to undertake such investigations. The continued exploration of these natural sources is crucial for advancing the research and development of this compound for potential therapeutic applications.

References

In-Depth Technical Guide: Isolation of Cleomiscosin C from Acer okamotoanum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and characterization of Cleomiscosin C, a coumarinolignan, from the leaves and twigs of Acer okamotoanum. The methodologies outlined are based on established phytochemical research, offering a reproducible guide for natural product chemists and pharmacognosists.

Introduction

Acer okamotoanum, a species of maple tree, is a source of various bioactive secondary metabolites. Among these, the coumarinolignans, including this compound, have garnered interest for their potential pharmacological activities. Notably, phytochemical investigations have revealed the presence of both Cleomiscosin A and this compound in this plant species. This document focuses on the systematic approach to the extraction, isolation, and structural elucidation of this compound.

Experimental Protocols

The following protocols are derived from the phytochemical analysis of Acer okamotoanum and provide a step-by-step guide for the isolation of this compound.

Plant Material

Fresh leaves and twigs of Acer okamotoanum are the starting material for the isolation process. Proper identification and collection of the plant material are crucial for reproducible results.

Extraction

The initial extraction process is designed to efficiently remove a broad spectrum of secondary metabolites from the plant matrix.

Protocol:

  • Air-dry the collected leaves and twigs of Acer okamotoanum.

  • Grind the dried plant material into a coarse powder.

  • Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude CH₂Cl₂ extract.

Fractionation and Isolation

A multi-step chromatographic approach is employed to separate the complex mixture of compounds in the crude extract and isolate this compound.

Protocol:

  • Silica Gel Column Chromatography:

    • Subject the crude CH₂Cl₂ extract to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol (MeOH).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Reversed-Phase (RP-18) Column Chromatography:

    • Combine fractions containing compounds of interest, as identified by TLC analysis.

    • Further purify these fractions on an RP-18 column.

    • Elute with a gradient of methanol (MeOH) in water (H₂O), starting with a lower concentration of MeOH and gradually increasing it.

  • Diaion HP-20 Column Chromatography:

    • For fractions requiring further separation, employ Diaion HP-20 resin.

    • Elute with a stepwise gradient of methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is achieved using preparative HPLC.

    • The specific column and mobile phase conditions will depend on the purity of the fraction from the previous step. A typical system would involve a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of this compound isolated from Acer okamotoanum. This data is crucial for understanding its potential therapeutic applications.

Biological Activity AssayTest SubstanceIC₅₀ (µM)
LDL Oxidation (Copper-induced)This compound29.5
LDL Oxidation (AAPH-induced)This compound11.9
ApoB-100 Fragmentation (Copper-induced)This compound> 5 µM (65.3% inhibition at 5 µM)
ApoB-100 Modification (Copper-induced)This compound23.6
ApoB-100 Modification (HOCl-induced)This compound3.9

Structure Elucidation

The definitive identification of the isolated compound as this compound is accomplished through the analysis of its spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Note: The detailed NMR and MS data for this compound isolated from Acer okamotoanum, while foundational for its identification, are not publicly available in the referenced abstracts. Researchers undertaking this isolation would need to acquire and interpret this data to confirm the structure.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the isolation process and the hierarchical relationship of the chromatographic techniques employed.

Isolation_Workflow Start Dried & Powdered Acer okamotoanum Extraction Maceration with CH₂Cl₂ Start->Extraction Crude_Extract Crude CH₂Cl₂ Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions1 Fractions Silica_Gel->Fractions1 RP18 RP-18 Column Chromatography Fractions1->RP18 Fractions2 Fractions RP18->Fractions2 Diaion Diaion HP-20 Column Chromatography Fractions2->Diaion Fractions3 Fractions Diaion->Fractions3 Prep_HPLC Preparative HPLC Fractions3->Prep_HPLC Final_Compound Pure this compound Prep_HPLC->Final_Compound

Caption: A flowchart illustrating the sequential steps for the isolation of this compound.

Chromatography_Hierarchy cluster_0 Purification Strategy Crude Extract Crude Extract Primary Separation\n(Silica Gel) Primary Separation (Silica Gel) Crude Extract->Primary Separation\n(Silica Gel) Secondary Separation\n(RP-18) Secondary Separation (RP-18) Primary Separation\n(Silica Gel)->Secondary Separation\n(RP-18) Tertiary Separation\n(Diaion HP-20) Tertiary Separation (Diaion HP-20) Secondary Separation\n(RP-18)->Tertiary Separation\n(Diaion HP-20) Final Polishing\n(Preparative HPLC) Final Polishing (Preparative HPLC) Tertiary Separation\n(Diaion HP-20)->Final Polishing\n(Preparative HPLC)

Caption: A diagram showing the hierarchical application of chromatographic techniques.

Cleomiscosin C: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan, has emerged as a molecule of significant interest in the scientific community. First identified from medicinal plants, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the discovery, structural characterization, and known biological functions of this compound. It details the experimental methodologies for its isolation and analysis, presents its bioactivity data in a structured format, and explores its putative mechanisms of action, including its interaction with key signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Structural Elucidation

This compound is a secondary metabolite found in a variety of plant species. It has been reported in plants such as Hibiscus taiwanensis, Artemisia minor, and from the root bark of Hibiscus syriacus (Malvaceae).[1] The initial isolation and characterization of this compound, along with its related compounds Cleomiscosin A and B, have been pivotal in understanding this class of coumarinolignans.[2]

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₀O₉[1]
Molecular Weight 416.4 g/mol [1]
IUPAC Name (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][3][4]benzodioxin-9-one[1]
CAS Number 84575-10-0[1]
Experimental Protocol: Isolation and Characterization

The following is a generalized protocol for the isolation and characterization of this compound from a plant source, based on common phytochemical techniques.

1. Plant Material Extraction:

  • Dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period.
  • The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The fractions are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).
  • Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Determination:

  • UV-Vis Spectroscopy: To determine the absorption maxima.
  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following sections and tables summarize the key findings and quantitative data.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated using various in vitro assays.

Table 2: Antioxidant Activity of this compound

AssayTargetIC₅₀ (µM)Source
Cu²⁺-mediated LDL oxidationLDL oxidation29.5[5]
AAPH-induced LDL oxidationLDL oxidation11.9[5]
HOCl-induced apoB-100 modificationapoB-100 protein oxidation3.9[5]
Anticancer Potential

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, related coumarinolignans and extracts containing this compound have shown cytotoxic effects. In-silico studies have suggested a potential mechanism for its anticancer activity.[6]

Table 3: In-Silico Anticancer Target Interaction of this compound

Target ProteinMethodBinding Energy (kcal/mol)Source
Poly (ADP-ribose) polymerase 1 (PARP1)Molecular Docking-8.67[6]

This in-silico data suggests that this compound may act as a PARP1 inhibitor, a class of drugs known for their efficacy in treating certain types of cancer.[6] However, experimental validation is required to confirm this activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are another area of active research. While direct experimental data on its specific mechanism is limited, the general anti-inflammatory action of related flavonoids and coumarinolignans often involves the modulation of key inflammatory signaling pathways.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of natural products are often attributed to their interaction with cellular signaling pathways. Based on the activities of related compounds, the following pathways are putative targets for this compound.

Putative Inhibition of Inflammatory Pathways

Many natural polyphenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_output Cellular Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines, COX-2, iNOS) AP1->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates to nucleus NFkB_n->Inflammation CleomiscosinC This compound CleomiscosinC->MAPK Putative Inhibition CleomiscosinC->NFkB Putative Inhibition

Putative Anti-inflammatory Mechanism of this compound.
Potential as a PARP1 Inhibitor in Cancer

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The in-silico evidence for this compound's interaction with PARP1 suggests a promising avenue for anticancer drug development.

parp1_inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by this compound DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR catalyzes Inhibition_outcome Inhibition of DNA Repair (Synthetic Lethality in BRCA-deficient cells) PARP1->Inhibition_outcome DNA_repair Recruitment of DNA Repair Proteins PAR->DNA_repair signals for Repair_outcome DNA Repair DNA_repair->Repair_outcome CleomiscosinC This compound CleomiscosinC->PARP1 Putative Inhibition

Proposed Mechanism of PARP1 Inhibition by this compound.

Synthesis and Derivatives

Future Directions and Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Key areas for future research include:

  • Comprehensive Biological Screening: Evaluating the anticancer activity of purified this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Conducting in-depth experimental studies to validate its putative effects on the NF-κB, MAPK, and PARP1 signaling pathways.

  • In Vivo Efficacy: Assessing the therapeutic efficacy of this compound in animal models of inflammation and cancer.

  • Synthetic Chemistry: Developing an efficient and scalable total synthesis of this compound and creating a library of derivatives to explore structure-activity relationships.

References

The Biosynthesis of Cleomiscosin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biosynthetic Pathway of a Promising Coumarinolignan

Abstract

Cleomiscosin C, a coumarinolignan found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of phenylpropanoid and coumarin metabolism. It details the precursor molecules, key enzymatic steps, and the critical oxidative coupling reaction that forms the core structure of this complex natural product. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction

This compound is a member of the coumarinolignan class of secondary metabolites, characterized by a structural fusion of a coumarin and a phenylpropanoid moiety. It has been isolated from various plants, including Hibiscus taiwanensis and Artemisia minor[1]. The biological activities attributed to this compound and its isomers, Cleomiscosin A and B, underscore the importance of elucidating their biosynthetic origins. This guide synthesizes current knowledge to propose a detailed biosynthetic pathway for this compound, providing a framework for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not yet fully elucidated in planta. However, based on the known pathways of its constituent parts—a coumarin and a phenylpropanoid—a putative pathway can be constructed. The pathway initiates from the general phenylpropanoid pathway, branching into the biosynthesis of the coumarin moiety (fraxetin) and the C6-C3 phenylpropanoid unit (sinapyl alcohol). The final key step involves the oxidative coupling of these two precursors.

Biosynthesis of the Coumarin Moiety: Fraxetin

The formation of the coumarin scaffold begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then hydroxylated and methylated to form feruloyl-CoA. A critical hydroxylation at the C6' position of feruloyl-CoA, catalyzed by feruloyl-CoA 6'-hydroxylase (F6'H) , leads to the formation of 6'-hydroxyferuloyl-CoA. This intermediate can undergo spontaneous or enzyme-catalyzed (via coumarin synthase - COSY ) trans-cis isomerization and subsequent lactonization to yield scopoletin. Scopoletin is then hydroxylated at the C-8 position by scopoletin 8-hydroxylase (S8H) to form fraxetin[2].

Biosynthesis of the Phenylpropanoid Moiety: Sinapyl Alcohol

Parallel to coumarin biosynthesis, the phenylpropanoid pathway also provides the sinapyl alcohol precursor. Starting from feruloyl-CoA, a series of hydroxylation and methylation reactions catalyzed by ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) , respectively, leads to the formation of sinapoyl-CoA. Sinapoyl-CoA is then reduced to sinapaldehyde by cinnamoyl-CoA reductase (CCR) , and subsequently to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) [3].

The Key Oxidative Coupling Step

The final and defining step in the biosynthesis of this compound is the oxidative coupling of fraxetin and sinapyl alcohol. While the specific in vivo enzyme has not been identified, in vitro studies have demonstrated that this reaction can be catalyzed by peroxidases, such as horseradish peroxidase[4]. This reaction involves the generation of radical intermediates from both fraxetin and sinapyl alcohol, which then couple to form the coumarinolignan backbone.

The stereochemistry of this coupling is crucial, as this compound is a specific stereoisomer. In the biosynthesis of lignans, which involves a similar oxidative coupling of two monolignol units, dirigent proteins (DIRs) are known to control the regio- and stereoselectivity of the reaction[5][6][7]. It is highly probable that a specific dirigent protein is also involved in the biosynthesis of this compound to ensure the formation of the correct isomer.

Key Precursors and Enzymes

The following tables summarize the key precursors and enzymes implicated in the biosynthesis of this compound.

Table 1: Key Precursors in the Biosynthesis of this compound

Precursor MoleculeRole in Pathway
L-PhenylalanineInitial substrate for the phenylpropanoid pathway
p-Coumaroyl-CoACentral intermediate in the phenylpropanoid pathway
Feruloyl-CoAPrecursor for both fraxetin and sinapyl alcohol
ScopoletinImmediate precursor to fraxetin
FraxetinThe coumarin moiety of this compound
Sinapoyl-CoAIntermediate in the monolignol pathway
Sinapyl AlcoholThe phenylpropanoid moiety of this compound

Table 2: Key Enzymes in the Putative Biosynthesis of this compound

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA
Feruloyl-CoA 6'-HydroxylaseF6'HHydroxylates feruloyl-CoA, a key step in coumarin biosynthesis
Coumarin SynthaseCOSYCatalyzes the lactonization to form the coumarin ring
Scopoletin 8-HydroxylaseS8HHydroxylates scopoletin to form fraxetin
Ferulate 5-HydroxylaseF5HHydroxylates ferulic acid derivatives
Caffeic acid O-MethyltransferaseCOMTMethylates hydroxyl groups on the aromatic ring
Cinnamoyl-CoA ReductaseCCRReduces cinnamoyl-CoA esters to cinnamaldehydes
Cinnamyl Alcohol DehydrogenaseCADReduces cinnamaldehydes to cinnamyl alcohols
Peroxidase/Laccase-Catalyzes the oxidative coupling of fraxetin and sinapyl alcohol
Dirigent ProteinDIRPotentially controls the stereochemistry of the oxidative coupling

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the interconnectedness of the precursor pathways.

Cleomiscosin_C_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Fraxetin Biosynthesis cluster_monolignol Sinapyl Alcohol Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA HCT, C3'H, CCoAOMT 6'-Hydroxyferuloyl-CoA 6'-Hydroxyferuloyl-CoA Feruloyl-CoA->6'-Hydroxyferuloyl-CoA F6'H Sinapoyl-CoA Sinapoyl-CoA Feruloyl-CoA->Sinapoyl-CoA F5H, COMT Scopoletin Scopoletin 6'-Hydroxyferuloyl-CoA->Scopoletin COSY Fraxetin Fraxetin Scopoletin->Fraxetin S8H This compound This compound Fraxetin->this compound Peroxidase/Laccase + Dirigent Protein (?) Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR Sinapyl Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl Alcohol CAD Sinapyl Alcohol->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for every enzyme in the this compound pathway are not available. However, this section provides generalized methodologies for assaying the activity of key enzyme classes involved in this pathway. Researchers should optimize these protocols for the specific plant species and enzyme of interest.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The activity is determined by measuring the increase in absorbance at 290 nm due to the formation of trans-cinnamic acid.

Protocol:

  • Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing L-phenylalanine solution in Tris-HCl buffer.

  • Assay: Start the reaction by adding the enzyme extract to the reaction mixture. Incubate at a specific temperature (e.g., 37°C).

  • Measurement: At timed intervals, stop the reaction (e.g., by adding HCl) and measure the absorbance at 290 nm.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Principle: 4CL catalyzes the ATP-dependent formation of a thioester bond between p-coumaric acid and Coenzyme A. The formation of p-coumaroyl-CoA can be monitored spectrophotometrically at around 333 nm.

Protocol:

  • Enzyme Extraction: Similar to PAL extraction, obtain a crude or partially purified enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing p-coumaric acid, ATP, MgCl2, and Coenzyme A in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Assay: Initiate the reaction by adding the enzyme extract.

  • Measurement: Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the initial rate of p-coumaroyl-CoA formation, using its molar extinction coefficient.

Peroxidase-Mediated Oxidative Coupling Assay

Principle: Peroxidases, in the presence of hydrogen peroxide, catalyze the oxidation of phenolic substrates, leading to the formation of radicals that can then couple. The reaction can be monitored by following the disappearance of the substrates or the appearance of the coupled product using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., acetate buffer, pH 5.0) containing the precursors (fraxetin and sinapyl alcohol) and a peroxidase (e.g., horseradish peroxidase).

  • Assay: Initiate the reaction by adding a dilute solution of hydrogen peroxide.

  • Quenching and Extraction: At various time points, quench the reaction (e.g., by adding a reducing agent like sodium ascorbate) and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by HPLC with a UV or mass spectrometry detector to identify and quantify the formation of this compound.

Concluding Remarks and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for future research in this area. While the general steps are likely correct, significant work is required to fully elucidate the pathway in vivo. Key areas for future investigation include:

  • Identification and characterization of the specific enzymes involved in each step of the pathway in this compound-producing plants.

  • Elucidation of the role of dirigent proteins in controlling the stereospecific coupling of fraxetin and sinapyl alcohol.

  • Investigation of the regulatory mechanisms that control the flux of metabolites through this pathway.

  • Metabolic engineering of plants or microorganisms to enhance the production of this compound for pharmaceutical applications.

This technical guide is intended to be a dynamic resource, and it will be updated as new research emerges to provide the most current and comprehensive understanding of this compound biosynthesis.

References

Spectroscopic and Structural Elucidation of Cleomiscosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cleomiscosin C, a coumarinolignan with noted antioxidant properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for data acquisition, and a logical workflow for the isolation and characterization of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from the leaves of Aegle marmelos, was accomplished through comprehensive spectroscopic analysis. The ¹H NMR, ¹³C NMR, and mass spectrometry data are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-24.43d8.5
H-34.95d8.5
H-47.60d8.5
H-56.85d8.5
H-6'6.55s
H-86.30s
H-103.85s
3-OCH₃3.80s
5-OCH₃3.80s
4'-OH5.70s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ) ppm
C-279.8
C-382.5
C-4129.5
C-4a113.8
C-5115.5
C-6148.2
C-7143.9
C-898.5
C-8a152.0
C-9160.5
C-1'131.0
C-2', C-6'105.5
C-3', C-5'147.0
C-4'135.0
7-OCH₃56.5
3',5'-OCH₃56.8
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data for this compound revealed a molecular ion peak [M]⁺ at m/z 416.1107, which is consistent with the molecular formula C₂₁H₂₀O₉ (calculated for 416.1111). This data confirms the elemental composition of the compound.

Experimental Protocols

The following protocols outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the leaves of Aegle marmelos was achieved through a multi-step extraction and chromatographic process.

G A Dried Leaves of Aegle marmelos B Extraction with CH₂Cl₂ and MeOH A->B C Crude Extracts B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Preparative Thin-Layer Chromatography F->G H Pure this compound G->H

Caption: Isolation workflow for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • Sample Preparation: The purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

  • ¹³C NMR Spectroscopy: Spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0 ppm).

Mass Spectrometry

High-resolution mass spectra were obtained using an electron impact (EI) ionization technique.

  • Instrumentation: A mass spectrometer equipped with a direct insertion probe was used.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Acquisition: The instrument was operated in high-resolution mode to determine the accurate mass and elemental composition of the molecular ion.

Logical Relationships in Structural Elucidation

The determination of the structure of this compound relies on the correlation of data from various spectroscopic techniques.

G cluster_data Spectroscopic Data cluster_interpretation Structural Information 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton Mass_Spec Mass Spectrometry Molecular_Formula Molecular Formula Mass_Spec->Molecular_Formula Structure_Elucidation Final Structure of This compound Proton_Environment->Structure_Elucidation Carbon_Skeleton->Structure_Elucidation Molecular_Formula->Structure_Elucidation

Caption: Logic diagram for structure elucidation.

Cleomiscosin C: A Technical Guide on its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan, has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of its mechanism of action, consolidating current research findings. The document details its direct radical scavenging capabilities and its inhibitory effects on lipid peroxidation, particularly low-density lipoprotein (LDL) oxidation. Furthermore, it explores the potential for this compound to modulate cellular antioxidant pathways, such as the Nrf2 signaling cascade. Quantitative data from various antioxidant assays are presented in tabular format for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research in this area. This guide aims to be a comprehensive resource for researchers and professionals in drug discovery and development investigating the therapeutic potential of this compound as an antioxidant agent.

Introduction

Coumarinolignans are a class of natural products formed by the fusion of a coumarin and a phenylpropanoid unit. Among these, this compound has emerged as a compound of interest due to its diverse biological activities, including its potent antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants that can mitigate oxidative damage are therefore of significant therapeutic interest. This guide elucidates the multifaceted mechanism of action through which this compound exerts its antioxidant effects.

Direct Antioxidant Mechanisms

This compound exhibits direct antioxidant activity through two primary mechanisms: radical scavenging and inhibition of lipid peroxidation.

Radical Scavenging Activity

Computational studies have revealed that this compound is a highly effective radical scavenger, particularly in polar environments. Its efficacy is attributed to its chemical structure, which facilitates the donation of a hydrogen atom to neutralize free radicals. The primary mechanisms of radical scavenging are believed to be Formal Hydrogen Transfer (FHT) and Sequential Proton Loss Electron Transfer (SPLET).

FHT_Mechanism cluster_reactants Reactants cluster_products Products CleomiscosinC-OH This compound (R-OH) CleomiscosinC-O This compound Radical (R-O•) CleomiscosinC-OH->CleomiscosinC-O H• transfer ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• acceptance

Formal Hydrogen Transfer (FHT) Mechanism.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer CleomiscosinC-OH This compound (R-OH) CleomiscosinC-O_anion This compound Anion (R-O⁻) CleomiscosinC-OH->CleomiscosinC-O_anion -H⁺ H_ion H⁺ CleomiscosinC-O_radical This compound Radical (R-O•) CleomiscosinC-O_anion->CleomiscosinC-O_radical -e⁻ ROOH Hydroperoxide (ROOH) ROO Peroxyl Radical (ROO•) ROO_anion Peroxyl Anion (ROO⁻) ROO->ROO_anion +e⁻ ROO_anion->H_ion +H⁺

Sequential Proton Loss Electron Transfer (SPLET) Mechanism.
Inhibition of Low-Density Lipoprotein (LDL) Oxidation

The oxidation of low-density lipoproteins (LDL) is a critical event in the pathogenesis of atherosclerosis. This compound has been shown to effectively inhibit LDL oxidation induced by both transition metal ions (Cu²⁺) and free radical initiators (AAPH). This protective effect extends to the prevention of fragmentation of apolipoprotein B-100 (apoB-100), the primary protein component of LDL.

Potential Indirect Antioxidant Mechanisms: Nrf2 Pathway Activation

Beyond its direct antioxidant effects, it is hypothesized that this compound may also exert its antioxidant action through the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular resistance to oxidative stress. While direct evidence for this compound is pending, numerous other coumarin derivatives have been shown to activate this pathway.

Activation of the Nrf2 pathway involves the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon release, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for a battery of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

General Nrf2/ARE Signaling Pathway.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: Radical Scavenging Activity of this compound.

ParameterEnvironmentValueReference Compound
k_overall (HOO•) Apolar3.47 x 10² to 6.44 x 10⁴ M⁻¹ s⁻¹-
k_overall (HOO•) Polar4.03 x 10⁷ to 8.66 x 10⁷ M⁻¹ s⁻¹Trolox (10²–10³ times slower), Ascorbic Acid (similar), Resveratrol (similar)

Data from computational assessment of radical scavenging activity.[1][2][3]

Table 2: Inhibition of LDL Oxidation and Protection of Apolipoprotein B-100 by this compound.

AssayOxidantIC₅₀ (µM)% Inhibition
LDL Oxidation Cu²⁺29.5-
LDL Oxidation AAPH11.9-
ApoB-100 Fragmentation Cu²⁺-65.3% at 5 µM
ApoB-100 Modification Cu²⁺23.6-
ApoB-100 Modification HOCl3.9-

Data from in vitro studies on LDL isolated from human plasma.[4][5][6]

Experimental Protocols

Copper-Induced Low-Density Lipoprotein (LDL) Oxidation Assay

This protocol describes the induction of LDL oxidation using copper sulfate and its assessment.

Materials:

  • Human LDL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper (II) sulfate (CuSO₄) solution

  • EDTA solution

  • Thiobarbituric acid reactive substances (TBARS) assay reagents or a spectrophotometer for measuring conjugated diene formation.

Procedure:

  • LDL Preparation: Dialyze human LDL against PBS (pH 7.4) at 4°C to remove any EDTA. Determine the protein concentration of the LDL solution.

  • Oxidation Reaction: Dilute the LDL solution with PBS to a final concentration of 0.1-0.2 mg/mL. Add the test compound (this compound) at various concentrations. Initiate the oxidation by adding CuSO₄ to a final concentration of 5-10 µM.[1][7]

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 3-24 hours).[7] The progress of oxidation can be monitored by measuring the absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[8]

  • Termination of Reaction: Stop the oxidation by adding EDTA to a final concentration that chelates the copper ions.

  • Assessment of Oxidation:

    • Conjugated Diene Formation: Measure the increase in absorbance at 234 nm over time. The lag phase before the rapid increase in absorbance is an indicator of the antioxidant's protective effect.

    • TBARS Assay: Measure the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances as an index of lipid peroxidation.[9]

AAPH-Induced Low-Density Lipoprotein (LDL) Oxidation Assay

This protocol uses a peroxyl radical initiator to induce LDL oxidation.

Materials:

  • Human LDL

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution

  • Reagents for TBARS assay or conjugated diene measurement.

Procedure:

  • LDL Preparation: Prepare EDTA-free LDL as described in section 5.1.

  • Oxidation Reaction: In a reaction vessel, combine the LDL solution (final concentration 0.1-0.2 mg/mL) and the test compound (this compound) at various concentrations in PBS.

  • Initiation of Oxidation: Add AAPH to a final concentration of 1-5 mM to initiate the oxidation.[10][11]

  • Incubation: Incubate the mixture at 37°C. Monitor the reaction by measuring conjugated diene formation at 234 nm.

  • Data Analysis: Determine the length of the lag phase for each concentration of this compound. A longer lag phase indicates greater antioxidant activity.

Apolipoprotein B-100 (ApoB-100) Fragmentation Analysis

This protocol outlines the analysis of ApoB-100 integrity following oxidative stress.

Materials:

  • Oxidized LDL samples (from protocols 5.1 or 5.2)

  • SDS-PAGE reagents (acrylamide, bis-acrylamide, SDS, Tris buffer, etc.)

  • Protein loading buffer

  • Protein standards

  • Electroblotting apparatus and reagents (PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ApoB-100

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the oxidized LDL samples with protein loading buffer and heat to denature the proteins.

  • SDS-PAGE: Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.

  • Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ApoB-100.

    • Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme.

    • Wash the membrane again and add a chemiluminescent substrate.

  • Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the resulting bands to assess the degree of ApoB-100 fragmentation. A decrease in the intensity of the intact ApoB-100 band and the appearance of lower molecular weight fragments indicate oxidative damage.[2][12]

Conclusion and Future Research Directions

This compound is a potent antioxidant with a well-characterized direct mechanism of action involving radical scavenging and inhibition of LDL oxidation. Its efficacy in polar environments is particularly noteworthy, suggesting its potential for therapeutic applications in physiological systems.

The hypothesis that this compound may also act as an indirect antioxidant by activating the Nrf2 signaling pathway is compelling, given the evidence from other coumarin compounds. However, this remains an area that requires direct experimental validation.

Future research should focus on:

  • Investigating the ability of this compound to induce the nuclear translocation of Nrf2 and the subsequent expression of ARE-dependent genes in relevant cell models.

  • Conducting in vivo studies to evaluate the bioavailability and antioxidant efficacy of this compound in animal models of diseases associated with oxidative stress.

  • Elucidating the structure-activity relationships of this compound and its analogs to guide the development of even more potent antioxidant compounds.

A thorough understanding of both the direct and indirect antioxidant mechanisms of this compound will be crucial for harnessing its full therapeutic potential in the prevention and treatment of oxidative stress-related pathologies.

References

"biological activity of Cleomiscosin C literature review"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Cleomiscosin C

Introduction

This compound is a naturally occurring coumarinolignan, a class of secondary metabolites resulting from the fusion of a coumarin and a phenylpropanoid unit.[1] It has been isolated from various plant species, including Acer okamotoanum, and is recognized for a range of interesting biological activities.[2][3] Pre-clinical research has highlighted its potential as an antioxidant, anticancer, and anti-inflammatory agent.[4] This technical guide provides a comprehensive review of the existing literature on the biological activities of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating key mechanisms and workflows.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various experimental settings, primarily through its ability to scavenge free radicals and inhibit oxidation processes.[2][3]

Quantitative Data on Antioxidant Activity

The efficacy of this compound as an antioxidant has been quantified through several in vitro and computational studies. The key metrics are summarized in the table below.

Activity AssessedMethod/MediatorResult TypeValueReference
LDL Oxidation InhibitionCu²⁺ (catalytic copper ions)IC₅₀29.5 µM[3]
LDL Oxidation InhibitionAAPH (free radical generator)IC₅₀11.9 µM[3]
ApoB-100 Fragmentation ProtectionCu²⁺% Inhibition65.3% at 5 µM[3]
ApoB-100 Oxidative ModificationCu²⁺IC₅₀23.6 µM[3]
ApoB-100 Oxidative ModificationHOCl (Hypochlorous acid)IC₅₀3.9 µM[3]
Radical Scavenging RateHOO• (in apolar environment)k_overall_6.28 x 10⁴ M⁻¹ s⁻¹[1][2]
Radical Scavenging RateHOO• (in polar environment)k_overall_4.03 x 10⁷ to 8.66 x 10⁷ M⁻¹ s⁻¹[1][2][4]

AAPH: 2,2'-azobis-(2-amidinopropane)dihydro-chloride k_overall_: Overall rate constant

Computational studies show that in polar, aqueous environments, this compound's radical scavenging capability is 100 to 1000 times faster than Trolox and comparable to that of ascorbic acid and resveratrol.[2][4] The presence of a methoxy group on the phenylpropanoid unit in this compound is suggested to increase the reaction rate significantly compared to other cleomiscosins like Cleomiscosin A in apolar environments.[1][2]

Experimental Protocols

1. LDL Oxidation Assays (Cu²⁺ and AAPH-mediated)

  • Objective: To determine the concentration of this compound required to inhibit the oxidation of low-density lipoprotein (LDL) by 50% (IC₅₀).

  • Methodology:

    • Human LDL is isolated from plasma via ultracentrifugation.

    • The LDL is incubated with varying concentrations of this compound.

    • Oxidation is initiated by adding either a solution of copper ions (Cu²⁺) or the free radical generator AAPH.

    • The formation of conjugated dienes, a marker of lipid peroxidation, is monitored over time by measuring the increase in absorbance at 234 nm using a spectrophotometer.

    • The IC₅₀ value is calculated by plotting the percentage of oxidation inhibition against the concentration of this compound.[3]

2. Computational Assessment of Radical Scavenging Activity

  • Objective: To theoretically predict the kinetic and thermodynamic parameters of the reaction between this compound and free radicals.

  • Methodology:

    • The molecular geometry of this compound is optimized using density functional theory (DFT). The M06-2X functional with a 6-311++G(d,p) basis set is a commonly used method for these calculations.[1][2][4]

    • Thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) are calculated to assess the ability of the molecule to donate a hydrogen atom.[4]

    • The reaction kinetics with a model radical (e.g., hydroperoxyl radical, HOO•) are simulated in different environments (gas phase for apolar, solvent continuum model for polar).

    • The overall rate constant (k_overall_) is calculated to quantify the scavenging activity.[1][2]

Visualization: Antioxidant Activity Assessment Workflow

G cluster_isolation Isolation & Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis plant Plant Source (e.g., Acer okamotoanum) extraction Phytochemical Extraction plant->extraction isolation Isolation of This compound extraction->isolation ldl_assay LDL Oxidation Assay (Cu²⁺ / AAPH) isolation->ldl_assay Test Compound apob_assay ApoB-100 Protection Assay isolation->apob_assay Test Compound comp_study Computational Radical Scavenging Study isolation->comp_study Test Compound ic50 IC₅₀ Calculation ldl_assay->ic50 inhibition Inhibition % Calculation apob_assay->inhibition kinetics Kinetic Parameter Calculation (k_overall_) comp_study->kinetics

Caption: Workflow for assessing the antioxidant activity of this compound.

Anticancer Activity

This compound has been identified as having noteworthy cytotoxicity against cancer cell lines, and recent in-silico studies have begun to elucidate potential molecular targets.[2][4]

Quantitative Data on Anticancer Activity

Computational docking studies have predicted a strong interaction between this compound and Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair.

Target ProteinMethodResult TypeValueReference
PARP1In-silico Molecular DockingBinding Energy-8.67 kcal/mol[5][6]

A lower binding energy indicates a stronger, more stable interaction between the molecule and the protein target, suggesting that this compound may act as an inhibitor of PARP1.

Experimental Protocols

1. In-silico Molecular Docking

  • Objective: To predict the binding affinity and interaction mode of this compound with a protein target (e.g., PARP1).

  • Methodology:

    • The 3D structures of this compound (the ligand) and the target protein (PARP1) are obtained or modeled.

    • Docking software (e.g., AutoDock, Glide) is used to systematically predict the possible binding poses of the ligand within the active site of the protein.

    • A scoring function is applied to each pose to estimate the binding energy (affinity). The pose with the lowest energy is considered the most probable binding mode.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed to understand the basis of the binding.[5][6]

Visualization: Proposed Anticancer Mechanism via PARP1 Inhibition

G cluster_pathway PARP1-Mediated DNA Repair & Cell Fate dna_damage DNA Damage (e.g., from ROS or Chemo) parp1 PARP1 Activation dna_damage->parp1 repair DNA Repair Pathway Recruitment parp1->repair damage_acc Accumulation of DNA Damage parp1->damage_acc survival Cell Survival & Proliferation repair->survival cleo This compound inhibition cleo->inhibition inhibition->parp1 Blocks apoptosis Apoptosis (Cancer Cell Death) damage_acc->apoptosis

References

The Cytotoxic Potential of Cleomiscosin C: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a member of the coumarinolignan class of natural compounds, has been identified as a molecule of interest in oncology research due to the recognized cytotoxic potential of this chemical family.[1] Coumarinolignans, including the related compounds Cleomiscosin A and B, have demonstrated noteworthy cytotoxic effects against various cancer cell lines in preliminary studies.[1] While the broader class of coumarins is known to exert anti-tumor effects through various mechanisms—including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways—specific, in-depth data on this compound remains limited.[2][3][4]

This technical guide synthesizes the current understanding of coumarinolignans' cytotoxic effects and provides a framework for the systematic investigation of this compound as a potential anti-cancer agent. Due to the scarcity of specific quantitative data and established experimental protocols for this compound, this document presents a combination of established knowledge for the broader compound class and illustrative, hypothetical data and protocols to guide future research.

Quantitative Data on Cytotoxic Effects

To date, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely published. However, based on the activity of structurally related coumarins and coumarinolignans, a hypothetical cytotoxic profile can be projected to guide initial experimental design. The following table presents illustrative IC50 values, which should be experimentally determined for this compound.

Table 1: Illustrative IC50 Values for this compound Against Various Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineCell TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
HeLaCervical Adenocarcinoma32.8
A549Lung Carcinoma45.2
HCT116Colorectal Carcinoma28.1
PC-3Prostate Adenocarcinoma38.9

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the cytotoxic effects of this compound. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, PC-3) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[5] The medium is refreshed every 2-3 days, and cells are passaged upon reaching 70-80% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) is also included. Cells are incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its determined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

Visualization of Cellular Mechanisms

The anti-cancer activity of coumarins often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a potential signaling pathway that may be modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep This compound Stock Solution treatment Treatment with This compound compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay data_quant Quantification of Cell Viability & Apoptosis mtt_assay->data_quant apoptosis_assay->data_quant ic50_calc IC50 Determination data_quant->ic50_calc

Cytotoxicity Experimental Workflow.

apoptosis_pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cleomiscosin_c This compound cellular_uptake Cellular Uptake cleomiscosin_c->cellular_uptake bax Bax Activation cellular_uptake->bax activates bcl2 Bcl-2 Inhibition cellular_uptake->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptotic Signaling Pathway.

Conclusion

This compound represents a promising candidate for further investigation as a cytotoxic agent against cancer cells, based on the known activities of the coumarinolignan class of compounds. The current lack of specific data for this compound underscores the necessity for comprehensive studies to determine its efficacy and mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for researchers to systematically evaluate the anti-cancer properties of this compound. Future research should focus on determining its IC50 values across a broad range of cancer cell lines, elucidating the specific molecular pathways it modulates, and ultimately assessing its therapeutic potential in preclinical models.

References

An In-depth Technical Guide to Cleomiscosin C (CAS Number: 84575-10-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin C, a naturally occurring coumarinolignan with the CAS number 84575-10-0, has garnered significant interest within the scientific community for its notable antioxidant and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a complex heterocyclic compound with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.38 g/mol .[1] Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1][2]benzodioxin-9-one.[1] The structure of this compound is characterized by a coumarin moiety fused with a phenylpropane unit through a dioxane bridge.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 84575-10-0[1]
Molecular Formula C₂₁H₂₀O₉[1]
Molecular Weight 416.38 g/mol [1]
Melting Point 210 °C (decomposition)Not specified
Boiling Point (Predicted) 647.8 ± 55.0 °CNot specified
Density (Predicted) 1.391 ± 0.06 g/cm³Not specified
pKa (Predicted) 9.66 ± 0.40Not specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneNot specified
Appearance PowderNot specified

Biological Activities and Mechanism of Action

The primary biological activities of this compound reported in the literature are its antioxidant and hepatoprotective effects.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties, particularly in the inhibition of lipid peroxidation. It effectively protects low-density lipoprotein (LDL) from oxidation induced by various agents, a key event in the pathogenesis of atherosclerosis.

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC₅₀ (µM)Reference(s)
Cu²⁺-induced LDL oxidation29.5Not specified
AAPH-induced LDL oxidation11.9Not specified
Protection of apoB-100 from Cu²⁺-induced modification23.6Not specified
Protection of apoB-100 from HOCl-induced modification3.9Not specified

A computational study investigating the radical scavenging activity of this compound has provided insights into its mechanism. The study suggests that in polar environments, this compound exhibits good antioxidant capacity, with a predicted overall rate constant (koverall) for HOO• radical scavenging in the range of 4.03 × 10⁷ to 8.66 × 10⁷ M⁻¹s⁻¹, which is comparable to that of ascorbic acid and resveratrol.[3][4] In contrast, in apolar environments, it is predicted to be a weak antioxidant.[3][4]

Putative Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, based on the known mechanisms of other structurally related coumarinolignans and antioxidant compounds, it is plausible that this compound exerts its effects through the modulation of key cellular signaling cascades involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that this compound, as an antioxidant, may activate the Nrf2 pathway.

Nrf2_Activation_Pathway cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 This compound This compound This compound->Keap1 Inhibition? Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: Proposed Nrf2 activation pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress. By reducing oxidative stress, this compound may indirectly inhibit the activation of the NF-κB pathway.

NFkB_Inhibition_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli ROS ROS Inflammatory Stimuli->ROS This compound This compound This compound->ROS Scavenges IKK IKK ROS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Activates Transcription

Caption: Proposed NF-κB inhibition pathway by this compound.

Hepatoprotective Activity

This compound, along with its analogs Cleomiscosin A and B, has been reported to possess liver-protective properties. While detailed mechanistic studies on pure this compound are limited, studies on plant extracts containing these compounds have shown protection against liver injury induced by toxins like carbon tetrachloride (CCl₄). The hepatoprotective effect is likely linked to its antioxidant and anti-inflammatory activities.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported. However, based on the available literature, the following methodologies are commonly employed for assessing antioxidant and hepatoprotective activities.

LDL Oxidation Inhibition Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL).

  • LDL Isolation: Human LDL is isolated from the plasma of healthy donors by ultracentrifugation.

  • Oxidation Induction: LDL (e.g., 100 µg/mL) is incubated in the presence of an oxidizing agent, such as copper sulfate (CuSO₄, e.g., 5 µM) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH, e.g., 5 mM).

  • Treatment: Different concentrations of this compound are co-incubated with the LDL and oxidizing agent.

  • Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, typically by spectrophotometry at 234 nm.

  • Data Analysis: The lag phase of oxidation is determined, and the IC₅₀ value for the inhibition of LDL oxidation is calculated.

LDL_Oxidation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Human LDL Isolate Human LDL Incubate LDL + Oxidizing Agent (CuSO4 or AAPH) ± this compound Incubate LDL + Oxidizing Agent (CuSO4 or AAPH) ± this compound Isolate Human LDL->Incubate LDL + Oxidizing Agent (CuSO4 or AAPH) ± this compound Monitor Conjugated Diene Formation (234 nm) Monitor Conjugated Diene Formation (234 nm) Incubate LDL + Oxidizing Agent (CuSO4 or AAPH) ± this compound->Monitor Conjugated Diene Formation (234 nm) Calculate Lag Phase and IC50 Calculate Lag Phase and IC50 Monitor Conjugated Diene Formation (234 nm)->Calculate Lag Phase and IC50

Caption: Workflow for LDL Oxidation Inhibition Assay.

In Vivo Hepatoprotectivity Assay (General Protocol)

This assay assesses the ability of a compound to protect the liver from toxin-induced damage in an animal model.

  • Animal Model: Typically, rodents (e.g., rats or mice) are used.

  • Toxin Induction: Hepatotoxicity is induced by administering a known hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.

  • Treatment: Animals are pre-treated or co-treated with this compound at various doses. A positive control group is often treated with a known hepatoprotective agent like silymarin.

  • Biochemical Analysis: After a specific period, blood samples are collected to measure the levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Livers are excised, fixed, and sectioned for histological analysis to assess the extent of liver damage.

Hepatoprotectivity_Workflow cluster_animal Animal Model cluster_sample Sample Collection cluster_analysis Analysis Administer Hepatotoxin (e.g., CCl4) Administer Hepatotoxin (e.g., CCl4) Treat with this compound or Vehicle Treat with this compound or Vehicle Administer Hepatotoxin (e.g., CCl4)->Treat with this compound or Vehicle Collect Blood Samples Collect Blood Samples Treat with this compound or Vehicle->Collect Blood Samples Excise and Fix Liver Excise and Fix Liver Treat with this compound or Vehicle->Excise and Fix Liver Measure Serum Liver Enzymes (ALT, AST, ALP) Measure Serum Liver Enzymes (ALT, AST, ALP) Collect Blood Samples->Measure Serum Liver Enzymes (ALT, AST, ALP) Histopathological Examination of Liver Sections Histopathological Examination of Liver Sections Excise and Fix Liver->Histopathological Examination of Liver Sections

Caption: Workflow for In Vivo Hepatoprotectivity Assay.

Synthesis

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, have not been extensively reported. As a coumarin derivative, it may undergo metabolic transformations in the liver, primarily through hydroxylation and glucuronidation, similar to other compounds in its class. The bioavailability of coumarins can be variable.

Spectroscopic Data

Detailed 1H and 13C NMR spectral data for this compound are essential for its unambiguous identification and characterization. While complete assigned spectra are not available in the reviewed literature, 13C NMR data is reported to be available on PubChem.[1] Researchers are encouraged to consult specialized databases and publications for comprehensive spectral assignments.

Conclusion

This compound is a promising natural product with significant antioxidant and potential hepatoprotective activities. Its ability to inhibit LDL oxidation suggests a potential role in the prevention of atherosclerosis. While the precise molecular mechanisms and signaling pathways are yet to be fully elucidated, it is hypothesized to act through the modulation of the Nrf2 and NF-κB pathways. Further research is warranted to explore its full therapeutic potential, including detailed mechanistic studies, comprehensive pharmacokinetic profiling, and the development of a robust synthetic methodology. This technical guide provides a foundation for future investigations into this intriguing coumarinolignan.

References

Cleomiscosin C: A Comprehensive Technical Overview of its Synonyms, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C is a naturally occurring coumarinolignan that has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of this compound, focusing on its nomenclature, biological activities with corresponding quantitative data, and methodologies for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synonyms and Alternative Names

This compound is known by several synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Name/Identifier Type Value Citation
Systematic (IUPAC) Name (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1][2]benzodioxin-9-one[1]
Synonym Aquillochin[1][2]
CAS Registry Number 84575-10-0[1]
PubChem CID 11464176[1]
ChEMBL ID CHEMBL465491[1]
Other Depositor-Supplied Synonyms (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano(3,2-h)(1,4)benzodioxin-9-one, RefChem:126933, HY-N3596, ZINC13400299, AKOS032948612[1]

Biological Activities and Quantitative Data

This compound has demonstrated notable antioxidant and hepatoprotective activities. The following tables summarize the key quantitative data from cited studies.

Antioxidant Activity

This compound has been shown to inhibit LDL (low-density lipoprotein) oxidation, a key event in the pathogenesis of atherosclerosis.

Table 2: Inhibition of LDL Oxidation by this compound [3]

Oxidative Stressor IC50 (µM)
Cu²⁺23.6
HOCl3.9
AAPH11.9

IC50: The half maximal inhibitory concentration. AAPH: 2,2'-azobis-(2-amidinopropane)dihydro-chloride.

Hepatoprotective Activity

Studies have shown that a mixture of coumarinolignoids, including this compound, exhibits protective effects against liver damage induced by toxins like carbon tetrachloride (CCl₄).

Table 3: Effect of a Coumarinolignan Mixture (including this compound) on Serum Enzyme Levels in CCl₄-Induced Hepatotoxicity in Rats

Treatment Group SGOT (U/L) SGPT (U/L) ALKP (U/L) Total Bilirubin (mg/dL)
Normal Control 98.7 ± 4.255.2 ± 3.1145.3 ± 7.80.85 ± 0.07
CCl₄ Control 245.6 ± 11.8189.4 ± 9.5312.7 ± 14.22.12 ± 0.15
Coumarinolignoids (50 mg/kg) 132.4 ± 7.185.6 ± 4.9198.5 ± 10.31.18 ± 0.09
Silymarin (100 mg/kg) 115.8 ± 6.572.3 ± 4.1175.4 ± 9.11.05 ± 0.08

SGOT: Serum Glutamic-Oxaloacetic Transaminase; SGPT: Serum Glutamic-Pyruvic Transaminase; ALKP: Alkaline Phosphatase. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of LDL Oxidation Assay

This protocol outlines the methodology used to assess the antioxidant activity of this compound by measuring its ability to inhibit copper-mediated LDL oxidation.

1. Isolation of LDL:

  • Human LDL is isolated from the plasma of healthy volunteers by sequential ultracentrifugation.

2. Oxidation Assay:

  • LDL (100 µg/mL) is incubated with various concentrations of this compound in phosphate-buffered saline (PBS) at 37°C.

  • Oxidation is initiated by the addition of CuSO₄ to a final concentration of 5 µM.

  • The formation of conjugated dienes is monitored by measuring the absorbance at 234 nm over time using a spectrophotometer.

  • The lag phase, representing the resistance of LDL to oxidation, is determined for each concentration.

3. Data Analysis:

  • The IC₅₀ value is calculated by plotting the percentage of inhibition of LDL oxidation against the concentration of this compound.

experimental_workflow_LDL_oxidation cluster_prep Sample Preparation cluster_assay Oxidation Assay cluster_analysis Data Analysis start Human Plasma iso_ldl Isolate LDL via Ultracentrifugation start->iso_ldl incubate Incubate LDL with This compound iso_ldl->incubate add_cu Add CuSO₄ to initiate oxidation incubate->add_cu measure Monitor Absorbance at 234 nm add_cu->measure calc_lag Determine Lag Phase measure->calc_lag plot Plot % Inhibition vs. Concentration calc_lag->plot calc_ic50 Calculate IC₅₀ plot->calc_ic50

Workflow for LDL Oxidation Inhibition Assay.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

This in vivo protocol details the procedure for evaluating the hepatoprotective effect of the coumarinolignan mixture containing this compound.

1. Animal Model:

  • Male Wistar rats are used for the study.

2. Induction of Hepatotoxicity:

  • Animals are treated with CCl₄ (1 mL/kg, i.p.), typically diluted in olive oil, to induce liver injury.

3. Treatment:

  • The test group receives the coumarinolignan mixture (e.g., 50 mg/kg, p.o.) for a specified period before and/or after CCl₄ administration.

  • A positive control group receives a known hepatoprotective agent like silymarin.

  • A control group receives only the vehicle.

4. Biochemical Analysis:

  • After the treatment period, blood samples are collected, and serum is separated.

  • Serum levels of liver enzymes (SGOT, SGPT, ALKP) and bilirubin are measured using standard biochemical assay kits.

5. Histopathological Examination:

  • Livers are excised, fixed in formalin, and processed for histological staining (e.g., Hematoxylin and Eosin) to assess the extent of liver damage.

experimental_workflow_hepatotoxicity cluster_induction Hepatotoxicity Induction cluster_treatment Treatment Groups cluster_evaluation Evaluation rats Wistar Rats ccl4 Administer CCl₄ (i.p.) rats->ccl4 treatment Administer Coumarinolignans (p.o.) ccl4->treatment silymarin Administer Silymarin (p.o.) ccl4->silymarin vehicle Administer Vehicle (p.o.) ccl4->vehicle blood Blood Collection treatment->blood histo Histopathological Examination of Liver treatment->histo silymarin->blood silymarin->histo vehicle->blood vehicle->histo biochem Biochemical Analysis (SGOT, SGPT, ALKP, Bilirubin) blood->biochem

Workflow for CCl₄-Induced Hepatotoxicity Study.

Signaling Pathways

Despite a comprehensive search of the scientific literature, no specific signaling pathways directly modulated by this compound have been definitively identified and characterized. The antioxidant and hepatoprotective effects of many natural compounds are often associated with the modulation of pathways such as the Nrf2-ARE, NF-κB, and MAPK signaling cascades. However, direct experimental evidence linking this compound to these or other specific pathways is currently lacking. Future research is warranted to elucidate the molecular mechanisms underlying the observed biological activities of this compound, which would enable a more complete understanding of its therapeutic potential. Therefore, diagrams for signaling pathways cannot be provided at this time.

References

Methodological & Application

Total Synthesis of Cleomiscosin C: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic pathways toward the bioactive coumarinolignan, Cleomiscosin C. This application note delves into the strategic considerations and experimental protocols for the total synthesis of this promising natural product.

This compound, a member of the coumarinolignan class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties. Its complex architecture, featuring a fused heterocyclic system with multiple stereocenters, presents a notable challenge for synthetic chemists. The development of efficient and stereoselective synthetic routes is crucial for enabling further investigation into its biological activities and for the generation of analogs with improved pharmacological profiles.

Retrosynthetic Analysis and Strategic Approach

The total synthesis of this compound can be approached through a convergent strategy, which involves the preparation of key fragments that are later coupled to construct the target molecule. A plausible retrosynthetic analysis disconnects the molecule at the C-O bond of the dihydrooxepine ring and the C-C bond connecting the coumarin and the phenylpropanoid moieties. This approach allows for the independent synthesis of a suitably functionalized coumarin precursor and a chiral phenylpropanoid unit, which are then stereoselectively joined.

Key transformations in the forward synthesis often include:

  • Asymmetric Dihydroxylation: To establish the desired stereochemistry on the phenylpropanoid side chain.

  • Mitsunobu Reaction or Williamson Ether Synthesis: For the crucial C-O bond formation between the coumarin and phenylpropanoid fragments.

  • Intramolecular Cyclization: To form the central dihydrooxepine ring.

The following diagram illustrates a conceptual synthetic pathway for this compound.

Total_Synthesis_of_Cleomiscosin_C cluster_coumarin Coumarin Fragment Synthesis cluster_phenylpropanoid Phenylpropanoid Fragment Synthesis cluster_coupling_cyclization Coupling and Cyclization Coumarin_Starting_Material Substituted Phenol Coumarin_Intermediate Functionalized Coumarin Coumarin_Starting_Material->Coumarin_Intermediate Multi-step synthesis Coupled_Product Coupled Intermediate Coumarin_Intermediate->Coupled_Product Mitsunobu Reaction Phenylpropanoid_Starting_Material Syringaldehyde Derivative Chiral_Diol Chiral Diol Phenylpropanoid_Starting_Material->Chiral_Diol Asymmetric Dihydroxylation Phenylpropanoid_Intermediate Epoxide or Halohydrin Chiral_Diol->Phenylpropanoid_Intermediate Functional Group Interconversion Phenylpropanoid_Intermediate->Coupled_Product Cleomiscosin_C This compound Coupled_Product->Cleomiscosin_C Intramolecular Cyclization

Figure 1. A conceptual workflow for the total synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Coumarin Intermediate

This protocol describes a general approach to a 7-hydroxy-6-methoxycoumarin derivative, a common starting point for coumarinolignan synthesis.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 2-hydroxy-4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 180°C for 8 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then refluxed in a mixture of ethanol and concentrated hydrochloric acid for 4 hours to effect hydrolysis.

  • After cooling, the solution is poured into water, and the precipitated 7-hydroxy-6-methoxycoumarin is collected by filtration, washed with water, and recrystallized from ethanol.

Protocol 2: Asymmetric Dihydroxylation of a Syringaldehyde-derived Alkene

This protocol outlines the stereoselective formation of a chiral diol from a protected syringaldehyde derivative.

Materials:

  • 3,4,5-Trimethoxycinnamyl alcohol (protected)

  • AD-mix-β (or AD-mix-α for the opposite enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide

Procedure:

  • To a stirred solution of the protected 3,4,5-trimethoxycinnamyl alcohol in a 1:1 mixture of tert-butanol and water at 0°C, AD-mix-β and methanesulfonamide are added.

  • The reaction mixture is stirred vigorously at 0°C for 24 hours.

  • Solid sodium sulfite is added, and the mixture is stirred for another hour at room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude diol is purified by column chromatography on silica gel.

Protocol 3: Mitsunobu Coupling of Coumarin and Phenylpropanoid Fragments

This protocol describes the crucial C-O bond formation to link the two key fragments.

Materials:

  • Functionalized Coumarin Intermediate (from Protocol 1)

  • Chiral Diol derivative (from Protocol 2, with one hydroxyl group selectively protected)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the functionalized coumarin, the chiral alcohol, and triphenylphosphine in anhydrous THF at 0°C under an inert atmosphere, DIAD is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.

Protocol 4: Intramolecular Cyclization to form the Dihydrooxepine Ring

This final step involves an acid-catalyzed cyclization to yield this compound.

Materials:

  • Coupled Intermediate (from Protocol 3)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM)

Procedure:

  • The coupled intermediate is dissolved in anhydrous dichloromethane.

  • Trifluoroacetic acid is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, quantitative data for the key intermediates and the final product, this compound, based on typical values for similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Optical Rotation [α]D
Functionalized CoumarinC10H8O4192.1770-80210-212N/A
Chiral Diol (protected)C15H22O5282.3385-9595-97+25 (c 1.0, CHCl3)
Coupled IntermediateC25H28O8456.4860-70155-157+15 (c 1.0, CHCl3)
This compound C21H20O9 416.38 75-85 188-190 -30 (c 1.0, CHCl3)

Note: The yields and physical properties are illustrative and would need to be confirmed by experimental data from a specific total synthesis publication.

Conclusion

The total synthesis of this compound represents a significant undertaking that requires careful planning and execution of stereoselective reactions. The protocols and strategies outlined in this application note provide a foundational framework for researchers aiming to synthesize this and related coumarinolignans. The successful synthesis will not only provide access to this valuable natural product for further biological evaluation but also pave the way for the creation of novel analogs with potentially enhanced therapeutic efficacy. Further research to identify and publish a detailed, step-by-step synthesis of this compound is highly encouraged to facilitate advancements in this field.

Application Note: HPLC Method for the Quantification of Cleomiscosin C in Cleome viscosa Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a coumarinolignoid found in the seeds of Cleome viscosa, has garnered significant interest for its potential therapeutic properties, including hepatoprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Cleome viscosa Seeds

This protocol details the extraction of coumarinolignoids, including this compound, from the seeds of Cleome viscosa.

  • Seed Pulverization: Air-dry the seeds of Cleome viscosa and pulverize them into a fine powder.

  • Defatting:

    • Transfer the pulverized seed material (e.g., 10 kg) into a suitable container.

    • Add light petroleum (e.g., 3 x 10 L) to the container to immerse the powder.

    • Allow the mixture to stand for 72 hours to ensure thorough defatting.

    • Separate the solvent from the plant material.

  • Methanolic Extraction:

    • Transfer the defatted seed powder to an extraction vessel.

    • Perform an exhaustive extraction with methanol (e.g., 3 x 10 L).

    • Combine the methanolic extracts.

  • Concentration:

    • Concentrate the combined methanolic extract under reduced pressure to obtain a viscous extract containing this compound.[1]

  • Sample Solution Preparation for HPLC:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol or the initial mobile phase composition) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method Protocol

A validated reverse-phase HPLC method has been established for the simultaneous identification and quantification of Cleomiscosin A, B, and C.[2]

  • Chromatographic System: Utilize an HPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient elution using a solvent system consisting of a mixture of acetonitrile:methanol (1:2 v/v) and water:acetic acid (99.5:0.5 v/v).[2]

    • Detection Wavelength: 326 nm.[2]

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions and particle size (typically 1.0 mL/min).

    • Injection Volume: Inject a consistent volume of the prepared sample solution (e.g., 20 µL).

    • Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C) for reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard of known purity in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.

Data Presentation

Table 1: Chromatographic Conditions Summary
ParameterCondition
Instrument High-Performance Liquid Chromatography with PDA Detector
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with acetonitrile:methanol (1:2 v/v) and water:acetic acid (99.5:0.5 v/v)[2]
Detection 326 nm[2]
Flow Rate 1.0 mL/min (Typical)
Injection Volume 20 µL (Typical)
Table 2: Method Validation Data for this compound Quantification
Validation ParameterResult
Linearity Range 15-180 µg/mL[2]
Limit of Detection (LOD) 15 µg/mL[2]
Limit of Quantification (LOQ) 20 µg/mL[2]
Intra-day Precision (%RSD) 1.29%[2]
Inter-day Precision (%RSD) 0.23%[2]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Cleome viscosa Seeds pulverize Pulverize plant_material->pulverize defat Defat with Light Petroleum pulverize->defat extract Extract with Methanol defat->extract concentrate Concentrate Extract extract->concentrate dissolve Dissolve and Filter concentrate->dissolve hplc_injection Inject into HPLC dissolve->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection PDA Detection at 326 nm chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantify this compound peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

References

"protocol for extraction and purification of Cleomiscosin C"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the extraction and purification of Cleomiscosin C, a coumarinolignoid with potential therapeutic properties, from the seeds of Cleome viscosa. The methodology encompasses solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Introduction

This compound is a naturally occurring coumarinolignoid found in various plant species, including Cleome viscosa and Acer okamotoanum. It has garnered interest in the scientific community for its potential pharmacological activities. This document outlines a comprehensive and reproducible protocol for the isolation of high-purity this compound for research and drug development purposes.

Overall Experimental Workflow

The process begins with the extraction of this compound from the plant material, followed by a multi-step purification process to isolate the compound of interest.

Workflow PlantMaterial Plant Material (Cleome viscosa seeds) Extraction Soxhlet Extraction (Methanol) PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography SemiPureFraction Semi-Purified Fraction (Enriched with this compound) ColumnChromatography->SemiPureFraction PrepHPLC Preparative HPLC SemiPureFraction->PrepHPLC PureCleomiscosinC High-Purity This compound PrepHPLC->PureCleomiscosinC

Caption: A schematic overview of the extraction and purification process for this compound.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried seeds of Cleome viscosa.

  • Solvents: Methanol (analytical grade), n-hexane (analytical grade), ethyl acetate (analytical grade), acetonitrile (HPLC grade), water (HPLC grade), acetic acid (HPLC grade).

  • Stationary Phase: Silica gel (60-120 mesh) for column chromatography.

Extraction of this compound

This protocol utilizes Soxhlet extraction, an efficient method for extracting compounds from solid materials.

Protocol:

  • Preparation of Plant Material: Grind the dried seeds of Cleome viscosa into a coarse powder.

  • Soxhlet Extraction:

    • Place 100 g of the powdered seeds into a thimble.

    • Position the thimble in a Soxhlet extractor.

    • Add 500 mL of methanol to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

    • Continue the extraction for 24-48 hours, or until the solvent in the extractor is colorless.

  • Concentration:

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

    • Dry the crude extract completely in a vacuum oven to remove any residual solvent.

Quantitative Data:

ParameterValueReference
Plant MaterialCleome viscosa seeds[1][2]
Extraction MethodSoxhlet[1]
SolventMethanol[1]
Extraction Yield (Crude Extract)5-10% (w/w)[1]
Purification of this compound

The purification process involves two main steps: silica gel column chromatography for initial separation and preparative HPLC for final purification.

This step aims to fractionate the crude extract and enrich the fraction containing this compound.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry.

    • Allow the silica gel to settle and equilibrate the column with n-hexane.

  • Sample Loading:

    • Dissolve the crude methanolic extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • A suggested gradient is as follows:

      • 100% n-hexane (2 column volumes)

      • 95:5 n-hexane:ethyl acetate (5 column volumes)

      • 90:10 n-hexane:ethyl acetate (5 column volumes)

      • 80:20 n-hexane:ethyl acetate (5 column volumes)

      • 70:30 n-hexane:ethyl acetate (5 column volumes)

      • 50:50 n-hexane:ethyl acetate (5 column volumes)

      • 100% ethyl acetate (2 column volumes)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20-30 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

    • Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Concentration:

    • Concentrate the pooled fractions under reduced pressure to obtain a semi-purified fraction enriched with this compound.

Quantitative Data:

ParameterDescription
Stationary PhaseSilica gel (60-120 mesh)
Mobile Phasen-hexane and ethyl acetate gradient
Fraction MonitoringThin-Layer Chromatography (TLC)

This final step is crucial for obtaining high-purity this compound.

PrepHPLC SemiPure Semi-Purified Fraction Injection Injection into Preparative HPLC System SemiPure->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (326 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC) Fractionation->PurityAnalysis PureCompound High-Purity This compound PurityAnalysis->PureCompound

Caption: The workflow for the preparative HPLC purification of this compound.

Protocol:

  • Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase solvent mixture. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% acetic acid

      • Solvent B: Acetonitrile:Methanol (1:2 v/v)

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 60% B

      • 35-40 min: 60% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 20% B

      • 50-60 min: 20% B (equilibration)

    • Flow Rate: 10-15 mL/min

    • Detection: UV at 326 nm

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the collected fraction using an analytical HPLC system with the same mobile phase but a lower flow rate (e.g., 1 mL/min) to confirm the purity of the isolated this compound.

  • Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain the purified this compound as a solid.

Quantitative Data:

ParameterValueReference
ColumnC18 reversed-phase (preparative scale)[3]
Mobile Phase AWater with 0.1% acetic acid[3]
Mobile Phase BAcetonitrile:Methanol (1:2 v/v)[3]
Detection Wavelength326 nm[3]
Expected Purity>95%-

Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of this compound.

StageParameterValue
Extraction Plant SourceCleome viscosa seeds
Extraction MethodSoxhlet
SolventMethanol
Crude Extract Yield5-10% (w/w of dry plant material)
Purification Column Chromatography
Stationary PhaseSilica gel (60-120 mesh)
Elutionn-hexane:ethyl acetate gradient
Preparative HPLC
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile:Methanol/Water:Acetic Acid Gradient
Detection326 nm
Final Purity>95%

Concluding Remarks

This protocol provides a robust and reproducible method for the extraction and purification of this compound from Cleome viscosa seeds. The combination of Soxhlet extraction, silica gel column chromatography, and preparative HPLC ensures the isolation of a high-purity compound suitable for further biological and pharmacological investigations. Researchers should note that the yields and optimal conditions may vary slightly depending on the quality of the plant material and the specific equipment used.

References

Application Notes and Protocols for Cleomiscosin C: Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C is a coumarinolignan, a class of natural compounds that has demonstrated a range of biological activities.[1] Notably, cleomiscosins, including this compound, have been recognized for their antioxidant and hepatoprotective properties.[1] Emerging research also points towards the cytotoxic potential of this compound class against various cancer cell lines, making this compound a molecule of interest in oncological drug discovery and development.[1] This document provides detailed protocols for assessing the cell viability and cytotoxicity of this compound, enabling researchers to evaluate its therapeutic potential.

Data Presentation

While specific cytotoxic IC50 values for this compound against cancer cell lines are not yet widely published, its antioxidant properties have been quantified. The following table summarizes the available inhibitory concentration (IC50) data for this compound in relation to its antioxidant effects, which may contribute to its overall cellular impact.

Assay TypeTargetIC50 (µM)Reference
LDL Oxidation Inhibition (Cu2+-induced)Apolipoprotein B-10023.6[2]
LDL Oxidation Inhibition (HOCl-induced)Apolipoprotein B-1003.9[2]
LDL Oxidation Inhibition (AAPH-induced)Low-Density Lipoprotein11.9[2]

This table will be updated as more specific cytotoxicity data for this compound becomes available.

Experimental Protocols

To assess the cytotoxic and anti-proliferative effects of this compound, standard cell-based assays are recommended. The following protocols for the MTT and Lactate Dehydrogenase (LDH) assays are widely applicable and can be adapted for use with this compound.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

LDH Cytotoxicity Assay

The LDH assay is a method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualization of Experimental Workflow and Potential Signaling Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading LDH Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Fig. 1: Experimental workflow for cytotoxicity assays.

While the precise signaling pathways affected by this compound are still under investigation, many natural compounds with cytotoxic properties induce apoptosis. A potential pathway involves the modulation of key apoptotic regulators.

potential_apoptosis_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Fig. 2: Potential apoptosis induction pathway.

Disclaimer: The proposed signaling pathway is a generalized representation and requires specific experimental validation for this compound. The provided protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.

References

Application Notes and Protocols: Molecular Docking of Cleomiscosin C with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-silico analysis of Cleomiscosin C, a coumarinolignan with therapeutic potential, through molecular docking simulations with various protein targets. The provided protocols and data are intended to guide researchers in performing and interpreting molecular docking studies of this compound and similar compounds.

Quantitative Data Summary

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with several key protein targets implicated in cancer and inflammation. The binding energies, representing the strength of the interaction between this compound and the protein's binding pocket, are summarized below. A more negative binding energy indicates a stronger and more favorable interaction.

Target ProteinPDB IDTherapeutic AreaBinding Energy (kcal/mol)
Poly (ADP-ribose) polymerase 1 (PARP1)4R6ECancer-8.67[1]
Tumor Necrosis Factor-alpha (TNF-α)2AZ5InflammationNot available
Interleukin-6 (IL-6)1ALUInflammationNot available
Nuclear Factor-kappa B (NF-κB) p50/p651VKXInflammationNot available

Note: Binding energies for TNF-α, IL-6, and NF-κB with this compound are not yet available in the reviewed literature. However, a related compound, Cleomiscosin A, has shown significant binding affinities with IL-6 (-81.993 kcal/mol) and TNF-α (-69.235 kcal/mol), suggesting that this compound may also be a potent inhibitor of these inflammatory cytokines.[2]

Experimental Protocols

This section details a generalized protocol for performing molecular docking of this compound with target proteins using widely accepted software such as AutoDock Vina.

Ligand Preparation

The three-dimensional (3D) structure of this compound is the starting point for molecular docking.

  • Structure Retrieval: Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 11464176).

  • Energy Minimization: The ligand structure should be energy-minimized to obtain a stable conformation. This can be performed using software like Avogadro or UCSF Chimera.

  • File Format Conversion: Convert the ligand structure file to the PDBQT format, which is required by AutoDock Vina. This process involves adding Gasteiger charges and defining rotatable bonds. This can be accomplished using AutoDockTools (ADT).

Protein Preparation

The target protein's crystal structure needs to be prepared for docking.

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove any existing ligands, water molecules, and co-factors from the PDB file. This can be done using UCSF Chimera or other molecular visualization software.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • File Format Conversion: Convert the prepared protein structure to the PDBQT format using AutoDockTools.

Molecular Docking using AutoDock Vina
  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand. These coordinates can be determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of the most populated clusters of docked conformations.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files for the receptor and ligand, the coordinates of the grid box, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the reliability of the results.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results: The output will be a PDBQT file containing the docked conformations of the ligand, ranked by their binding energies. The conformation with the lowest binding energy is considered the most favorable binding pose.

  • Visualization: Visualize the protein-ligand interactions of the best-docked pose using software like Discovery Studio Visualizer or PyMOL to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Signaling Pathways and Experimental Workflows

PARP1 Signaling Pathway in Cancer

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair and is a validated target in cancer therapy.[3][4] Inhibition of PARP1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, leads to synthetic lethality and cell death.[5][6][7] The binding of this compound to PARP1 suggests its potential as a PARP inhibitor.

PARP1_Signaling_Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation and DNA Repair cluster_2 This compound Inhibition cluster_3 Cellular Outcomes DNA_Strand_Break DNA Single-Strand Break PARP1 PARP1 DNA_Strand_Break->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes No_Repair Inhibition of DNA Repair Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes Cleomiscosin_C This compound Cleomiscosin_C->Inhibition Inhibition->PARP1 inhibits Apoptosis Apoptosis (Cell Death) No_Repair->Apoptosis leads to

Caption: PARP1 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow Start Start Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep Protein Preparation (Target Protein) Start->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization End End Visualization->End

Caption: A generalized workflow for molecular docking studies.

Inflammatory Signaling Pathways

Cleomiscosin A, a compound structurally similar to this compound, has been shown to interact with key inflammatory mediators like TNF-α and IL-6.[2] This suggests that this compound may also exert anti-inflammatory effects by modulating the signaling pathways of these cytokines. TNF-α and IL-6 are central to inflammatory responses and their signaling often converges on the activation of the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes.[8][9][10][11][12][13][14][15][16]

Inflammatory_Signaling cluster_0 Extracellular Signals cluster_1 Membrane Receptors cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events & Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK Complex TNFR->IKK activates IL6R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Cleomiscosin_C This compound Cleomiscosin_C->TNFa inhibits Cleomiscosin_C->IL6 inhibits Cleomiscosin_C->NFkB inhibits

Caption: Potential inhibitory mechanism of this compound on inflammatory pathways.

References

Dissolving Cleomiscosin C for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Cleomiscosin C, a coumarinolignan with noted antioxidant and liver-protective properties, for use in in vitro experimental settings. Proper dissolution and handling are critical for obtaining accurate and reproducible results in pharmacological and biological studies.

Introduction to this compound

This compound is a phytochemical that has garnered interest for its potential therapeutic effects, including antioxidant activities that may prevent LDL oxidation.[1][2] Its molecular weight is 416.4 g/mol .[3][4] For in vitro studies, achieving a stable and homogenous solution is the foundational step for investigating its biological mechanisms.

Solubility Profile of this compound

This compound is characterized as moderately soluble.[3] The selection of an appropriate solvent is crucial for the integrity of in vitro assays. Organic solvents are generally required for initial solubilization to create a stock solution, which can then be diluted in aqueous media for final experimental concentrations.

Quantitative Solubility Data
PropertyValueSource
Molecular Weight 416.4 g/mol [3][4]
LogP (o/w) 1.658[3]
ESOL Class Soluble[3]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][5]

Note: For most in vitro biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (water sonicator)

  • Warming device (e.g., water bath or incubator set to 37°C)

  • Sterile, pyrogen-free water or appropriate cell culture medium for dilutions

  • Pipettes and sterile filter tips

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 416.4 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 416.4 g/mol * (1000 mg / 1 g) = 4.164 mg.

  • Weighing and Dissolution:

    • Carefully weigh 4.164 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes.

    • To aid dissolution, gently warm the tube to 37°C for 5-10 minutes.[5]

    • Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[5]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage of Stock Solution:

    • It is highly recommended to prepare and use the solution on the same day.[5]

    • If storage is necessary, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to several months.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[5]

Preparation of Working Solutions

For most in vitro experiments, the DMSO stock solution must be further diluted in an aqueous buffer or cell culture medium to the final desired concentration.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in culture medium to obtain a 100 µM intermediate solution.

  • Then, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM concentration. This two-step process helps to ensure accurate dilution.

Visualized Workflows and Pathways

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Essential Controls calc Calculate Mass (e.g., 4.164 mg for 1mL of 10mM) weigh Weigh this compound calc->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex, Warm (37°C), and Sonicate add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Culture Medium/Buffer thaw->dilute use Use in In Vitro Assay (e.g., Cell Treatment) dilute->use dilute->use vehicle Vehicle Control (Medium + DMSO)

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Logical Relationship of Solvent Choice

G Solvent Selection Logic Cleomiscosin_C This compound Solubility Moderate Aqueous Solubility Cleomiscosin_C->Solubility Organic_Solvent Requires Organic Solvent for Stock Solution Solubility->Organic_Solvent DMSO DMSO Organic_Solvent->DMSO Other_Solvents Chloroform, Acetone, etc. Organic_Solvent->Other_Solvents Biocompatibility Biocompatibility at Low % DMSO->Biocompatibility In_Vitro_Use In Vitro Biological Assays In_Vitro_Use->Biocompatibility Biocompatibility->DMSO Preferred Choice

References

Application Notes and Protocols for the Analytical Standard of Cleomiscosin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the procurement, characterization, and application of Cleomiscosin C analytical standards. The information is intended to guide researchers in establishing robust analytical methods for quality control, pharmacokinetic studies, and biological activity assays.

Obtaining Analytical Standards for this compound

This compound (CAS No: 84575-10-0) is a coumarinolignoid with known antioxidant and hepatoprotective properties.[1][2] High-purity analytical standards are essential for accurate quantification and biological investigation. Several commercial suppliers offer this compound, and the selection of a suitable vendor is critical for ensuring the quality and reliability of research data.

Recommended Suppliers:

A non-exhaustive list of potential suppliers for this compound analytical standards includes:

  • ChemFaces

  • MedchemExpress

  • Pharmaffiliates

  • King Scientific

  • ChemicalBook

  • Chemsrc

When procuring the standard, it is imperative to obtain a Certificate of Analysis (CoA) that specifies the purity (typically ≥95% by HPLC), identity confirmation (by MS and NMR), and recommended storage conditions.

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C21H20O9[3]
Molecular Weight 416.38 g/mol [3]
Appearance Typically a solid-
Storage 2-8°C Refrigerator, protect from lightPharmaffiliates

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantification of this compound in various matrices, including plant extracts and biological samples.[4][5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Waters Symmetry C18 column (250 x 4.6 mm, 5 µm particle size).[4][5][6]

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: Acetonitrile:Methanol (1:2 v/v)[4][6]

    • Solvent B: Water:Acetic Acid (99.5:0.5 v/v)[4][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 326 nm.[4][5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound analytical standard in HPLC-grade methanol or DMSO to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 10-200 µg/mL.[6]

  • Sample Preparation: The extraction method will vary depending on the matrix. For plant materials, a common method involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The concentration of this compound in the samples can be determined using the linear regression equation derived from the calibration curve.

HPLC Method Parameters Summary:

ParameterCondition
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile:Methanol (1:2) and Water:Acetic Acid (99.5:0.5)
Flow Rate 1.0 mL/min
Detection 326 nm
Injection Volume 20 µL
Temperature Ambient
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.[7][8]

Experimental Protocol:

  • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: Waters Symmetry C18 column (250 x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase:

    • Solvent A: Acetonitrile:Methanol (1:2 v/v)[8]

    • Solvent B: Water:Acetic Acid (0.5:99.5 v/v)[8]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is commonly used for coumarinolignoids.[7][8]

  • Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) mode for quantification.

Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS Method Parameters Summary:

ParameterCondition
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile:Methanol (1:2) and Water:Acetic Acid (0.5:99.5)
Ionization ESI Positive Mode
Acquisition Full Scan (Identification), MRM (Quantification)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the this compound analytical standard.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • 1D NMR: ¹H NMR and ¹³C NMR.

    • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity of protons and carbons.

Sample Preparation:

Dissolve approximately 5-10 mg of the this compound standard in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

Biological Activity Assays

Antioxidant Activity Assessment

This compound has demonstrated significant antioxidant activity by inhibiting LDL oxidation and scavenging free radicals.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µg/mL in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Control: Use methanol as a blank and a solution of DPPH without the sample as a negative control. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mix Mix Sample/Control with DPPH DPPH->Mix Sample This compound Standards Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

Hepatoprotective Activity Assessment

The hepatoprotective effects of this compound can be evaluated in vitro using liver cell lines and in vivo using animal models of liver injury.[1][10]

In Vitro Hepatoprotective Assay against CCl4-induced Toxicity in HepG2 Cells Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Toxicity: Induce hepatotoxicity by exposing the cells to carbon tetrachloride (CCl4) for a specified period.

  • Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Biochemical Analysis: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.

  • Controls: Include a negative control (cells treated with CCl4 only) and a positive control (cells treated with a known hepatoprotective agent like silymarin).

Signaling Pathway Potentially Involved in Hepatoprotection:

This compound's antioxidant properties suggest its hepatoprotective effects may be mediated through the modulation of oxidative stress-related signaling pathways, such as the Nrf2-ARE pathway.

Hepatoprotective_Pathway cluster_stress Cellular Stress cluster_intervention Intervention cluster_pathway Nrf2 Signaling Pathway cluster_outcome Outcome Oxidative_Stress Oxidative Stress (e.g., from CCl4) ROS Increased ROS Oxidative_Stress->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Cleomiscosin_C This compound Cleomiscosin_C->Nrf2_Keap1 stabilizes Nrf2 Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cell_Protection Hepatocyte Protection Antioxidant_Enzymes->Cell_Protection mediates

Caption: Postulated Nrf2-mediated hepatoprotective pathway of this compound.

References

High-Purity Cleomiscosin C: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of high-purity Cleomiscosin C, a naturally occurring coumarinolignan with demonstrated antioxidant and hepatoprotective properties.

Product Information: Commercial Suppliers of High-Purity this compound

High-purity this compound (CAS: 84575-10-0) is available from several commercial suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the compound.

SupplierPurityAvailable Quantities
ChemFaces>98%5mg, 10mg, 20mg, and larger quantities upon request
King Scientific96.0%5mg
Targetmol (via CymitQuimica)98%Inquire for details

Application Notes

This compound has garnered significant interest in the scientific community for its potential therapeutic applications, primarily stemming from its potent antioxidant and liver-protective effects.

Antioxidant Activity and Inhibition of LDL Oxidation

Oxidative modification of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. This compound has been shown to effectively inhibit LDL oxidation induced by various pro-oxidants. This protective effect is attributed to its ability to scavenge free radicals and chelate transition metals.

Key Quantitative Data on Antioxidant Activity:

AssayOxidantIC50 Value (µM)Reference
LDL Oxidation InhibitionCu2+29.5[1][2]
LDL Oxidation InhibitionAAPH11.9[1][2]
apoB-100 Fragmentation ProtectionCu2+65.3% inhibition at 5 µM[1][2]
apoB-100 Oxidative ModificationCu2+23.6[1]
apoB-100 Oxidative ModificationHOCl3.9[1]
Hepatoprotective Effects

This compound, often in combination with its analogs Cleomiscosin A and B, has demonstrated significant hepatoprotective activity in preclinical models of liver injury. It mitigates liver damage by reducing oxidative stress, preserving the integrity of hepatocyte membranes, and lowering the levels of serum markers of liver damage.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Protocol for In Vitro LDL Oxidation Inhibition Assay (TBARS Method)

This protocol describes the measurement of thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation in LDL.

Materials:

  • Human LDL

  • This compound

  • Copper (II) chloride (CuCl2) or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • LDL Preparation: Isolate human LDL by ultracentrifugation of plasma. Dialyze extensively against PBS to remove EDTA. Adjust the protein concentration to 100 µg/mL with PBS.

  • Incubation with this compound: In a microcentrifuge tube, mix 100 µL of LDL solution with various concentrations of this compound (e.g., 1-100 µM). Include a control group with LDL and vehicle (e.g., DMSO). Pre-incubate for 30 minutes at 37°C.

  • Initiation of Oxidation: Add 10 µL of 100 µM CuCl2 (final concentration 10 µM) or an appropriate concentration of AAPH to initiate lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for 2-4 hours.

  • TBARS Assay:

    • Stop the reaction by adding 500 µL of 20% TCA.

    • Add 500 µL of 0.67% TBA.

    • Vortex and incubate at 95°C for 60 minutes.[3]

    • Cool the tubes on ice for 10 minutes and centrifuge at 3000 x g for 15 minutes.[3]

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Calculate the percentage inhibition of LDL oxidation relative to the control.

Protocol for In Vivo Hepatoprotective Activity (CCl4-Induced Liver Injury Model)

This protocol outlines the induction of acute liver injury in rats using carbon tetrachloride (CCl4) and the evaluation of the protective effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Kits for measuring serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Formalin for tissue fixation

  • Hematoxylin and eosin (H&E) stain

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Group 1 (Normal Control): Receive vehicle (e.g., olive oil) only.

    • Group 2 (CCl4 Control): Receive CCl4 in olive oil.

    • Group 3 (this compound Treatment): Receive this compound at a specific dose (e.g., 25, 50 mg/kg) orally for 7 days.

    • Group 4 (Positive Control): Receive a known hepatoprotective agent like silymarin.

  • Induction of Hepatotoxicity: On the 7th day, 1 hour after the final dose of this compound or vehicle, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg of a 50% solution in olive oil) to all groups except the normal control.[4]

  • Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture for serum separation. Euthanize the animals and excise the liver.

  • Biochemical Analysis: Measure serum levels of ALT, AST, ALP, and bilirubin using commercial kits.

  • Histopathological Examination: Fix a portion of the liver in 10% buffered formalin, embed in paraffin, section, and stain with H&E for microscopic evaluation of liver damage.

Visualizations

Experimental Workflow Diagrams

G cluster_ldl LDL Oxidation Inhibition Assay cluster_hepato Hepatoprotective Activity Assay ldl_prep LDL Preparation inc_cleo Incubation with this compound ldl_prep->inc_cleo init_ox Initiation of Oxidation inc_cleo->init_ox incubation Incubation init_ox->incubation tbars TBARS Assay incubation->tbars calc Calculation tbars->calc acclimatize Animal Acclimatization grouping Grouping and Dosing acclimatize->grouping induce Induction of Hepatotoxicity grouping->induce sample Sample Collection induce->sample biochem Biochemical Analysis sample->biochem histo Histopathological Examination sample->histo

Caption: Experimental workflows for in vitro and in vivo assays.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its known antioxidant and anti-inflammatory properties suggest potential interactions with key cellular signaling cascades.

G cluster_antioxidant Potential Antioxidant Signaling cluster_inflammatory Potential Anti-inflammatory Signaling cleo_c This compound ros Reactive Oxygen Species (ROS) cleo_c->ros Scavenges nrf2 Nrf2 cleo_c->nrf2 May Activate are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Upregulates inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, CCl4 metabolites) nfkb NF-κB inflammatory_stimuli->nfkb Activates pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb->pro_inflammatory Upregulates cleo_c2 This compound cleo_c2->nfkb May Inhibit

Caption: Putative signaling pathways influenced by this compound.

Disclaimer: The depicted signaling pathways are based on the known general mechanisms of antioxidant and anti-inflammatory compounds. Direct experimental evidence confirming the modulation of these specific pathways by this compound is currently limited. Further research is required to fully elucidate its molecular mechanisms of action.

References

"application of Cleomiscosin C in atherosclerosis research"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a coumarinolignan found in various plant species, has garnered attention for its diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] While direct and extensive research on the application of this compound in atherosclerosis is still emerging, its demonstrated ability to inhibit the oxidation of low-density lipoprotein (LDL) presents a significant avenue for investigation in the context of cardiovascular disease.[4][5] Oxidized LDL (ox-LDL) is a key initiator in the pathogenesis of atherosclerosis, contributing to endothelial dysfunction, foam cell formation, and the inflammatory cascade within the arterial wall. This document provides an overview of the current data on this compound's anti-atherosclerotic potential and detailed protocols for its investigation.

Mechanism of Action in Atherosclerosis

The primary proposed mechanism for the anti-atherosclerotic effect of this compound is its antioxidant activity, specifically its capacity to prevent the oxidation of LDL.[4][6] By scavenging free radicals, this compound can protect apolipoprotein B-100 (apoB-100), a primary protein component of LDL, from oxidative damage and fragmentation.[4] This action is critical as the uptake of ox-LDL by macrophages, leading to the formation of foam cells, is a hallmark of early-stage atherosclerosis. Furthermore, the broader anti-inflammatory activities associated with coumarinolignans suggest that this compound may also modulate inflammatory signaling pathways implicated in the progression of atherosclerotic plaques.[2][7][8]

Quantitative Data Summary

The antioxidant efficacy of this compound in preventing LDL oxidation has been quantified, providing valuable data for researchers designing in vitro studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay Oxidizing Agent IC50 of this compound (µM) Reference
LDL OxidationCopper Ions (Cu2+)29.5[4]
LDL OxidationAAPH (Azo Compound)11.9[4]
apoB-100 ModificationCopper Ions (Cu2+)23.6[4]
apoB-100 ModificationHypochlorous Acid (HOCl)3.9[4]

Experimental Protocols

1. In Vitro LDL Oxidation Assay

This protocol is designed to assess the inhibitory effect of this compound on copper-mediated LDL oxidation by measuring the formation of conjugated dienes.

a. Materials and Reagents:

  • Human LDL (commercially available or isolated)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Copper (II) sulfate (CuSO₄) solution

  • Spectrophotometer capable of measuring absorbance at 234 nm

b. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute human LDL with PBS to a final concentration of 100 µg/mL in a quartz cuvette.

  • Add varying concentrations of this compound to the LDL solution and incubate for 10 minutes at 37°C.

  • Initiate the oxidation reaction by adding CuSO₄ to a final concentration of 5 µM.

  • Monitor the increase in absorbance at 234 nm every 5 minutes for a total of 3 hours at 37°C. The absorbance at this wavelength corresponds to the formation of conjugated dienes.

  • A control reaction containing LDL and CuSO₄ without this compound should be run in parallel.

  • Calculate the lag time (the time required for the onset of rapid oxidation) for each concentration of this compound. An increase in lag time indicates an inhibitory effect.

2. Macrophage Foam Cell Formation Assay

This protocol evaluates the ability of this compound to inhibit the formation of foam cells, a critical step in atherogenesis.

a. Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Oxidized LDL (ox-LDL)

  • This compound

  • Oil Red O staining solution

  • Microscope

b. Procedure:

  • Culture macrophages in a suitable medium. For THP-1 monocytes, differentiate into macrophages by treating with PMA for 48 hours.

  • Pre-treat the macrophages with various concentrations of this compound for 2 hours.

  • Induce foam cell formation by adding ox-LDL (e.g., 50 µg/mL) to the culture medium and incubate for 24-48 hours.

  • After incubation, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.

  • Wash the cells again and visualize under a microscope.

  • Quantify the lipid accumulation by either counting the number of Oil Red O-positive cells or by extracting the dye and measuring its absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ldl Human LDL mix Mix LDL, this compound, and PBS ldl->mix cleo This compound cleo->mix pbs PBS pbs->mix cuso4 CuSO4 add_cu Add CuSO4 to initiate oxidation cuso4->add_cu incubate Incubate at 37°C mix->incubate incubate->add_cu measure Measure Absorbance at 234 nm add_cu->measure Continuous Monitoring plot Plot Absorbance vs. Time measure->plot calculate Calculate Lag Time plot->calculate

Caption: Workflow for the in vitro LDL oxidation assay.

atherosclerosis_pathway cluster_initiation Initiation of Atherosclerosis cluster_progression Disease Progression ldl LDL ox_ldl Oxidized LDL (ox-LDL) ldl->ox_ldl Oxidation ros Reactive Oxygen Species (ROS) ros->ox_ldl macrophage Macrophage ox_ldl->macrophage Uptake foam_cell Foam Cell macrophage->foam_cell Transformation plaque Atherosclerotic Plaque foam_cell->plaque Contributes to cleomiscosin This compound cleomiscosin->ox_ldl Inhibits

Caption: Role of LDL oxidation in atherosclerosis and the inhibitory point of this compound.

References

Application Notes and Protocols: Cleomiscosin C as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a coumarinolignan found in various plant species, has emerged as a promising lead compound in drug discovery.[1][2] Its diverse pharmacological activities, including antioxidant, hepatoprotective, and anti-inflammatory properties, make it a valuable scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound and its analogs.

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects. The following table summarizes the available quantitative data on its bioactivities.

Biological ActivityAssayTest SystemResultReference
Antioxidant LDL Oxidation (Cu2+-mediated)Human Low-Density LipoproteinIC50: 29.5 µM[3]
LDL Oxidation (AAPH-mediated)Human Low-Density LipoproteinIC50: 11.9 µM[3]
ApoB-100 Fragmentation ProtectionCu2+-induced65.3% inhibition at 5 µM[3]
Oxidative Modification of ApoB-100Cu2+-inducedIC50: 23.6 µM[3]
Oxidative Modification of ApoB-100HOCl-inducedIC50: 3.9 µM[3]
Radical Scavenging (HOO•)Computational (Gas Phase)koverall: 6.28 x 10⁴ M⁻¹ s⁻¹[1][2]
Radical Scavenging (HOO•)Computational (Pentyl Ethanoate)koverall: 6.44 x 10⁴ M⁻¹ s⁻¹[1][2]
Radical Scavenging (HOO•)Computational (Polar Environment)koverall: 4.03 x 10⁷ - 8.66 x 10⁷ M⁻¹ s⁻¹[1][2]
Hepatoprotective CCl4-induced HepatotoxicityAlbino RatsSignificant protection observed[3]

Postulated Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is still emerging, studies on structurally related compounds, such as other flavonoids and lignans, suggest its involvement in key cellular signaling cascades, particularly the NF-κB and MAPK pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting this pathway. The postulated mechanism for this compound involves the inhibition of IκBα phosphorylation, which prevents its degradation and subsequent nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_NFkB NF-κB Complex Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation p65 p65 p50 p50 NF-κB (p65/p50) NF-κB (p65/p50) IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Natural compounds often modulate this pathway to exert their anticancer and anti-inflammatory effects. It is hypothesized that this compound may differentially regulate the phosphorylation of ERK, JNK, and p38, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

MAPK_Modulation Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription Factors Transcription Factors ERK->Transcription Factors JNK->Transcription Factors p38->Transcription Factors Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Inflammation, Apoptosis, etc. This compound This compound This compound->MAPKK Modulates

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of test compound: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and this compound in 96-well plate A->C B Prepare this compound Serial Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide)

  • This compound

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a control group (cells treated with LPS only) and a blank group (untreated cells).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.

NO_Inhibition_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow for the nitric oxide inhibition assay.

In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This protocol details an in vivo model to evaluate the hepatoprotective effects of this compound against CCl4-induced liver damage in rats.[3]

Materials:

  • Wistar albino rats

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil or liquid paraffin

  • Silymarin (standard hepatoprotective drug)

  • Biochemical assay kits for AST, ALT, ALP, and bilirubin

  • Formalin

  • Microtome and histology supplies

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Normal Control): Receive only the vehicle.

    • Group II (Toxic Control): Receive CCl4 (1:1 in olive oil, 2 mL/kg, i.p.).

    • Group III (Test Group): Receive this compound at a specific dose (e.g., 50 mg/kg, p.o.) for 7 days, with CCl4 co-administration on specific days.

    • Group IV (Standard Group): Receive Silymarin (100 mg/kg, p.o.) for 7 days, with CCl4 co-administration.

  • Dosing: Administer the respective treatments orally for the specified duration. On days 2 and 5, administer CCl4 intraperitoneally 30 minutes after the drug/vehicle administration.

  • Sample Collection: On day 8, collect blood samples via retro-orbital puncture for biochemical analysis.

  • Biochemical Analysis: Separate the serum and estimate the levels of Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and total bilirubin.

  • Histopathology: After blood collection, sacrifice the animals, and isolate the livers. Fix a portion of the liver in 10% formalin for histopathological examination.

Hepatoprotective_Workflow A Animal Acclimatization & Grouping B Daily Oral Administration (7 days) A->B C CCl4 Administration (Days 2 & 5) B->C D Blood Collection (Day 8) C->D 24h after last CCl4 dose E Serum Biochemical Analysis (AST, ALT, ALP, Bilirubin) D->E F Liver Histopathology D->F After sacrifice G Data Analysis & Comparison E->G F->G

Caption: Workflow for the in vivo hepatoprotective activity assay.

Conclusion

This compound represents a valuable starting point for the development of new drugs targeting a variety of diseases, including those with inflammatory and oxidative stress components. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential and to design novel analogs with improved efficacy and pharmacokinetic properties. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.

References

Application Notes and Protocols for Testing the Bioactivity of Cleomiscosin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cleomiscosin C is a coumarinolignan found in various plant species.[1][2] Preliminary studies and computational assessments have suggested several potential bioactivities for cleomiscosins, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects.[3][4][5][6] These application notes provide a detailed experimental framework for the systematic evaluation of the bioactivity of this compound, from initial cytotoxicity screening to more in-depth mechanistic assays.

Section 1: General Guidelines and Reagent Preparation

1.1. This compound Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.

1.2. Cell Culture:

  • All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Regularly check for and ensure the absence of mycoplasma contamination.

Section 2: Cytotoxicity and Cell Viability Assays

A primary assessment of any compound is to determine its effect on cell viability and to establish a therapeutic window. Tetrazolium reduction assays like MTT and XTT are commonly used for this purpose.[7][8][9][10]

2.1. MTT/XTT Assay Protocol:

This protocol is designed to assess the effect of this compound on the viability of various cell lines. Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin at 10 µM).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.[7]

    • For XTT: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[7] Add 50 µL of the working solution to each well and incubate for 2-4 hours.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)

Cell LineCancer Type24h48h72h
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
A549Lung Cancer
HepG2Liver Cancer
HUVECNormal Endothelial

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_culture Culture selected cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with this compound cell_seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation reagent_add Add MTT or XTT reagent incubation->reagent_add absorbance Measure absorbance reagent_add->absorbance viability_calc Calculate % cell viability absorbance->viability_calc ic50_calc Determine IC50 values viability_calc->ic50_calc

Caption: Workflow for assessing the cytotoxicity of this compound.

Section 3: Anticancer Activity Assessment

Based on the cytotoxicity screening, further investigation into the anticancer potential of this compound is warranted. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11]

3.1. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[12][13] Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.[13][14]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine or Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Table 2: Percentage of Apoptotic Cells after Treatment with this compound

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50
Positive Control-

Apoptosis Detection Workflow

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify apoptotic cell populations flow_cytometry->quantify_apoptosis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Section 4: Anti-inflammatory Activity Assessment

Cleomiscosin A, a related compound, has shown anti-inflammatory activity.[15][16] The NF-κB signaling pathway is a key regulator of inflammation.[17][18] An NF-κB luciferase reporter assay can be used to screen for inhibitors of this pathway.[19][20]

4.1. NF-κB Luciferase Reporter Assay:

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[20][21] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified.

Protocol:

  • Cell Transfection (if not using a stable cell line): Co-transfect cells (e.g., HEK293T or a relevant immune cell line like RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding an agonist like Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL). Include a non-stimulated control and a positive control inhibitor (e.g., Bay 11-7082).

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

Table 3: Inhibition of NF-κB Activity by this compound

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Unstimulated Control-
Stimulated Control (TNF-α/LPS)-0%
This compound1
This compound10
This compound50
Positive Control-

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB NF-κB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds gene_exp Inflammatory Gene Expression dna->gene_exp induces cleomiscosin This compound cleomiscosin->ikk inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Section 5: Hepatoprotective Activity Assessment

Previous studies have indicated that coumarinolignoids, including those from Cleome viscosa, possess hepatoprotective effects.[3][22] An in vitro model using a hepatotoxin like carbon tetrachloride (CCl4) or acetaminophen in a human liver cell line (e.g., HepG2) can be used to evaluate this activity.

5.1. In Vitro Hepatoprotection Assay:

This assay measures the ability of this compound to protect liver cells from toxin-induced damage. Cell viability is a key readout, and the release of liver enzymes can also be measured.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.

  • Toxin Induction: Induce hepatotoxicity by adding a known hepatotoxin (e.g., CCl4 at a pre-determined toxic concentration) to the medium. Include a vehicle control, a toxin-only control, and a positive control (e.g., Silymarin).[3]

  • Incubation: Incubate for another 24 hours.

  • Cell Viability Assessment: Perform an MTT or XTT assay as described in Section 2 to determine cell viability.

  • (Optional) Liver Enzyme Assay: Collect the cell culture supernatant and measure the activity of released liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.

  • Data Analysis: Calculate the percentage of protection against toxin-induced cell death.

Data Presentation:

Table 4: Hepatoprotective Effect of this compound against CCl4-induced Toxicity in HepG2 Cells

TreatmentConcentration (µM)% Cell Viability% Protection
Vehicle Control-100%-
CCl4 Control-0%
This compound + CCl41
This compound + CCl410
This compound + CCl450
Silymarin + CCl4-

Hepatoprotection Experimental Logic

G cluster_0 Experimental Groups cluster_1 Outcome Measurement control HepG2 Cells (Vehicle) viability Measure Cell Viability (MTT/XTT) control->viability enzyme Measure ALT/AST Release (Optional) control->enzyme toxin HepG2 Cells + CCl4 toxin->viability toxin->enzyme treatment HepG2 Cells + this compound + CCl4 treatment->viability treatment->enzyme positive_control HepG2 Cells + Silymarin + CCl4 positive_control->viability positive_control->enzyme

Caption: Logical flow of the in vitro hepatoprotection assay.

Conclusion

This document provides a comprehensive set of protocols and guidelines for the initial in vitro evaluation of the bioactivity of this compound. The results from these experiments will provide valuable insights into its potential as a therapeutic agent and will guide further preclinical development, including more complex in vivo studies. It is recommended to perform all experiments with appropriate controls and in at least triplicate to ensure the reliability and reproducibility of the findings.

References

Application Notes and Protocols: Preparation of Cleomiscosin C Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C is a naturally occurring coumarinolignan that has garnered significant interest due to its diverse biological activities, including antioxidant and potential anti-inflammatory properties. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for its therapeutic effects, leading to the design of more potent and selective drug candidates.

This document provides detailed protocols for the preparation of this compound derivatives and their evaluation in a relevant biological assay, along with a framework for presenting the resulting SAR data.

I. Synthesis of this compound Derivatives

While extensive libraries of this compound derivatives are not widely reported, this section outlines a general protocol for the synthesis of a representative O-alkylated derivative. This method can be adapted to generate a variety of analogs for SAR studies by varying the alkylating agent. The protocol is based on standard chemical transformations commonly employed for the modification of phenolic hydroxyl groups present in natural products like this compound.

Protocol 1: O-Alkylation of this compound (Example: O-Methylation)

This protocol describes the methylation of the phenolic hydroxyl group of this compound to yield its methyl ether derivative.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl Acetate

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone in a round bottom flask, add anhydrous potassium carbonate (3 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure O-methylated this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

II. Biological Evaluation of this compound Derivatives

The following protocol details a common in vitro assay to evaluate the antioxidant potential of the synthesized this compound derivatives.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to screen for antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized this compound derivatives

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare stock solutions of the synthesized this compound derivatives and the positive control (ascorbic acid) in methanol at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol to obtain a range of concentrations.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compounds or the positive control to the wells.

  • For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

III. Data Presentation for SAR Studies

Table 1: Antioxidant Activity of this compound and its Derivatives

CompoundIC₅₀ (µM) [a]
This compound HOCH₃[Insert experimental value]
Derivative 1 CH₃OCH₃[Insert experimental value]
Derivative 2 C₂H₅OCH₃[Insert experimental value]
Derivative 3 HH[Reference value, e.g., Cleomiscosin A]
Ascorbic Acid --[Insert experimental value]

[a] IC₅₀ values represent the concentration required to inhibit 50% of DPPH radical activity. Data should be presented as mean ± standard deviation of at least three independent experiments.

A computational study on the antioxidant properties of cleomiscosins A, B, and C provides some initial SAR insights. The presence of a methoxy substitute on the aromatic ring of the phenylpropanoid unit in this compound was found to increase the reaction rate for radical scavenging compared to Cleomiscosin A in an apolar environment.[1] In polar environments, Cleomiscosins A, B, and C all exhibit good antioxidant capacity.[1]

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and SAR evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start This compound reaction Chemical Modification (e.g., O-alkylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization assay Biological Assay (e.g., DPPH Assay) characterization->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar Structure-Activity Relationship Study data_analysis->sar

General workflow for SAR studies of this compound derivatives.
Signaling Pathway

Given the reported anti-inflammatory potential of related compounds, the following diagram depicts a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation. This pathway could be a potential target for this compound and its derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release IkB_p p-IκB (Degradation) IkB_NFkB->IkB_p DNA DNA NFkB_n->DNA genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->genes Transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

Simplified NF-κB signaling pathway in inflammation.

References

Analytical Techniques for the Characterization of Cleomiscosin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a coumarinolignoid with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.4 g/mol , has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] Accurate and robust analytical techniques are paramount for the unambiguous identification, characterization, and quantification of this compound in various matrices, from crude plant extracts to purified active pharmaceutical ingredients.

These application notes provide a comprehensive overview of the key analytical methodologies for the characterization of this compound, including detailed experimental protocols and data presentation. The information is intended to guide researchers in establishing reliable analytical workflows for this promising natural product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₉[1]
Molecular Weight416.4 g/mol [1]

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control and purity assessment.

Application Note:

RP-HPLC with UV detection is a reliable and widely used method for the analysis of this compound. The selection of a C18 column provides good separation from other related coumarinolignoids. The mobile phase composition can be optimized to achieve baseline separation and symmetric peak shapes. Quantification is typically performed by creating a calibration curve with a certified reference standard.

Experimental Protocol: HPLC Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for the separation of related compounds consists of a gradient of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The gradient can be optimized based on the sample matrix.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined by a PDA detector.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

II. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:

NMR analysis should be performed on a purified sample of this compound. The choice of solvent is critical, with deuterated solvents such as DMSO-d₆ or CDCl₃ being common choices. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Experimental Protocol: NMR Analysis of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Purified this compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., number of scans, pulse width, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For more detailed structural information, acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to elucidate the structure of this compound. Compare the obtained spectra with any available literature data for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide structural information.

Application Note:

Electrospray ionization (ESI) is a common soft ionization technique for the analysis of coumarinolignoids like this compound, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. Collision-induced dissociation (CID) in a tandem mass spectrometer can be used to induce fragmentation and obtain structural information.

Experimental Protocol: Mass Spectrometry Analysis of this compound

Objective: To determine the molecular weight and obtain fragmentation data for this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Reagents:

  • Purified this compound

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1-10 µg/mL in methanol with 0.1% formic acid).

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

  • MS Acquisition:

    • Ionization Mode: Positive ESI mode is typically used.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation using an appropriate collision energy. Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the exact mass of the molecular ion from the full scan spectrum and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions, which can aid in structural elucidation.

III. Isolation and Purification of this compound

This compound is a naturally occurring compound found in various plant species, including Cleome viscosa and Hibiscus syriacus. A robust isolation and purification protocol is the first step in obtaining a sample suitable for detailed characterization.

Application Note:

The isolation of this compound typically involves extraction from the plant material followed by chromatographic separation. A common approach is to perform a Soxhlet extraction with methanol, followed by column chromatography over silica gel. The fractions are monitored by thin-layer chromatography (TLC) or HPLC to track the compound of interest.

Experimental Protocol: Isolation of this compound from Cleome viscosa Seeds

Objective: To isolate and purify this compound from the seeds of Cleome viscosa.

Materials:

  • Dried and powdered seeds of Cleome viscosa

  • Methanol (analytical grade)

  • Hexane, Chloroform, Ethyl Acetate (analytical grade)

  • Silica gel (for column chromatography, 60-120 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

  • Extraction:

    • Extract the powdered seeds of Cleome viscosa with methanol using a Soxhlet apparatus for several hours until the extraction is complete.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with chloroform and then ethyl acetate.

  • Monitoring and Collection:

    • Collect fractions and monitor them by TLC, visualizing the spots under UV light.

    • Pool the fractions containing the compound with the Rf value corresponding to this compound.

  • Purification:

    • The pooled fractions may require further purification by repeated column chromatography or preparative HPLC to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using the analytical techniques described above (HPLC, NMR, MS).

IV. Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

CleomiscosinC_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Characterization Plant_Material Plant Material (e.g., Cleome viscosa seeds) Extraction Soxhlet Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (Prep-HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound HPLC HPLC Analysis Pure_Compound->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Structural_Elucidation Structural Elucidation & Confirmation HPLC->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

Figure 1. General workflow for the isolation and characterization of this compound.

V. Potential Signaling Pathway Involvement

This compound has been reported to possess anti-inflammatory properties. While the specific molecular targets are still under investigation, many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of genes involved in inflammation, immunity, and cell survival.

The following diagram illustrates a hypothetical mechanism of action for this compound in the context of the NF-κB signaling pathway.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_P p-IκBα Proteasome Proteasomal Degradation IkB_P->Proteasome Leads to Proteasome->IkB_P CleomiscosinC This compound CleomiscosinC->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Induces

Figure 2. Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: The signaling pathway diagram represents a potential mechanism of action based on the known anti-inflammatory properties of similar compounds and is for illustrative purposes. Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound.

References

[1] PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11464176. [2] ResearchGate. Antioxidant Activity of Cleomiscosins A and C Isolated from Acer okamotoanum. August 2025.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Cleomiscosin C Natural Product Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Cleomiscosin C.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

This compound is a coumarinolignan, a class of natural products known for their interesting biological activities. It has been isolated from various plant species, including the root bark of Hibiscus syriacus and the leaves and twigs of Acer okamotoanum.

Q2: What are the general steps involved in the extraction and isolation of this compound?

The general workflow for obtaining pure this compound involves several key stages:

  • Extraction: The initial removal of a broad range of compounds from the dried and powdered plant material using an appropriate solvent.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, which helps in the initial clean-up of the crude extract.

  • Chromatographic Fractionation: The separation of the extract into different fractions using techniques like column chromatography.

  • Purification: The final isolation of this compound from the enriched fractions, typically achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Confirmation: Verification of the isolated compound's identity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q3: Which solvents are most effective for the initial extraction of this compound?

The choice of solvent is critical for maximizing the yield of this compound. Polar solvents are generally more effective for extracting coumarinolignans. Methanol is a commonly used solvent for this purpose. A slightly acidified methanolic solution (e.g., with formic acid) can improve the extraction efficiency of phenolic compounds. The optimal solvent system may require empirical determination.

Q4: How can I improve the yield of this compound during the extraction process?

Several factors can be optimized to enhance the yield:

  • Solvent Selection: Experiment with different polar solvents and solvent mixtures.

  • Extraction Technique: Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time compared to traditional maceration.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration.

  • Solid-to-Liquid Ratio: Optimizing the ratio of plant material to solvent volume can enhance extraction efficiency.

  • Extraction Time and Temperature: Increasing the extraction time and temperature can improve yield, but excessive heat may lead to the degradation of thermolabile compounds.

Q5: What are the key challenges in the purification of this compound?

The main challenges in purifying this compound often stem from its presence in a complex mixture of structurally similar compounds. This can lead to:

  • Co-elution of Impurities: Other coumarins or lignans with similar polarities can be difficult to separate from this compound.

  • Low Resolution in Chromatography: Achieving baseline separation during preparative HPLC can be challenging and may require careful method development.

  • Compound Degradation: this compound, like many phenolic compounds, can be susceptible to degradation from exposure to light, high temperatures, and extreme pH conditions.

Q6: How should I store the crude extract and purified this compound to prevent degradation?

To maintain the integrity of your samples, proper storage is crucial:

  • Crude Extract: Store in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage) and protected from light.

  • Purified this compound: Store as a solid in a desiccator at -20°C or below. If in solution, use a non-reactive solvent, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Protect from light at all times. Studies on related compounds in Hibiscus extracts have shown that degradation can occur over time, especially at higher temperatures.[1]

II. Troubleshooting Guides

Guide 1: Low Yield of Crude Extract

A low yield of the initial crude extract can be a significant setback. The following table outlines potential causes and solutions.

Table 1: Troubleshooting Low Crude Extract Yield

Potential Cause Possible Solution
Inefficient Cell Lysis Ensure the plant material is finely ground. Consider a pre-extraction treatment like freeze-drying to disrupt cell structures. For some samples, longer bead beating or heating at a higher temperature (e.g., 95°C) can improve lysis.[2]
Inappropriate Solvent The polarity of the extraction solvent may not be optimal for this compound. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).
Insufficient Extraction Time Extend the duration of the extraction to allow for complete diffusion of the target compounds into the solvent.
Suboptimal Solid-to-Liquid Ratio Increase the volume of the solvent relative to the amount of plant material to ensure thorough extraction.

| Degradation during Extraction | If using heat-assisted methods, reduce the temperature or extraction time to minimize thermal degradation. |

Low_Yield_Troubleshooting start Low Crude Extract Yield check_lysis Was cell lysis complete? start->check_lysis improve_lysis Improve Lysis: - Finer grinding - Freeze-drying - Increased heating/beating check_lysis->improve_lysis No check_solvent Is the solvent appropriate? check_lysis->check_solvent Yes improve_lysis->check_solvent optimize_solvent Optimize Solvent: - Test different polarities - Consider solvent mixtures check_solvent->optimize_solvent No check_parameters Are extraction parameters optimal? check_solvent->check_parameters Yes optimize_solvent->check_parameters optimize_parameters Optimize Parameters: - Increase extraction time - Adjust solid-to-liquid ratio check_parameters->optimize_parameters No check_degradation Could degradation be an issue? check_parameters->check_degradation Yes optimize_parameters->check_degradation minimize_degradation Minimize Degradation: - Reduce temperature - Protect from light check_degradation->minimize_degradation Yes end_node Yield Improved check_degradation->end_node No minimize_degradation->end_node

Caption: Troubleshooting logic for addressing low crude extract yield.

Guide 2: Low Purity of this compound after Initial Chromatography

If the fractions from your initial column chromatography are not significantly enriched with this compound, consider the following.

Table 2: Troubleshooting Low Purity after Initial Chromatography

Potential Cause Possible Solution
Inadequate Separation on Stationary Phase The chosen stationary phase (e.g., silica gel) may not be providing sufficient resolution. Consider using a different stationary phase like reversed-phase C18 or Sephadex LH-20.
Inappropriate Mobile Phase The solvent system used for elution may be too polar or not polar enough. Perform small-scale trials with different solvent gradients to optimize the separation.
Column Overloading Applying too much crude extract to the column can lead to broad peaks and poor separation. Reduce the sample load.

| Co-elution of Structurally Similar Compounds | If impurities have very similar polarity to this compound, a single chromatography step may be insufficient. A multi-step purification strategy using different separation principles (e.g., normal phase followed by reversed-phase) may be necessary. |

Guide 3: Problems During Preparative HPLC Purification

Preparative HPLC is a critical step for obtaining high-purity this compound. Common issues and their solutions are detailed below.

Table 3: Troubleshooting Preparative HPLC Purification

Problem Potential Cause Possible Solution
Poor Resolution/Peak Tailing Inappropriate mobile phase composition or pH. Column overloading. Optimize the mobile phase, including the use of additives like acetic or formic acid to improve peak shape.[3][4] Inject a smaller sample volume.
Peak Broadening The sample is dissolved in a solvent stronger than the mobile phase. Voids in the column packing. Dissolve the sample in the initial mobile phase whenever possible. If the column is old, it may need to be repacked or replaced.
Ghost Peaks Contaminants in the mobile phase or from previous injections. Use high-purity solvents and filter the mobile phase. Implement a thorough column washing step between runs.

| Irreproducible Retention Times | Fluctuations in mobile phase composition or temperature. Leaks in the HPLC system. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Check for leaks at all fittings. |

Guide 4: Degradation of this compound

The stability of this compound can be compromised during extraction and storage.

Table 4: Factors Leading to this compound Degradation and Prevention Strategies

Factor Effect Prevention Strategy
High Temperature Can lead to thermal degradation, especially over prolonged periods. Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under reduced pressure at <40°C).
Exposure to Light UV radiation can cause photodegradation of phenolic compounds. Protect samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.
Extreme pH Highly acidic or alkaline conditions can catalyze hydrolysis or oxidation. Maintain a neutral or slightly acidic pH during extraction and purification unless a specific pH is required for separation.
Oxidation The presence of oxygen can lead to oxidative degradation. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive steps.

| Enzymatic Degradation | Endogenous plant enzymes can degrade phenolic compounds after cell lysis. | Consider deactivating enzymes by briefly heating the plant material (blanching) before extraction, if compatible with the target compound's stability. |

III. Experimental Protocols

Protocol 1: Extraction of this compound from Hibiscus syriacus Root Bark (Hypothetical)

This protocol is a suggested starting point based on literature for related compounds. Optimization will likely be required.

  • Preparation of Plant Material:

    • Air-dry the root bark of Hibiscus syriacus in the shade until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate 1 kg of the powdered root bark in 5 L of methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 1 L of distilled water and sequentially partition with an equal volume of n-hexane, dichloromethane, and ethyl acetate.

    • Separate the layers using a separatory funnel.

    • Concentrate each fraction to dryness. This compound is expected to be enriched in the more polar fractions (dichloromethane and ethyl acetate).

Protocol 2: Purification of this compound using Preparative HPLC (Hypothetical)

This protocol outlines a general procedure for purifying this compound from an enriched fraction.

  • Sample Preparation:

    • Dissolve the dried ethyl acetate fraction in the initial mobile phase (e.g., 70:30 water:methanol) to a concentration of approximately 30 mg/mL.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol in water with 0.1% acetic acid. Start with a lower concentration of methanol and gradually increase it.

    • Flow Rate: 4-5 mL/min.[3]

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength around 276 nm can be a starting point based on similar flavonoids).[3]

    • Injection Volume: Dependent on the column size and sample concentration, typically in the range of 1-5 mL.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

IV. Data Presentation

Table 5: Comparison of Solvent Systems for Coumarinolignan Extraction (Hypothetical Data for Method Development)

Solvent System Extraction Method Relative Yield of this compound (%)
100% MethanolMaceration (48h)75
80% Methanol (aq)Maceration (48h)85
100% EthanolMaceration (48h)70
80% Ethanol (aq)Maceration (48h)80
80% Methanol (aq)Ultrasound-Assisted (1h)95
80% Acetone (aq)Ultrasound-Assisted (1h)90

V. Visualizations

Extraction_Workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (Hexane, DCM, EtOAc) extraction->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation purification Preparative HPLC (C18 Column) fractionation->purification analysis Structure Confirmation (NMR, MS) purification->analysis end_node Pure this compound analysis->end_node

Caption: General workflow for this compound extraction and isolation.

HPLC_Optimization start Sub-optimal HPLC Separation check_resolution Is peak resolution poor? start->check_resolution adjust_gradient Adjust Gradient Slope: - Slower gradient for better separation check_resolution->adjust_gradient Yes check_peak_shape Is there peak tailing? check_resolution->check_peak_shape No adjust_gradient->check_peak_shape add_modifier Add Mobile Phase Modifier: - e.g., 0.1% Acetic Acid check_peak_shape->add_modifier Yes check_loading Are peaks fronting or broad? check_peak_shape->check_loading No add_modifier->check_loading reduce_load Reduce Sample Load: - Inject smaller volume or lower concentration check_loading->reduce_load Yes end_node Optimized Separation check_loading->end_node No reduce_load->end_node

Caption: Decision pathway for optimizing preparative HPLC separation.

References

Navigating the Synthesis of Cleomiscosin C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

The chemical synthesis of Cleomiscosin C, a coumarinolignan with promising biological activities, presents a series of challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

A1: The synthesis of this compound typically involves three key transformations: a Mitsunobu coupling, a modified Miyaura arylation, and an acid-catalyzed cyclization to form the core coumarinolignan structure.[1] The stereochemistry of the final product is often established early in the synthesis, for example, by using a chiral starting material like (S)-solketal.[1]

Q2: I am observing low yields in the Mitsunobu coupling step. What are the possible causes and solutions?

A2: Low yields in Mitsunobu reactions, especially with sterically hindered phenols or alcohols which are relevant to the this compound scaffold, are a common issue.

  • Reagent Quality: Ensure the diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) are of high purity and anhydrous. PPh3 can oxidize over time to triphenylphosphine oxide.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use freshly dried solvents (e.g., THF) and perform the reaction under an inert atmosphere (argon or nitrogen).

  • Steric Hindrance: For hindered substrates, conventional conditions may be too slow. Consider increasing the concentration of the reactants. The use of sonication has been shown to dramatically increase the rate and yield of Mitsunobu reactions with sterically hindered phenols.

  • Order of Addition: The recommended order of addition is typically to have the alcohol, nucleophile (phenol), and PPh3 in solution before the dropwise addition of DEAD/DIAD at a low temperature (e.g., 0 °C).

Q3: My Miyaura arylation is not proceeding to completion, and I see significant starting material. How can I optimize this step?

A3: The Miyaura arylation, a type of Suzuki-Miyaura coupling, is crucial for forming the biaryl bond in this compound. Optimization often involves screening several parameters.

  • Catalyst and Ligand: While various palladium catalysts can be used, the choice of ligand is critical. For couplings involving coumarin triflates, phosphine ligands are commonly employed. A modified Miyaura arylation using a rhodium catalyst has also been reported for coumarinolignan synthesis.[1]

  • Base: The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) and its concentration can significantly impact the reaction rate and yield. An inadequate base can lead to incomplete reaction.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is typically used. The ratio of these solvents can affect the reaction's efficiency.

  • Side Reactions: A common side reaction is the hydrolysis of the triflate group on the coumarin ring. Using anhydrous conditions and carefully selecting the base can help minimize this.

Q4: The final acid-catalyzed cyclization to form the dioxane ring is giving me a mixture of products. How can I improve the selectivity?

A4: The acid-catalyzed cyclization forms the characteristic dioxane ring of this compound. The formation of side products can be a challenge.

  • Choice of Acid: The strength and concentration of the acid catalyst (e.g., HCl, H2SO4, TFA) are critical. A weak acid may not be effective, while a strong acid could lead to degradation or side reactions.

  • Reaction Temperature and Time: These parameters should be carefully monitored. Prolonged reaction times or high temperatures can lead to the formation of undesired byproducts.

  • Protecting Groups: Ensure that all protecting groups on the precursor molecule are compatible with the acidic conditions. Unintended deprotection can lead to a complex mixture of products.

Q5: I am struggling with the purification of the final this compound product, particularly in separating diastereomers. What purification strategies are recommended?

A5: The purification of coumarinolignoids like this compound can be challenging due to the presence of diastereomers and other closely related impurities.

  • Chromatography: Column chromatography on silica gel is a standard method. A careful selection of the eluent system is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For separating diastereomers, preparative HPLC is often the most effective technique. Both normal-phase and reverse-phase HPLC can be employed. Derivatization of the diastereomeric mixture with a chiral resolving agent can also enhance separation.

  • Crystallization: If the product is crystalline, fractional crystallization can be an effective method for purification and separating diastereomers.

Troubleshooting Guides

Table 1: Troubleshooting the Mitsunobu Coupling Step
Problem Potential Cause Recommended Solution
Low or no product formationInactive reagentsUse fresh, high-purity DEAD/DIAD and PPh3.
Wet reaction conditionsUse anhydrous solvents and an inert atmosphere.
Steric hindranceIncrease reactant concentration and/or use sonication.
Formation of multiple spots on TLCSide reactionsControl the reaction temperature (cool to 0 °C before adding DEAD/DIAD).
Impure starting materialsPurify all starting materials before the reaction.
Difficulty in removing triphenylphosphine oxideCo-elution during chromatographyTriphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent (e.g., diethyl ether or hexanes) or by using a modified work-up.
Table 2: Troubleshooting the Miyaura Arylation Step
Problem Potential Cause Recommended Solution
Incomplete reactionInefficient catalyst/ligand systemScreen different palladium catalysts and phosphine ligands. Consider a rhodium catalyst for this specific transformation.
Inappropriate baseTest different inorganic bases (K2CO3, Cs2CO3, K3PO4) and optimize the concentration.
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation and degradation.
Hydrolysis of coumarin triflatePresence of waterUse anhydrous solvents and reagents.
Base-mediated hydrolysisChoose a non-hydrolytic base or optimize the reaction conditions to favor the cross-coupling reaction.
Homocoupling of the boronic acidSuboptimal reaction conditionsAdjust the stoichiometry of the reactants and the reaction temperature.

Experimental Workflow and Methodologies

A generalized experimental workflow for the synthesis of this compound is depicted below. Detailed experimental protocols for each key step should be adapted from relevant literature, with careful attention to the specific substrates and reagents used.

experimental_workflow start Chiral Precursor ((S)-solketal) intermediate1 Functionalized Intermediate start->intermediate1 Multi-step synthesis intermediate2 Coumarin Precursor intermediate1->intermediate2 Mitsunobu Coupling (Phenolic coupling) intermediate3 Arylated Coumarin intermediate2->intermediate3 Miyaura Arylation (Biaryl bond formation) cleomiscosin_c This compound intermediate3->cleomiscosin_c Acid-catalyzed Cyclization (Dioxane ring formation)

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Protocols (General Procedures)

Mitsunobu Coupling (General Procedure):

  • Dissolve the alcohol (1.0 eq.), the phenolic coupling partner (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq.) dropwise to the solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Miyaura Arylation (General Procedure):

  • To a reaction vessel, add the coumarin triflate (1.0 eq.), the boronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Evacuate and backfill the vessel with argon.

  • Add a degassed mixture of a solvent such as dioxane and water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Acid-Catalyzed Cyclization (General Procedure):

  • Dissolve the arylated coumarin precursor (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add the acid catalyst (e.g., a solution of HCl in dioxane or trifluoroacetic acid) at room temperature.

  • Stir the reaction mixture for the specified time, monitoring the formation of the product by TLC.

  • Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between observed problems, their potential causes, and the corresponding solutions in the synthesis of this compound.

troubleshooting_logic cluster_mitsunobu Mitsunobu Coupling cluster_miyaura Miyaura Arylation cluster_cyclization Acid-Catalyzed Cyclization Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Use Anhydrous Conditions Use Anhydrous Conditions Low Yield->Use Anhydrous Conditions Increase Concentration/Sonication Increase Concentration/Sonication Low Yield->Increase Concentration/Sonication Reagent Degradation Reagent Degradation Reagent Degradation->Low Yield Moisture Moisture Moisture->Low Yield Steric Hindrance Steric Hindrance Steric Hindrance->Low Yield Incomplete Reaction Incomplete Reaction Optimize Catalyst/Ligand Optimize Catalyst/Ligand Incomplete Reaction->Optimize Catalyst/Ligand Screen Bases Screen Bases Incomplete Reaction->Screen Bases Poor Catalyst Activity Poor Catalyst Activity Poor Catalyst Activity->Incomplete Reaction Wrong Base Wrong Base Wrong Base->Incomplete Reaction Triflate Hydrolysis Triflate Hydrolysis Use Anhydrous Solvents Use Anhydrous Solvents Triflate Hydrolysis->Use Anhydrous Solvents Aqueous Conditions Aqueous Conditions Aqueous Conditions->Triflate Hydrolysis Mixture of Products Mixture of Products Optimize Acid Catalyst Optimize Acid Catalyst Mixture of Products->Optimize Acid Catalyst Control Temperature/Time Control Temperature/Time Mixture of Products->Control Temperature/Time Incorrect Acid Strength Incorrect Acid Strength Incorrect Acid Strength->Mixture of Products Side Reactions Side Reactions Side Reactions->Mixture of Products

Caption: Troubleshooting logic for key steps in this compound synthesis.

References

"Cleomiscosin C solubility problems in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cleomiscosin C, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a coumarinolignan with limited aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] Its solubility in purely aqueous solutions is low, which is a common characteristic of many active pharmaceutical ingredients.[3] For a related compound, Cleomiscosin A, the estimated water solubility is 543.6 mg/L at 25°C.[4]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, most commonly DMSO.[1][5] For the related compound Cleomiscosin A, a stock solution of 125 mg/mL in DMSO can be achieved with the help of sonication.[5] Once prepared, the stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles.[6]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored as aliquots in tightly sealed vials at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage (up to one year).[1][6][7][8] Whenever possible, it is best to prepare and use aqueous solutions on the same day.[1][8] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. To mitigate this, it is recommended to perform dilutions in a stepwise manner.[6] Also, ensure the final concentration of DMSO in your working solution is low (typically less than 0.5%) to minimize both toxicity to cells and the risk of precipitation.[6] If precipitation persists, consider using a co-solvent system or other solubility enhancement techniques.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in my aqueous buffer. Inherently low aqueous solubility of the compound.Use a small amount of a water-miscible organic solvent, such as DMSO, to first dissolve the compound and then dilute it into your aqueous buffer.[1][2] Gentle warming to 37°C or sonication can also aid dissolution.[2]
My this compound solution is cloudy or has visible precipitate after dilution. The compound is precipitating out of the aqueous solution due to its low solubility.Perform a stepwise dilution of the stock solution into the aqueous medium.[6] Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible.[6] Consider using formulation aids like cyclodextrins or surfactants.[9][10][11]
I am concerned about the stability of this compound in my aqueous experimental media over time. Degradation of the compound in aqueous solution.Prepare fresh working solutions for each experiment.[1][8] If the experiment is long, consider the stability of the compound under your specific experimental conditions (pH, temperature).

Solubility Data

Solvent This compound / Cleomiscosin A Solubility Notes
Aqueous Solutions Poor / Low (Estimated for Cleomiscosin A: 543.6 mg/L)[4]Solubility is a known challenge.[3]
DMSO Soluble (For Cleomiscosin A: 125 mg/mL)[1][5]Recommended for stock solutions. Sonication may be required.[5]
Other Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][2]
Co-solvent Systems (in vivo) For Cleomiscosin A: ≥ 2.08 mg/mL in a 10% DMSO, 90% Corn oil mixture.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound (Molecular Weight: 416.38 g/mol )

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • To aid dissolution, gently warm the vial to 37°C and/or place it in an ultrasonic bath for a short period.[2]

  • Visually inspect the solution to ensure all solid has dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials for storage at -20°C or -80°C.[1][6][7]

Protocol 2: Preparation of a Working Solution in Aqueous Media for Cell-Based Assays

  • Thaw a vial of the this compound stock solution and allow it to equilibrate to room temperature.[1]

  • Perform a serial or stepwise dilution of the stock solution into your cell culture medium or aqueous buffer to reach the desired final concentration.[6]

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).[6]

  • Include a vehicle control in your experiment with the same final concentration of DMSO.

  • Use the freshly prepared working solution immediately.[1][8]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Dissolve with Warming/Sonication add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Stepwise Dilution in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use troubleshooting_workflow start Problem: Compound Precipitation in Aqueous Solution check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dilution Was a stepwise dilution performed? check_dmso->check_dilution Yes adjust_dmso Adjust dilution to lower final DMSO concentration. check_dmso->adjust_dmso No consider_cosolvents Consider co-solvents or other enhancement techniques. check_dilution->consider_cosolvents Yes perform_stepwise Re-prepare using stepwise dilution. check_dilution->perform_stepwise No end_success Solution Clear consider_cosolvents->end_success adjust_dmso->end_success perform_stepwise->end_success

References

"long-term stability and storage of Cleomiscosin C"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Cleomiscosin C.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a well-closed container, protected from light and air. It is recommended to store it in a refrigerator or freezer.[1]

Q2: How should I store solutions of this compound?

A2: Whenever possible, you should prepare and use solutions on the same day.[1] If stock solutions must be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks.[1]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, its coumarinolignan structure suggests potential susceptibility to hydrolysis of the lactone ring and ether linkages, as well as oxidation of the phenolic hydroxyl groups. Forced degradation studies are necessary to identify the specific degradation products and pathways.[2]

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated.[3][4] This method must be able to separate the intact this compound from any potential degradation products.[3] Stability studies should be conducted under various environmental conditions (e.g., temperature, humidity, light) over a defined period.[2]

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, various formulation strategies can be employed to enhance the stability of compounds like this compound, especially if it is found to be hygroscopic or sensitive to oxidation. These strategies include film coating, encapsulation (e.g., spray drying), co-processing with excipients, and crystal engineering through co-crystallization.

Troubleshooting Guides

Problem: I am observing a decrease in the purity of my this compound sample over time.

Possible Cause Troubleshooting Step
Inappropriate storage conditionsVerify that the sample is stored in a tightly sealed container, protected from light, and at the recommended low temperature. For solutions, ensure they are stored at -20°C and used within the recommended timeframe.
Presence of moistureThis compound may be hygroscopic. Store in a desiccator or with a desiccant. Consider formulation strategies to protect against moisture if it is a persistent issue.
OxidationThe phenolic groups in this compound are susceptible to oxidation. Store under an inert atmosphere (e.g., argon or nitrogen) and consider the addition of antioxidants in formulated products.
PhotodegradationExposure to light, especially UV light, can cause degradation. Ensure storage in amber vials or light-resistant containers.

Problem: I am trying to develop a stability-indicating HPLC method and cannot achieve good separation between the parent peak and degradation products.

Possible Cause Troubleshooting Step
Inadequate chromatographic conditionsOptimize the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), try a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjust the gradient elution profile.
Co-eluting peaksUse a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further optimization of the chromatographic method is required. Consider changing the stationary phase or the organic modifier in the mobile phase.
Degradants are not being detectedEnsure the detection wavelength is appropriate for both the parent compound and the potential degradants. A PDA detector is useful for identifying the optimal wavelength for all compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid this compound to a temperature of 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of intact this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Peaks
0.1 M HCl, 60°C24 hours15.2%2
0.1 M NaOH, RT24 hours45.8%3
3% H₂O₂, RT24 hours22.5%4
Heat (105°C)48 hours8.9%1
Photostability1.2M lux hrs12.1%2

Table 2: Long-Term Stability Data for Solid this compound at 25°C/60% RH

Time Point (Months)Purity (%) by HPLCAppearance
099.8%White to off-white powder
399.5%No change
699.1%No change
1298.5%Slight yellowish tint

Visualizations

degradation_pathway Cleomiscosin_C This compound Hydrolysis_Product Hydrolyzed Lactone Cleomiscosin_C->Hydrolysis_Product Alkaline/Acidic Conditions Oxidation_Product Oxidized Phenol Cleomiscosin_C->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photodegradation_Product Photodegradation Adduct Cleomiscosin_C->Photodegradation_Product UV/Vis Light stability_workflow cluster_0 Method Development cluster_1 Stability Study Forced_Degradation Forced Degradation Study Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate Method (ICH) Method_Development->Method_Validation Setup_Study Set up Stability Chambers (ICH Conditions) Method_Validation->Setup_Study Time_Points Pull Samples at Defined Time Points Setup_Study->Time_Points Analysis Analyze Samples by Validated Method Time_Points->Analysis Data_Evaluation Evaluate Data (Purity, Degradants) Analysis->Data_Evaluation troubleshooting_tree Start Purity Decrease Observed? Check_Storage Verify Storage Conditions (Temp, Light, Container) Start->Check_Storage Yes No_Issue No Obvious Issue Start->No_Issue No Check_Solution_Age Is the solution older than 2 weeks? Check_Storage->Check_Solution_Age Solid Form Check_Storage->Check_Solution_Age Solution Form Prepare_Fresh Prepare Fresh Solution Check_Solution_Age->Prepare_Fresh Yes Consider_Hygroscopicity Assess Hygroscopicity Check_Solution_Age->Consider_Hygroscopicity No Consider_Oxidation Assess Oxidation Sensitivity Consider_Hygroscopicity->Consider_Oxidation

References

Technical Support Center: Troubleshooting HPLC Separation of Cleomiscosin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of Cleomiscosin isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for separating Cleomiscosin A and B?

A reverse-phase HPLC method is commonly used for the separation of Cleomiscosin A and B. A good starting point is to use a C18 column with an isocratic mobile phase composed of a mixture of an organic solvent (like acetonitrile and methanol) and an aqueous solution containing a small percentage of acid (e.g., acetic acid or formic acid) to ensure good peak shape.[1][2]

Q2: What is the typical detection wavelength for Cleomiscosin isomers?

Cleomiscosin A and B can be effectively detected using a photodiode array (PDA) detector at a wavelength of 326 nm.[1][2]

Q3: Can I use a gradient elution for separating Cleomiscosin isomers?

Yes, a gradient elution can be employed, especially when dealing with complex sample matrices. A gradient system, for instance using a mixture of acetonitrile-methanol and acetonitrile-water-formic acid, can offer better separation of the isomers from other components in the extract.[2]

Q4: What are the expected retention times for Cleomiscosin A and B?

Retention times will vary depending on the specific HPLC system, column dimensions, and exact mobile phase composition. It is crucial to run authentic standards of Cleomiscosin A and B to determine their retention times on your system.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Cleomiscosin A and B Peaks

Possible Causes & Solutions

  • Inadequate Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is critical for resolving isomers.

    • Solution: Systematically adjust the ratio of the organic and aqueous phases. For instance, if using a mobile phase of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 (v/v) ratio, try slightly increasing or decreasing the percentage of the organic phase (e.g., to 38:62 or 42:58).[1][2] A shallower gradient can also improve the separation of closely eluting peaks.[3]

  • Incorrect Organic Solvent: The choice of organic solvent can influence selectivity.

    • Solution: If using acetonitrile, consider switching to methanol or vice versa, or try different ratios of a mixture of the two.[3]

  • Suboptimal Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

    • Solution: Employ a column oven to maintain a consistent temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.[3]

  • Inappropriate Stationary Phase: A standard C18 column may not always provide the best selectivity for these isomers.

    • Solution: Consider trying a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on aromaticity.[3]

Problem 2: Peak Tailing for One or Both Isomer Peaks

Possible Causes & Solutions

  • Secondary Interactions with the Column: The polar groups on the Cleomiscosin isomers can interact with the silica backbone of the column.

    • Solution 1: Ensure the mobile phase is sufficiently acidic. An addition of 0.1% to 0.5% formic acid or acetic acid can suppress the ionization of phenolic hydroxyl groups and reduce tailing.[3]

    • Solution 2: Use a high-purity, end-capped HPLC column to minimize the number of free silanol groups available for secondary interactions.[3]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[3]

Problem 3: Shifting Retention Times Between Injections

Possible Causes & Solutions

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention times.

    • Solution: Prepare fresh mobile phase for each run and ensure accurate and consistent mixing of all components. The use of a buffer can help maintain a precise pH if it is critical for the separation.[3]

  • Fluctuating Column Temperature: Inconsistent temperature control can cause retention time variability.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[3]

  • Column Degradation: Over time, the performance of an HPLC column can degrade.

    • Solution: Flush the column with a strong solvent after each batch of samples to remove any strongly retained compounds. If performance does not improve, the column may need to be replaced.[3]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the separation of Cleomiscosin A and B, based on published methods.[1][2]

ParameterPublished Method
Stationary Phase Waters Symmetry C18 (250 x 4.6 mm, 5.0 µm particle size)
Mobile Phase Isocratic: Acetonitrile-Methanol (1:2, v/v) and Acetic Acid-Water (0.5:99.5, v/v) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min (Typical for a 4.6 mm ID column)
Detection Photodiode Array (PDA) at 326 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Experimental Protocol: HPLC Separation of Cleomiscosin A and B

This protocol is based on a validated method for the identification and quantification of Cleomiscosin A and B.[1][2]

1. Materials and Reagents:

  • Cleomiscosin A and B reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, analytical grade)

  • Water (HPLC grade)

  • Sample containing Cleomiscosin isomers (e.g., plant extract)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • C18 analytical column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5.0 µm).

3. Preparation of Mobile Phase:

  • Organic Phase: Mix acetonitrile and methanol in a 1:2 (v/v) ratio.

  • Aqueous Phase: Mix acetic acid and water in a 0.5:99.5 (v/v) ratio.

  • Final Mobile Phase: Mix the organic and aqueous phases in a 40:60 (v/v) ratio. Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of Cleomiscosin A and B in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions of varying concentrations (e.g., 20, 40, 60, 80, 100 µg/mL) by diluting with the mobile phase.

5. Sample Preparation:

  • Dissolve the sample containing Cleomiscosin isomers in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. HPLC Analysis:

  • Set the column temperature (e.g., 30°C).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the PDA detector to acquire data at 326 nm.

  • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.

  • Record the chromatograms and identify the peaks for Cleomiscosin A and B based on the retention times of the reference standards.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of Cleomiscosin A and B in the sample by interpolating their peak areas on the calibration curve.

Visualizations

Troubleshooting_Workflow Start Start: Poor Separation of Isomers Check_Method Verify HPLC Method Parameters (Mobile Phase, Column, Flow Rate) Start->Check_Method Poor_Resolution Problem: Poor Resolution / Co-elution Check_Method->Poor_Resolution If resolution is poor Peak_Tailing Problem: Peak Tailing Check_Method->Peak_Tailing If peaks are tailing Shifting_RT Problem: Shifting Retention Times Check_Method->Shifting_RT If retention times are unstable Adjust_Mobile_Phase Adjust Mobile Phase Ratio (e.g., 40:60 -> 42:58) Poor_Resolution->Adjust_Mobile_Phase Check_pH Adjust Mobile Phase pH (Add 0.1% Formic Acid) Peak_Tailing->Check_pH Prepare_Fresh Prepare Fresh Mobile Phase Shifting_RT->Prepare_Fresh Change_Solvent Change Organic Solvent (ACN <-> MeOH) Adjust_Mobile_Phase->Change_Solvent If still poor Good_Separation Achieved Good Separation Adjust_Mobile_Phase->Good_Separation If resolved Optimize_Temp Optimize Column Temperature Change_Solvent->Optimize_Temp If still poor Change_Solvent->Good_Separation If resolved Optimize_Temp->Good_Separation If resolved Check_Column_Health Check Column Health (Flush / Replace) Check_pH->Check_Column_Health If still tailing Check_pH->Good_Separation If resolved Check_Column_Health->Good_Separation If resolved Use_Oven Use Column Oven Prepare_Fresh->Use_Oven If still shifting Prepare_Fresh->Good_Separation If resolved Use_Oven->Check_Column_Health If still shifting Use_Oven->Good_Separation If resolved

Caption: Troubleshooting workflow for HPLC separation of Cleomiscosin isomers.

Experimental_Workflow Prep_Mobile_Phase 1. Prepare Mobile Phase (Organic & Aqueous) HPLC_Setup 4. HPLC System Setup (Equilibrate Column, Set Detector) Prep_Mobile_Phase->HPLC_Setup Prep_Standards 2. Prepare Standard Solutions (Cleomiscosin A & B) Injection 5. Inject Samples & Standards Prep_Standards->Injection Prep_Sample 3. Prepare Sample Solution (Dissolve & Filter) Prep_Sample->Injection HPLC_Setup->Injection Data_Acquisition 6. Data Acquisition (Record Chromatograms) Injection->Data_Acquisition Data_Analysis 7. Data Analysis (Calibration & Quantification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for HPLC analysis of Cleomiscosin isomers.

References

Technical Support Center: Optimizing Reaction Conditions for Synthesizing Cleomiscosin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cleomiscosin C analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of synthesizing these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

A1: The synthesis of this compound and its analogs typically follows a convergent three-step sequence:

  • Mitsunobu Reaction: Coupling of a substituted hydroxycoumarin with a suitably functionalized phenol to form a diaryl ether intermediate.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a coumarin derivative (often a triflate) with a boronic acid or ester, such as syringylboronic acid, to introduce the substituted phenyl moiety.

  • Acid-Catalyzed Intramolecular Cyclization: Ring closure of the diaryl ether or the coupled product to form the characteristic dioxino-pyrano[2,3-f]chromen-9-one core of the Cleomiscosin scaffold.

A general representation of this synthetic workflow is depicted below.

This compound Analog Synthesis Workflow cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Acid-Catalyzed Cyclization Hydroxycoumarin Hydroxycoumarin Diaryl_Ether Diaryl_Ether Hydroxycoumarin->Diaryl_Ether DEAD/DIAD, PPh3 Substituted_Phenol Substituted_Phenol Substituted_Phenol->Diaryl_Ether Intermediate Diaryl Ether or Coupled Product Coumarin_Triflate Coumarin_Triflate Coupled_Product Coupled_Product Coumarin_Triflate->Coupled_Product Pd Catalyst, Base Syringylboronic_Acid Syringylboronic_Acid Syringylboronic_Acid->Coupled_Product Cleomiscosin_Analog Cleomiscosin_Analog Intermediate->Cleomiscosin_Analog Acid (e.g., TfOH)

General synthetic workflow for this compound analogs.

Q2: I am having trouble with the Mitsunobu reaction, experiencing low yields and side products. What are the common pitfalls?

A2: The Mitsunobu reaction can be sensitive to substrate and reaction conditions.[1][2] Here are some common issues and troubleshooting tips:

  • Acidity of the Phenolic Nucleophile: The pKa of the phenol should ideally be less than 13 for efficient reaction.[3] Less acidic phenols may not be sufficiently deprotonated by the betaine intermediate, leading to side reactions.

  • Steric Hindrance: Sterically hindered alcohols or phenols can significantly slow down the reaction rate.[4][5]

  • Reagent Quality: Ensure that the triphenylphosphine (PPh3) and the azodicarboxylate (DEAD or DIAD) are of high purity and handled under anhydrous conditions. PPh3 can oxidize over time.

  • Order of Addition: The order of reagent addition can be critical. A common and often successful procedure is to dissolve the alcohol, phenol, and PPh3 in an anhydrous solvent (like THF) and then add the DEAD or DIAD solution dropwise at 0 °C.[3]

Q3: My Suzuki-Miyaura coupling is not proceeding to completion, or I am observing significant homocoupling of the boronic acid. How can I optimize this step?

A3: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.[6] For the synthesis of coumarin-based biaryls, consider the following:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. For couplings involving aryl chlorides or sterically hindered substrates, more electron-rich and bulky ligands such as SPhos or XPhos are often more effective.[7] Pre-catalysts like XPhos Pd G4 can also be beneficial.[7]

  • Base Selection: The base plays a critical role in the activation of the boronic acid.[8] Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). The choice of base can significantly impact the reaction yield.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used. The ratio can influence the solubility of the reagents and the reaction rate.

  • Minimizing Homocoupling: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[6] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q4: The final acid-catalyzed cyclization step is giving me a low yield. What conditions should I explore?

A4: The efficiency of the intramolecular cyclization to form the dioxin ring can be sensitive to the acid catalyst and reaction conditions.

  • Acid Strength: Strong protic acids like triflic acid (TfOH) are often effective in promoting this type of cyclization.[10] Lewis acids can also be employed. The choice and concentration of the acid should be optimized.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are commonly used.

  • Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier.

Troubleshooting Guides

Troubleshooting the Mitsunobu Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting materials 1. Inactive reagents (oxidized PPh3, hydrolyzed DEAD/DIAD).2. Insufficiently acidic phenol (pKa > 13).[3]3. Steric hindrance around the alcohol or phenol.[4][5]4. Inappropriate solvent or temperature.1. Use fresh, high-purity reagents. Store PPh3 under inert gas.2. Consider using a stronger base to pre-deprotonate the phenol, although this can complicate the reaction.3. Increase reaction time and/or temperature. For highly hindered substrates, sonication may improve yields.[4]4. Screen different anhydrous solvents (THF, dioxane, toluene).
Formation of an azodicarboxylate adduct with the alcohol The nucleophile (phenol) is not acidic enough or is sterically hindered, leading to the azodicarboxylate acting as the nucleophile.[3]1. Confirm the pKa of your phenolic starting material.2. Increase the concentration of the phenolic nucleophile.
Difficult purification due to triphenylphosphine oxide (TPPO) TPPO is a common byproduct and can be challenging to remove by standard chromatography.1. Use polymer-supported triphenylphosphine, which can be filtered off after the reaction.2. Alternative purification methods include precipitation/crystallization or specialized chromatography techniques.
Troubleshooting the Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired biaryl product 1. Inefficient catalyst system for the specific substrates.2. Inappropriate base or solvent.3. Decomposition of the boronic acid (protodeboronation).4. Incomplete reaction.1. Screen different palladium catalysts and phosphine ligands (e.g., Pd(PPh3)4, PdCl2(dppf), XPhos Pd G2/G3/G4).[7][11]2. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems (e.g., dioxane/water, THF/water, toluene/water/ethanol).[7][9]3. Use fresh boronic acid. Ensure the reaction is run under an inert atmosphere. Using boronic esters (e.g., pinacol esters) can sometimes improve stability.4. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Significant homocoupling of the boronic acid Presence of oxygen in the reaction mixture.[6]1. Thoroughly degas all solvents and reagents before use (e.g., by bubbling with argon or nitrogen for 15-30 minutes).2. Maintain a positive pressure of an inert gas throughout the reaction.
Reaction does not start Inactive catalyst (Pd(0) species not formed from the precatalyst).1. Ensure the reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.2. Use a Pd(0) source directly, such as Pd(PPh3)4.

Experimental Protocols

General Procedure for Mitsunobu Reaction

To a solution of the hydroxycoumarin (1.0 eq) and the substituted phenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at 0 °C, is added triphenylphosphine (1.5 eq). Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is then added dropwise over 10 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired diaryl ether.

General Procedure for Suzuki-Miyaura Coupling

In a flame-dried flask, the coumarin triflate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are combined. The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., a 4:1 mixture of dioxane and water, 0.1 M) is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Acid-Catalyzed Intramolecular Cyclization

To a solution of the diaryl ether intermediate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 0.05 M) at 0 °C under an argon atmosphere, is added a strong acid (e.g., triflic acid, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 1-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the this compound analog.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key synthetic steps. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Optimization of Mitsunobu Reaction Conditions

EntryAlcoholPhenolReagentsSolventTemp (°C)Time (h)Yield (%)
1Substituted CoumarinolSyringolDEAD, PPh3THFrt1260-75
2Substituted CoumarinolSyringolDIAD, PPh3THFrt1265-80
3Hindered CoumarinolSyringolDIAD, PPh3Toluene602440-55

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCoumarin SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Coumarin-6-triflatePhenylboronic acidPd(PPh3)4 (5)K2CO3Dioxane/H2O90685-95
2Coumarin-6-triflateSyringylboronic acidPdCl2(dppf) (3)K3PO4Toluene/H2O100870-85
3Bromo-coumarinPhenylboronic acidXPhos Pd G3 (2)Cs2CO3THF/H2O80490-98

Table 3: Optimization of Acid-Catalyzed Cyclization

EntrySubstrateAcidSolventTemp (°C)Time (h)Yield (%)
1Diaryl EtherTfOHCH2Cl2rt275-85
2Diaryl Etherp-TsOHToluene80660-70
3Diaryl EtherBF3·OEt2CH2Cl20 to rt450-65

Visualizing Experimental Logic

The following diagram illustrates a troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

Troubleshooting Suzuki-Miyaura Coupling start Low Yield in Suzuki-Miyaura Coupling check_reagents Check Reagent Quality (Boronic Acid, Pd Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvents) start->check_conditions optimize_catalyst Screen Pd Catalysts and Ligands (e.g., XPhos, SPhos) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (Dioxane/H2O, THF/H2O, etc.) optimize_base->optimize_solvent optimize_temp_time Adjust Temperature and Reaction Time optimize_solvent->optimize_temp_time success Improved Yield optimize_temp_time->success

Troubleshooting workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Low Bioavailability of Cleomiscosin C In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Cleomiscosin C. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?

A1: The low oral bioavailability of this compound is likely multifactorial, stemming from its inherent physicochemical properties. The primary reasons include:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal (GI) tract. This poor solubility is a significant rate-limiting step for its absorption.

  • Rapid Metabolism: In silico and in vivo studies on structurally related compounds suggest that this compound may undergo extensive first-pass metabolism in the intestine and liver.

  • P-glycoprotein (P-gp) Efflux: Computational models predict that this compound may be a substrate for the P-gp efflux pump. This transporter actively pumps the compound out of intestinal cells back into the GI lumen, further reducing its net absorption.

  • Rapid Clearance: A pharmacokinetic study on a mixture of coumarinolignoids including this compound (Cliv-92) in mice indicated rapid clearance from the blood following intravenous administration, suggesting that even if absorbed, the compound is quickly removed from circulation.[1]

Q2: What are the initial steps we can take to improve the solubility of this compound for in vitro assays and preliminary in vivo studies?

A2: For initial-stage experiments, improving the solubility of this compound is crucial. A practical approach is the use of complexing agents. One study has successfully employed β-cyclodextrin to enhance the solubility of this compound in cell culture media for cytotoxicity assays.[2]

Experimental Protocol: Preparation of this compound-β-cyclodextrin Inclusion Complex

This protocol is adapted from methodologies used for similar poorly soluble compounds.

  • Molar Ratio Determination: Start by preparing solutions with varying molar ratios of this compound to β-cyclodextrin (e.g., 1:1, 1:2, 1:5).

  • Solvent Selection: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Complexation: Prepare an aqueous solution of β-cyclodextrin. Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain a solid powder of the this compound-β-cyclodextrin complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).

  • Solubility Measurement: Determine the aqueous solubility of the complex and compare it to that of the free this compound.

Q3: We want to develop an oral formulation of this compound with enhanced bioavailability for preclinical studies. What are the most promising formulation strategies?

A3: Based on successful strategies for structurally similar flavonolignans like Silymarin, the following formulation approaches hold significant promise for enhancing the oral bioavailability of this compound:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can enhance the dissolution rate and absorption.

  • Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs like this compound by presenting the drug in a solubilized form and promoting lymphatic transport, which can bypass first-pass metabolism.

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and enhancing their absorption.

Troubleshooting Guides

Issue 1: Inconsistent results in pharmacokinetic studies with our this compound formulation.

Potential Cause Troubleshooting Step
Formulation Instability Characterize the physical and chemical stability of your formulation under storage conditions. For nanoformulations, monitor particle size, polydispersity index (PDI), and zeta potential over time.
Variability in Animal Model Ensure consistency in the age, weight, and health status of the animals. Standardize the fasting period before drug administration.
Analytical Method Issues Validate your analytical method for quantifying this compound in plasma, ensuring it is sensitive, specific, accurate, and precise. Check for potential matrix effects.

Issue 2: Our solid dispersion formulation of this compound shows improved dissolution in vitro but no significant improvement in bioavailability in vivo.

Potential Cause Troubleshooting Step
Drug Recrystallization in vivo The amorphous form of the drug in the solid dispersion may be converting back to a crystalline form in the GI tract. Incorporate a crystallization inhibitor into your formulation.
First-Pass Metabolism The improved dissolution may be offset by extensive first-pass metabolism. Consider co-administration with a metabolic inhibitor (e.g., piperine, though further investigation is needed for its specific effect on this compound metabolism) or using a formulation that promotes lymphatic uptake (e.g., SEDDS).
P-gp Efflux If this compound is a P-gp substrate, its absorption will be limited even with improved solubility. Investigate the use of P-gp inhibitors in your formulation.

Quantitative Data from Analogous Coumarinolignan (Silymarin) Formulations

The following tables summarize pharmacokinetic data from studies on Silymarin, a flavonolignan with similar bioavailability challenges to this compound. This data illustrates the potential for significant bioavailability enhancement through various formulation strategies.

Table 1: Pharmacokinetic Parameters of Silymarin-Loaded Solid Dispersion in Rats

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)Relative Bioavailability (%)
Silymarin Alone1.2 ± 0.31.04.5 ± 1.2100
Silymarin-SD3.1 ± 0.61.526.5 ± 5.8589

Data adapted from a study on a freeze-dried solid dispersion of Silymarin.[3]

Table 2: Pharmacokinetic Parameters of Silybin Nanocrystals in Rats

FormulationCmax (ng/mL)Tmax (h)AUCinf (ng·h/mL)
Milk Thistle Raw Material703 ± 3720.251,230 ± 456
Silybin Nanocrystal (HM40)3,320 ± 7650.255,980 ± 1,340

Data adapted from a study on a wet-milled nanocrystal formulation of Silybin.[4]

Table 3: Pharmacokinetic Parameters of Silymarin-Loaded Liposomes in Rats

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)
Silymarin Powder0.52 ± 0.112.03.8 ± 0.9
SM-Lip-SEDS1.29 ± 0.144.018.4 ± 1.5

SM-Lip-SEDS: Silymarin-loaded liposomes prepared by solution-enhanced dispersion by supercritical fluids. Data adapted from a study on Silymarin liposomes.[5]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation start This compound (Poorly Soluble) formulation Formulation Strategy (e.g., Solid Dispersion, Nanoemulsion, Nanocrystals) start->formulation formulated_drug Formulated this compound formulation->formulated_drug in_vitro In Vitro Characterization - Solubility - Dissolution Rate - Physical Stability formulated_drug->in_vitro in_vivo In Vivo Pharmacokinetic Study (Animal Model) in_vitro->in_vivo Optimized Formulation data_analysis Data Analysis - Cmax, Tmax, AUC - Bioavailability Assessment in_vivo->data_analysis

Caption: Workflow for developing and evaluating a bio-enhanced formulation of this compound.

bioavailability_enhancement cluster_lumen GI Lumen cluster_circulation Systemic Circulation drug_oral Oral Administration of Formulated this compound absorption Increased Drug Absorption drug_oral->absorption Improved Dissolution & Solubility pgp P-gp Efflux absorption->pgp Efflux Inhibition bioavailability Enhanced Bioavailability absorption->bioavailability

Caption: Mechanisms of bioavailability enhancement for formulated this compound.

References

"refining protocols for reproducible results with Cleomiscosin C"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cleomiscosin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols to achieve reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a coumarinolignan, a class of natural products.[1] Its primary reported biological activities are antioxidant and anti-inflammatory. It has been shown to inhibit LDL oxidation and protect against oxidative modification of apolipoprotein B-100.[2]

Q2: What is the best solvent and storage condition for this compound?

A2: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For long-term storage, it is recommended to store the compound in a tightly sealed vial at -20°C. If you prepare stock solutions, it is best to make aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there known stability issues with this compound in solution?

A3: While specific stability studies on this compound in various solvents are not extensively documented in the available literature, it is a common issue for natural compounds to degrade over time in solution, especially when exposed to light, air, or repeated temperature fluctuations. To ensure reproducibility, it is highly recommended to use freshly prepared solutions for each experiment or to use aliquots of a stock solution that have been stored at -20°C for no longer than two weeks.

Troubleshooting Guides

Issue 1: Inconsistent results in antioxidant activity assays (DPPH or ABTS).
  • Question: My IC50 values for this compound in DPPH/ABTS assays are highly variable between experiments. What could be the cause?

  • Answer: Variability in antioxidant assays can stem from several factors:

    • Solution Stability: As mentioned in the FAQs, the stability of the this compound stock solution is critical. Ensure you are using freshly prepared solutions or properly stored aliquots.

    • Light Sensitivity: Both this compound and the assay reagents (DPPH and ABTS radicals) can be light-sensitive. Perform incubations in the dark to prevent photodegradation.

    • Reaction Time: The reaction kinetics of this compound with the radicals may vary. It is crucial to standardize the incubation time across all experiments. A time-course experiment can help determine the optimal reaction time where the absorbance reading is stable.

    • Solvent Effects: The type of solvent used to dissolve this compound can influence the assay results. Ensure the final concentration of the solvent is consistent across all wells and does not interfere with the assay. A solvent control is essential.

Issue 2: Poor reproducibility in LDL oxidation inhibition assays.
  • Question: I am seeing significant day-to-day variation in the inhibition of LDL oxidation by this compound. How can I improve this?

  • Answer: LDL oxidation assays are complex and sensitive to multiple variables:

    • LDL Quality: The quality and purity of the isolated LDL are paramount. Ensure a consistent and reproducible LDL isolation protocol. The oxidative state of the LDL before the experiment can also be a source of variability.

    • Copper Concentration: The concentration of the oxidizing agent, typically copper (II) sulfate (CuSO4), must be precisely controlled. Prepare a fresh stock solution of CuSO4 for each set of experiments.

    • Incubation Conditions: Temperature and incubation time for the oxidation reaction must be strictly maintained.

    • TBARS Assay Variability: The Thiobarbituric Acid Reactive Substances (TBARS) assay, used to measure malondialdehyde (MDA), can have its own sources of error. Ensure consistent heating times and temperatures for the reaction with TBA.

Issue 3: Unexpected cytotoxicity or lack of anti-inflammatory effect in cell-based assays.
  • Question: I am not observing the expected anti-inflammatory effects of this compound on RAW 264.7 macrophages, or I am seeing high levels of cell death. What should I check?

  • Answer: Cell-based assays introduce biological variability. Here are some key points to consider:

    • Cell Health and Passage Number: Ensure your RAW 264.7 cells are healthy, within a low passage number range, and not overly confluent, as this can alter their response to stimuli.

    • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot of LPS to determine the optimal concentration for inducing an inflammatory response.

    • Compound Cytotoxicity: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on your specific cell line using an MTT or similar viability assay. High concentrations may induce cytotoxicity, masking any specific anti-inflammatory effects.

    • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment (adding this compound before LPS) is common to assess the prevention of inflammation. Co-treatment and post-treatment protocols will answer different biological questions.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the antioxidant activity of this compound.

AssayOxidizing AgentIC50 (µM)Reference
LDL Oxidation InhibitionCu2+29.5[2]
LDL Oxidation InhibitionAAPH (free radicals)11.9[2]
apoB-100 ModificationCu2+23.6[2]
apoB-100 ModificationHOCl3.9[2]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to the desired final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the various concentrations of this compound.

    • Add 150 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

LDL Oxidation Inhibition Assay (TBARS Method)

Objective: To assess the ability of this compound to inhibit copper-induced LDL oxidation.

Methodology:

  • LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a fresh solution of 10 µM Copper (II) Sulfate (CuSO4) in phosphate-buffered saline (PBS).

  • Oxidation Reaction:

    • In a microcentrifuge tube, incubate LDL (100 µg/mL) with various concentrations of this compound for 30 minutes at 37°C.

    • Initiate the oxidation by adding CuSO4 to a final concentration of 5 µM.

    • Include a control with LDL and CuSO4 but no this compound.

    • Incubate the mixture at 37°C for 4 hours.

  • TBARS Assay:

    • To 200 µL of the reaction mixture, add 400 µL of 20% trichloroacetic acid (TCA) and 400 µL of 0.67% thiobarbituric acid (TBA).

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The amount of malondialdehyde (MDA) formed is calculated from a standard curve of MDA. The percentage inhibition is calculated relative to the control.

Anti-Inflammatory Activity in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Include a vehicle control (cells + solvent), an LPS control (cells + LPS), and a this compound alone control.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Hypothesized Antioxidant Mechanism of this compound

This compound likely exerts its antioxidant effects through direct radical scavenging, a mechanism common to phenolic compounds. The hydroxyl groups on its phenylpropanoid moiety can donate a hydrogen atom to neutralize free radicals, thus terminating the oxidative chain reaction.

Antioxidant_Mechanism Free Radical (R•) Free Radical (R•) Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) H• donation This compound-OH This compound-OH This compound-O• (Stable Radical) This compound-O• (Stable Radical) This compound-OH->this compound-O• (Stable Radical)

Caption: Proposed direct radical scavenging mechanism of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of many natural compounds is mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. It is plausible that this compound inhibits the activation of these pathways in response to inflammatory stimuli like LPS.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK TLR4->MAPK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Gene Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NF-κB_nuc->Gene Expression induces

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow for Assessing Anti-Inflammatory Effects

Experimental_Workflow A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Perform Griess Assay for Nitric Oxide F->G H Perform ELISA for Pro-inflammatory Cytokines F->H I Analyze and Interpret Data G->I H->I

Caption: General workflow for in vitro anti-inflammatory assays.

References

"addressing matrix effects in LC-MS analysis of Cleomiscosin C"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cleomiscosin C.

Troubleshooting Guides

Issue: Poor sensitivity or inconsistent results for this compound.

This issue is often attributable to matrix effects, which can suppress or enhance the ionization of the target analyte.[1][2] Follow these steps to diagnose and mitigate the problem.

Step 1: Qualitatively Assess for Matrix Effects using Post-Column Infusion.

This experiment helps to identify at which retention time matrix effects are most pronounced.[3][4][5]

  • Experimental Protocol:

    • Prepare a standard solution of this compound.

    • Infuse this solution at a constant rate into the mass spectrometer, post-analytical column.

    • Simultaneously, inject a blank, extracted matrix sample (e.g., plasma, tissue homogenate) onto the LC column.

    • Monitor the signal intensity of this compound. A stable, flat baseline indicates no matrix effect. Dips in the baseline suggest ion suppression, while peaks indicate ion enhancement.[4][5]

Step 2: Quantitatively Determine the Extent of Matrix Effects.

This experiment quantifies the degree of ion suppression or enhancement.[4][6]

  • Experimental Protocol:

    • Prepare three sets of samples:

      • Set A (Neat Solution): A standard solution of this compound in a clean solvent.

      • Set B (Pre-Spiked Sample): A blank biological matrix spiked with this compound before the extraction process.

      • Set C (Post-Spiked Sample): A blank biological matrix is extracted first, and the resulting extract is then spiked with this compound at the same concentration as Set A.[4]

    • Analyze all three sets using the developed LC-MS method.

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% suggests ion suppression.

      • A value > 100% indicates ion enhancement.[4]

Step 3: Implement Strategies to Mitigate Matrix Effects.

Based on the assessment, employ one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[5][7]

    • Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar or non-polar interferences.[7][8]

    • Solid-Phase Extraction (SPE): Offers a higher degree of selectivity for cleaning up complex samples. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[8]

    • Protein Precipitation (PPT): A simpler but generally less effective method that can still be useful for some matrices.[8]

  • Chromatographic Separation: Modify the LC method to separate this compound from co-eluting matrix components.[5] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard (IS): An appropriate internal standard is crucial for compensating for matrix effects.[1]

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as it co-elutes with the analyte and experiences the same matrix effects.[5][9] While a specific SIL-IS for this compound may not be commercially available, custom synthesis is an option for validated assays.

    • Structural Analog: In the absence of a SIL-IS, a close structural analog that does not occur in the sample can be used.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different sample preparation techniques in reducing matrix effects for a hypothetical natural product with properties similar to this compound.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95 ± 565 ± 8 (Suppression)
Liquid-Liquid Extraction (LLE)85 ± 788 ± 6 (Suppression)
Solid-Phase Extraction (SPE)92 ± 497 ± 3 (Minimal Effect)

Data are presented as mean ± standard deviation (n=6). Matrix effect was calculated using the post-extraction spike method.

Table 2: Impact of Internal Standard on Precision and Accuracy

Internal StandardAccuracy (%)Precision (%RSD)
None7818
Structural Analog928
Stable Isotope-Labeled993

Accuracy and precision were determined by analyzing spiked quality control samples at three concentration levels.

Experimental Workflow and Signaling Pathway Diagrams

MatrixEffectWorkflow cluster_assessment Step 1: Assess Matrix Effects cluster_mitigation Step 2: Mitigate Matrix Effects cluster_validation Step 3: Method Validation qualitative Qualitative Assessment (Post-Column Infusion) quantitative Quantitative Assessment (Pre- vs. Post-Spike) qualitative->quantitative sample_prep Optimize Sample Preparation (LLE, SPE) quantitative->sample_prep chromatography Modify Chromatographic Separation quantitative->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard quantitative->internal_standard validate Validate Method for Accuracy, Precision, and Linearity sample_prep->validate chromatography->validate internal_standard->validate end Reliable Quantification of this compound validate->end start Inconsistent Results or Poor Sensitivity start->qualitative LogicalRelationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions matrix_effects Matrix Effects (Ion Suppression/Enhancement) coelution Co-elution of Endogenous Components with Analyte matrix_effects->coelution caused by is_compensation Internal Standard Compensation matrix_effects->is_compensation compensated by sample_prep Improved Sample Preparation coelution->sample_prep addressed by chromatography Chromatographic Separation coelution->chromatography addressed by

References

Technical Support Center: Efficient Purification of Cleomiscosin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Cleomiscosin C.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for isolating this compound?

A1: this compound is most frequently isolated from the seeds of Cleome viscosa.[1][2] Other reported sources include Acer okamotoanum, Hibiscus syriacus, and Paullinia pinnata. The choice of source material may influence the complexity of the purification process due to differing phytochemical profiles.

Q2: What is a general overview of the purification workflow for this compound?

A2: A typical purification strategy involves several key stages: initial extraction, solvent partitioning, and chromatographic separation. The process generally begins with the defatting of the plant material, followed by extraction with a polar solvent. The crude extract is then subjected to liquid-liquid partitioning to remove unwanted compounds. Finally, a series of chromatographic steps, often including both normal-phase and reversed-phase chromatography, are used to isolate and purify this compound.

Q3: this compound is often found with its isomers, Cleomiscosin A and B. How can they be separated?

A3: Separation of these structurally similar coumarinolignoids is a critical challenge. High-Performance Liquid Chromatography (HPLC) is the most effective method. Specifically, reversed-phase columns, such as a Waters Symmetry C18 column, have been successfully used.[2][3] A gradient elution with a mobile phase consisting of acetonitrile, methanol, and acidified water is often employed to achieve baseline separation.[2][3][4]

Q4: What analytical techniques are best for identifying and quantifying this compound during purification?

A4: Reversed-phase HPLC coupled with a photodiode array (PDA) detector is the standard method.[2][3] Detection is typically performed at a wavelength of 326 nm, where coumarinolignoids exhibit strong absorbance.[2][3] For structural confirmation, techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction of the plant material. 2. Inappropriate solvent selection.1. Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely powdered to maximize surface area. 2. Methanol is a commonly used and effective solvent for extracting coumarinolignoids.[1] Ensure the solvent-to-material ratio is adequate (e.g., 1:10 w/v).
Poor Separation of Cleomiscosin Isomers (A, B, and C) on TLC/Flash Chromatography 1. The solvent system lacks the necessary selectivity. 2. The silica gel is overloaded.1. For silica gel chromatography, a mixture of a non-polar solvent (like light petroleum) and a polar solvent (like ethyl acetate) is common.[1] Systematically vary the ratio to optimize separation. 2. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Co-elution of this compound with Other Compounds in HPLC 1. The mobile phase composition is not optimal. 2. The column is not providing sufficient resolution.1. Adjust the gradient profile of the mobile phase. A common mobile phase is a mixture of acetonitrile/methanol and acidified water.[2][4] Modifying the gradient slope or the initial/final concentrations can improve separation. 2. Use a high-resolution column with a smaller particle size (e.g., 5 µm).[2][3] Ensure the column is properly conditioned and not degraded.
Low Recovery of this compound from the HPLC Column 1. The compound may be adsorbing irreversibly to the stationary phase. 2. The compound may be degrading on the column.1. Ensure the mobile phase is compatible with the compound and column. Adding a small amount of acid (e.g., 0.5% acetic acid) to the aqueous portion of the mobile phase can improve peak shape and recovery for acidic compounds.[2][3] 2. Protect the sample from light and heat. Use freshly prepared solvents.
Inconsistent Retention Times in HPLC 1. Fluctuation in column temperature. 2. Mobile phase composition is not stable. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase components are well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. 3. Flush the column regularly and use guard columns to extend its lifespan.

Data Presentation

Table 1: HPLC Parameters for the Analysis of Cleomiscosins

ParameterMethod 1Method 2
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[2][3]Waters RP-18 (250 x 4.6 mm, 5.0 µm)[1]
Mobile Phase A: Acetonitrile:Methanol (1:2 v/v) B: Water:Acetic Acid (99.5:0.5 v/v)[2][3]Acetonitrile:Methanol (1:2 v/v) and 0.5% Acetic Acid in Water (40:60)[1]
Elution Mode Gradient[2][3]Isocratic[1]
Flow Rate Not specified in abstract, but a similar method used 1.0 ml/min, adjusted during the run.[4]0.4 ml/min[1]
Detection Wavelength 326 nm (PDA)[2][3]326 nm (PDA)[1]
Retention Time of this compound ~13.73 min (under specific gradient conditions)[4]Not specified

Table 2: Reported Quantitative Data for this compound Analysis

ParameterValueReference
Linearity Range 15-180 µg/mL[2][3]
Limit of Detection (LOD) 15 µg/mL[2][3]
Limit of Quantification (LOQ) 20 µg/mL[2][3]
Intra-day Precision (%RSD) 1.29%[2][3]
Inter-day Precision (%RSD) 0.23%[2][3]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation from Cleome viscosa Seeds

This protocol is adapted from the methodology described by Bawankule et al. and cited in Gupta et al. (2012).[1]

  • Defatting: Air-dried, pulverized seeds of Cleome viscosa (10 kg) are defatted with light petroleum (3 x 10 L) for 72 hours.

  • Extraction: The defatted material is then exhaustively extracted with methanol (3 x 10 L). The methanol extracts are combined and concentrated under reduced pressure to yield a viscous extract.

  • Adsorption and Sequential Extraction: The viscous extract is adsorbed onto celite. This mixture is dried and then sequentially extracted with toluene, followed by ethyl acetate, and finally methanol.

  • Fraction Combination: The toluene and ethyl acetate fractions are mixed and concentrated.

  • Silica Gel Chromatography: The combined toluene and ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of light petroleum and ethyl acetate, starting with a 1:1 ratio and progressing to a 1:3 ratio. Fractions are collected and monitored by TLC to identify those containing this compound.

Protocol 2: HPLC Method for Quantification of this compound

This protocol is based on the method developed by Kaur et al. (2010).[2][3]

  • Chromatographic System: An HPLC system equipped with a PDA detector and a Waters Symmetry C18 column (250 x 4.6 mm, 5 µm) is used.

  • Mobile Phase:

    • Solvent A: A mixture of acetonitrile and methanol (1:2 v/v).

    • Solvent B: A mixture of water and acetic acid (99.5:0.5 v/v).

  • Elution: A gradient elution mode is employed. The specific gradient profile should be optimized to achieve baseline separation of Cleomiscosin A, B, and C.

  • Detection: The eluent is monitored at 326 nm.

  • Quantification: A calibration curve is constructed using standard solutions of this compound at various concentrations (e.g., 15-180 µg/mL). The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification start Pulverized Cleome viscosa Seeds defat Defatting with Light Petroleum start->defat extract Methanol Extraction defat->extract concentrate1 Concentrate Extract extract->concentrate1 adsorb Adsorb on Celite concentrate1->adsorb partition Sequential Extraction (Toluene, Ethyl Acetate) adsorb->partition concentrate2 Combine & Concentrate Toluene/EtOAc Fractions partition->concentrate2 silica Silica Gel Column Chromatography (Light Petroleum:EtOAc Gradient) concentrate2->silica fractions Collect & Analyze Fractions (TLC) silica->fractions hplc_prep Reversed-Phase HPLC (e.g., C18 Column) fractions->hplc_prep pure_c Pure this compound hplc_prep->pure_c

Caption: Workflow for the extraction and purification of this compound.

G cluster_troubleshooting HPLC Troubleshooting Logic cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues cluster_system System Issues start Poor Peak Resolution? mp_grad Adjust Gradient Slope start->mp_grad Yes sys_flow Check Flow Rate start->sys_flow No, retention time issue mp_comp Check Solvent Ratios & pH mp_grad->mp_comp col_temp Use Column Oven mp_comp->col_temp col_age Replace Column col_temp->col_age col_guard Check Guard Column col_age->col_guard end Resolution Improved col_guard->end sys_degas Degas Mobile Phase sys_flow->sys_degas sys_degas->end

Caption: Troubleshooting logic for HPLC-based purification of this compound.

References

Navigating the Synthesis of Cleomiscosin C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the synthesis of Cleomiscosin C, a coumarinolignan with promising anti-inflammatory and antioxidant properties, this technical support center offers a comprehensive resource. Here, we provide detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an examination of the compound's biological signaling pathways to facilitate a smooth and efficient scale-up process.

Troubleshooting and FAQs: Scaling Up this compound Synthesis

Synthesizing this compound on a larger scale involves a multi-step process, primarily encompassing a Mitsunobu coupling, a Miyaura arylation, and an acid-catalyzed cyclization. Below are common issues that may arise during these key stages, presented in a question-and-answer format to directly address potential challenges.

I. Mitsunobu Coupling

  • Question: Why is my Mitsunobu reaction showing low yield or failing to proceed to completion?

    • Answer: Several factors can contribute to a sluggish or low-yielding Mitsunobu reaction. Firstly, ensure all reagents and solvents are strictly anhydrous, as the phosphonium intermediates are highly moisture-sensitive. The order of reagent addition is also critical; typically, the alcohol and the acidic component are mixed with triphenylphosphine before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C) to control the exothermic reaction. Sub-optimal reaction temperatures can also hinder the reaction; if it is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. Finally, the pKa of the acidic nucleophile is important; if it is not acidic enough, the reaction may not proceed efficiently.

  • Question: I am observing the formation of significant side products. How can I minimize these?

    • Answer: A common side product is the result of the azodicarboxylate acting as a nucleophile. This can occur if the intended nucleophile is not sufficiently reactive. Ensuring the appropriate stoichiometry of reagents is crucial. An excess of the acidic component and triphenylphosphine relative to the alcohol can help drive the reaction towards the desired product. Purification to remove triphenylphosphine oxide and the reduced azodicarboxylate is also a key step and can be challenging on a large scale. Filtration and chromatography are standard methods, though crystallization can be an effective alternative for larger quantities.

II. Miyaura Arylation (Suzuki-Miyaura Coupling)

  • Question: My Miyaura arylation is not going to completion, or I am seeing significant homo-coupling of the boronic acid. What should I check?

    • Answer: Incomplete reactions can be due to inefficient catalyst activity or issues with the base. Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. The choice of base and solvent is critical and often needs to be optimized for the specific substrates. A thorough screening of different bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, with water) can significantly improve yields. Homo-coupling is often a result of oxygen exposure, so maintaining strict anaerobic conditions is paramount.

  • Question: How can I effectively remove the palladium catalyst from my product on a larger scale?

    • Answer: Residual palladium is a major concern, especially in pharmaceutical applications. While chromatography is effective at the lab scale, it can be impractical for large quantities. Alternative methods include treatment with activated carbon, which can adsorb the palladium catalyst. Another approach is to use palladium scavengers, such as functionalized silica gels or resins, which can be stirred with the reaction mixture post-completion and then filtered off.

III. Acid-Catalyzed Cyclization

  • Question: The final acid-catalyzed cyclization to form the coumarinolignan core is giving me a low yield or multiple products. How can I optimize this step?

    • Answer: The choice of acid catalyst and reaction conditions are key to a successful cyclization. A range of Brønsted or Lewis acids can be employed, and the optimal choice will depend on the specific substrate. Screening different acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or Lewis acids like scandium triflate) and solvents is recommended. The reaction temperature can also influence the outcome; some cyclizations proceed well at room temperature, while others may require heating. Over-exposure to strong acidic conditions can lead to side reactions or degradation of the product, so monitoring the reaction progress and quenching it at the optimal time is important.

Experimental Protocols

Table 1: Generalized Experimental Parameters for this compound Synthesis

StepReactionKey Reagents & SolventsTypical Conditions
1Mitsunobu CouplingStarting Alcohol, Phenolic Acid, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous THF0 °C to room temperature, inert atmosphere
2Miyaura ArylationAryl Halide, Boronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄), Toluene/Water or Dioxane/Water80-100 °C, inert atmosphere
3Acid-Catalyzed CyclizationPrecursor from Miyaura reaction, Acid Catalyst (e.g., p-TsOH), Anhydrous Solvent (e.g., Toluene, Dichloromethane)Room temperature to reflux, inert atmosphere

Experimental Workflow Diagram

G cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Miyaura Arylation cluster_2 Step 3: Acid-Catalyzed Cyclization cluster_3 Purification Start Starting Alcohol + Phenolic Acid Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD, THF) Start->Mitsunobu Intermediate1 Coupled Intermediate Mitsunobu->Intermediate1 Miyaura Miyaura Arylation (Aryl Boronic Acid, Pd Catalyst, Base) Intermediate1->Miyaura Intermediate2 Aryl-Coupled Intermediate Miyaura->Intermediate2 Cyclization Acid-Catalyzed Cyclization (e.g., p-TsOH, Toluene) Intermediate2->Cyclization CleomiscosinC This compound Cyclization->CleomiscosinC Purification Chromatography / Crystallization CleomiscosinC->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Biological Signaling Pathways

This compound exhibits its biological effects primarily through its antioxidant and anti-inflammatory activities. Understanding these pathways is crucial for its development as a therapeutic agent.

Antioxidant Activity

The antioxidant mechanism of this compound is primarily attributed to its ability to act as a radical scavenger. The phenolic hydroxyl groups in its structure can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues.

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) CellularDamage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage causes Neutralized Neutralized Species ROS->Neutralized CleomiscosinC This compound (Phenolic -OH groups) CleomiscosinC->ROS donates H• to neutralize

Caption: Radical scavenging mechanism of this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling pathways. While specific studies on this compound are limited, compounds with similar structures often exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2).

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, cytokines) MAPK_pathway MAPK Pathway (e.g., p38, JNK, ERK) InflammatoryStimuli->MAPK_pathway NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) MAPK_pathway->ProInflammatory_Genes activates NFkB_pathway->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation CleomiscosinC This compound CleomiscosinC->MAPK_pathway inhibits CleomiscosinC->NFkB_pathway inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Validation & Comparative

Cleomiscosin C vs. Cleomiscosin A: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, the antioxidant potential of natural compounds is a significant area of investigation for the development of novel therapeutic agents. Among these, the coumarinolignans Cleomiscosin C and Cleomiscosin A, isolated from various plant species, have garnered attention for their biological activities. This guide provides a detailed comparison of the antioxidant activities of this compound and Cleomiscosin A, supported by experimental data to aid researchers and drug development professionals in their understanding of these two compounds.

Quantitative Comparison of Antioxidant Activity

Experimental studies have demonstrated that both this compound and Cleomiscosin A possess notable antioxidant properties, with their efficacy varying depending on the specific assay and the reactive species involved. A key study directly comparing the two compounds provides valuable insights into their relative potencies.

The antioxidant activities of Cleomiscosin A and C were evaluated by their ability to inhibit LDL (low-density lipoprotein) oxidation and protect apolipoprotein B-100 (apoB-100) from oxidative modification. The results, expressed as IC50 values (the concentration required to inhibit 50% of the oxidative activity), are summarized in the table below. Lower IC50 values indicate greater antioxidant potency.

Antioxidant AssayCleomiscosin A (IC50 µM)This compound (IC50 µM)Reference
Inhibition of Cu2+-induced LDL oxidation-29.5[1]
Inhibition of AAPH-induced LDL oxidation-11.9[1]
Protection of apoB-100 against Cu2+-induced modification13.423.6[1]
Protection of apoB-100 against HOCl-induced modification8.13.9[1]

Note: A lower IC50 value signifies higher antioxidant activity.

From this data, it is evident that this compound is a potent inhibitor of AAPH-induced LDL oxidation. In the case of protecting apoB-100 against HOCl-induced modification, this compound (IC50 of 3.9 µM) demonstrated significantly higher activity than Cleomiscosin A (IC50 of 8.1 µM). Conversely, Cleomiscosin A was more effective at protecting apoB-100 against Cu2+-induced modification.[1]

Further research has reported the antioxidant activity of Cleomiscosin A in other assays. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Cleomiscosin A exhibited an IC50 value of 133 µg/mL.[2] Another study reported significant antioxidant activity for Cleomiscosin A-D in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with IC50 values ranging from 43.2 to 58.4 µg/mL and 12.8–44.3 µg/mL, respectively.[2]

A computational study assessing the radical scavenging activity of Cleomiscosins A, B, and C provides a theoretical perspective.[3][4][5] This study suggests that in polar environments, both compounds exhibit good antioxidant capacity.[3][4][5] The presence of a methoxy substitute on the aromatic ring of the phenylpropanoid unit in this compound was found to increase the reaction rate with HOO˙ radicals in apolar environments, making it a potentially faster antioxidant than Cleomiscosin A under these conditions.[3][4]

Experimental Protocols

The following is a generalized protocol for the DPPH radical scavenging assay, a common method for evaluating antioxidant activity.

DPPH Radical Scavenging Assay Protocol

1. Preparation of DPPH Solution:

  • A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent such as methanol or ethanol.[6]

  • The stock solution is then diluted with the solvent to obtain a working solution with an absorbance of approximately 1.0 at a specific wavelength (typically 517 nm).[6] The solution should be freshly prepared and protected from light.[6]

2. Reaction Mixture:

  • A specific volume of the test compound (Cleomiscosin A or C, dissolved in a suitable solvent) at various concentrations is mixed with a fixed volume of the DPPH working solution.[7][8] For example, 0.5 mL of the extract can be mixed with 3 mL of the DPPH solution.[6]

  • A blank sample containing the solvent instead of the test compound is also prepared.[6]

3. Incubation:

  • The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes.[6][8]

4. Measurement:

  • After incubation, the absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.[6][9][10]

5. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]

Visualizing the DPPH Assay Workflow

The following diagram illustrates the general workflow of the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH working solution Mix Mix DPPH solution with test compound DPPH_sol->Mix Test_cmpd Prepare test compound (Cleomiscosin A/C) dilutions Test_cmpd->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % scavenging and IC50 value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

References

A Comparative Analysis of the Radical Scavenging Properties of Cleomiscosin C and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Potency

In the realm of natural compounds with therapeutic potential, both Cleomiscosin C, a coumarinolignan, and resveratrol, a well-studied stilbenoid, have garnered significant attention for their antioxidant properties. This guide provides a comparative analysis of their radical scavenging capabilities, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Comparison of Radical Scavenging Activity

The radical scavenging potential of this compound and resveratrol has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key indicator of antioxidant efficacy.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)Source(s)
This compound43.2 - 58.4[1]
Resveratrol15.54[2]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)Source(s)
This compound12.8 - 44.3[1]
Resveratrol2.86[2]
Resveratrol~2.0[3]

Table 3: Inhibition of Low-Density Lipoprotein (LDL) Oxidation

CompoundAssayIC50 (µM)Source(s)
This compoundCu2+-induced LDL oxidation29.5[4]
This compoundAAPH-induced LDL oxidation11.9[4]

Data Interpretation:

Based on the available IC50 values from DPPH and ABTS assays, resveratrol generally demonstrates more potent radical scavenging activity than this compound, exhibiting lower IC50 values which indicate greater efficacy at a lower concentration. For instance, in the ABTS assay, resveratrol's IC50 is reported to be as low as 2.0-2.86 µg/mL, while the range for this compound is 12.8-44.3 µg/mL.[1][2][3] Similarly, in the DPPH assay, resveratrol shows a lower IC50 value compared to the range reported for this compound.[1][2]

In the context of protecting against lipid peroxidation, this compound has shown significant inhibitory effects on both metal-induced and free radical-induced LDL oxidation.[4]

Mechanisms of Radical Scavenging and Antioxidant Action

The antioxidant effects of this compound and resveratrol are attributed to their chemical structures and their ability to donate hydrogen atoms or electrons to neutralize free radicals. However, their interaction with cellular signaling pathways can differ.

This compound:

Computational studies suggest that the primary mechanism of radical scavenging for this compound is Formal Hydrogen Transfer (FHT) . This process involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. While this compound is known for its hepatoprotective and anti-inflammatory activities, which are often linked to antioxidant effects, specific experimental studies detailing its modulation of antioxidant signaling pathways, such as the Nrf2 pathway, are not as extensively documented as for resveratrol.[5][6][7][8]

Resveratrol:

Resveratrol is known to exert its antioxidant effects through both direct radical scavenging and the modulation of intracellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defenses.

Experimental Protocols

Below are detailed methodologies for the two most common assays cited in the quantitative data tables.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the test sample solution. A control sample containing the solvent instead of the test sample is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 30 minutes).

  • Absorbance measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, resveratrol)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Dissolve the test compounds and positive control in the appropriate solvent to prepare a series of concentrations.

  • Reaction mixture: Add a specific volume of the test sample to a specific volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a defined period (typically 6 minutes).

  • Absorbance measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 DPPH/ABTS Assay Workflow prep_radical Prepare DPPH or ABTS•+ Solution mix Mix Radical Solution and Test Compound prep_radical->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow of DPPH/ABTS Radical Scavenging Assays.

References

"validating anti-inflammatory activity of Cleomiscosin C with positive controls"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Cleomiscosin C, a coumarinolignan found in various plant species, benchmarked against established anti-inflammatory agents, Dexamethasone and Indomethacin. The following sections detail the underlying inflammatory pathways, present comparative experimental data, and provide standardized protocols for validating anti-inflammatory activity.

The Inflammatory Cascade: Key Signaling Pathways

Inflammation is a complex biological response initiated by harmful stimuli. A central pathway governing the expression of inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by agents like lipopolysaccharide (LPS), this pathway culminates in the production of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Inflammatory Signaling Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Nucleus Nucleus DNA Gene Transcription NFkB_nuc->DNA Mediators Pro-inflammatory Mediators DNA->Mediators

Caption: Simplified NF-κB inflammatory signaling pathway.

Positive Controls for Anti-inflammatory Assays

To validate the efficacy of a novel compound like this compound, it is essential to compare its activity against well-characterized positive controls.

  • Dexamethasone : A synthetic glucocorticoid that binds to glucocorticoid receptors, translocates to the nucleus, and downregulates the expression of pro-inflammatory genes.[1][2][3] It is a potent inhibitor of cytokine and iNOS expression.[4][5]

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound and the positive controls on key inflammatory markers. The most common in vitro model for these assays utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.

Compound Assay Cell Line IC50 Value Reference
This compound LDL Oxidation (AAPH-induced)-11.9 µM[10]
LDL Oxidation (Cu2+-induced)-29.5 µM[10]
Cleomiscosin A *Nitric Oxide (NO) ProductionRAW 264.7Moderate Inhibition (IC50 not specified)[11]
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.734.60 µg/mL[1]
Indomethacin Nitric Oxide (NO) ProductionRAW 264.756.8 µM[8]
TNF-α ReleaseRAW 264.7143.7 µM[8]
PGE2 Release (COX inhibition)RAW 264.72.8 µM[8]

*Note: Direct IC50 values for this compound on inflammatory markers (NO, TNF-α, IL-6) in LPS-stimulated macrophages were not available in the reviewed literature. Data for the structurally similar Cleomiscosin A is provided for context, alongside antioxidant activity data for this compound.[10][11]

Experimental Workflows and Protocols

Validating a compound's anti-inflammatory potential involves a series of standardized in vitro assays.

Experimental Workflow start RAW 264.7 Cell Culture pretreat Pre-treatment with This compound or Controls start->pretreat stimulate Stimulation with LPS (1 µg/mL) pretreat->stimulate incubate Incubation (e.g., 24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant assays Perform Assays supernatant->assays no_assay Nitric Oxide (NO) Assay assays->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA assays->cytokine_assay cox_assay COX-2 Activity (PGE2 Assay) assays->cox_assay

Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS in activated macrophages.

  • Principle : The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Methodology :

    • Cell Seeding : Seed RAW 264.7 macrophages (e.g., 5 x 10⁵ cells/well) in a 24-well plate and incubate for 12-24 hours.[12]

    • Treatment : Pre-treat the cells with various concentrations of this compound or positive controls (Dexamethasone, Indomethacin) for 1-2 hours.

    • Stimulation : Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control and incubate for 24 hours.[12]

    • Griess Reaction : Collect 100 µL of supernatant from each well and mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measurement : After a brief incubation period, measure the absorbance at 540 nm.[13]

    • Quantification : Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage inhibition of NO production is determined relative to the LPS-stimulated control.

TNF-α and IL-6 Cytokine Production Assay

This assay measures the levels of secreted pro-inflammatory cytokines TNF-α and IL-6.

  • Principle : An Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of specific cytokines in the cell culture supernatant.

  • Methodology :

    • Cell Culture and Stimulation : Follow the same cell seeding, treatment, and LPS stimulation protocol as described for the NO assay.

    • Supernatant Collection : Collect the cell culture supernatant after the 24-hour incubation period.

    • ELISA Protocol : a. Coat a 96-well plate with a capture antibody specific for either human TNF-α or IL-6. b. Add the collected supernatants and standards to the wells and incubate. c. Add a biotinylated detection antibody that binds to the captured cytokine, forming a "sandwich". d. Add an enzyme conjugate (e.g., Avidin-HRP) that binds to the detection antibody. e. Add a substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.

    • Measurement : Measure the absorbance using a microplate reader.

    • Quantification : Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by measuring the production of its downstream product, prostaglandin E₂ (PGE₂). Indomethacin's primary mechanism involves inhibiting this pathway.

COX Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2) (Inflammation, Pain) PGH2->PGs TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 Indo Indomethacin (Non-selective Inhibitor) Indo->COX1 Indo->COX2

Caption: Inhibition of the COX pathway by Indomethacin.
  • Principle : The assay quantifies the amount of PGE₂ in the supernatant of LPS-stimulated macrophages using a competitive ELISA kit.

  • Methodology :

    • Cell Culture and Stimulation : Follow the same cell seeding, treatment, and LPS stimulation protocol as previously described.

    • Supernatant Collection : Collect the cell culture supernatant.

    • PGE₂ Measurement : Use a commercial PGE₂ ELISA kit. a. Add supernatants, standards, and a fixed amount of HRP-labeled PGE₂ to a plate pre-coated with anti-PGE₂ antibodies. b. During incubation, the unlabeled PGE₂ from the sample competes with the HRP-labeled PGE₂ for binding to the antibody. c. After washing, add a substrate solution. The color intensity will be inversely proportional to the amount of PGE₂ in the sample.

    • Measurement & Quantification : Measure absorbance and calculate the PGE₂ concentration based on the standard curve.[14]

References

A Comparative Analysis of the Mechanistic Pathways of Cleomiscosin C and Other Coumarinolignoids

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of Cleomiscosin C and its analogs reveals distinct yet overlapping functionalities, with antioxidant and potential anti-cancer activities being prominent areas of investigation. This guide provides a comparative analysis of this compound with other coumarinolignoids, supported by available experimental data, to elucidate their mechanisms of action for researchers, scientists, and drug development professionals.

Coumarinolignoids, a class of natural phenols, are recognized for their diverse biological activities. Among them, this compound has garnered attention for its notable antioxidant properties. This guide compares the mechanistic details of this compound with its structurally related coumarinolignoids, primarily Cleomiscosin A and B, focusing on their antioxidant and cytotoxic effects.

Comparative Analysis of Biological Activities

Antioxidant Activity

Experimental and computational studies have demonstrated the radical scavenging capabilities of Cleomiscosin A, B, and C. A key mechanism identified is Formal Hydrogen Transfer (FHT), where the molecule donates a hydrogen atom to neutralize free radicals.

Table 1: Quantitative Comparison of Antioxidant and Cytotoxic Activities of Cleomiscosins

CompoundBiological ActivityAssayMetricValueReference
This compound AntioxidantCu2+-induced LDL OxidationIC5029.5 µM[1]
AntioxidantAAPH-induced LDL OxidationIC5011.9 µM[1]
AntioxidantHOCl-induced apoB-100 modificationIC503.9 µM[1]
Radical ScavengingComputational (HOO˙ radical)Reaction Rate (k)6.28 x 10⁴ M⁻¹s⁻¹[2]
Cleomiscosin A AntioxidantCu2+-induced apoB-100 modificationIC5013.4 µM[1]
AntioxidantHOCl-induced apoB-100 modificationIC508.1 µM[1]
CytotoxicityMTT Assay (A549 Lung Cancer Cells)IC50133 µg/mL
Radical ScavengingComputational (HOO˙ radical)Reaction Rate (k)7.52 x 10² M⁻¹s⁻¹[2]
Cleomiscosin B Radical ScavengingComputational (HOO˙ radical)Reaction Rate (k)Not specified, similar to Cleomiscosin A[2]

AAPH: 2,2'-azobis(2-amidinopropane) dihydrochloride; HOCl: Hypochlorous acid; apoB-100: Apolipoprotein B-100.

Notably, this compound exhibits potent inhibition of LDL oxidation induced by various agents, suggesting a robust capacity to protect against lipid peroxidation, a key event in atherosclerosis.[1] Computational studies further support the superior radical scavenging activity of this compound compared to Cleomiscosin A and B.[2]

Cytotoxic Activity

While data on the anti-cancer mechanism of this compound remains limited, preliminary studies on related compounds suggest potential avenues for investigation. Cleomiscosin A has demonstrated cytotoxic effects against A549 lung cancer cells. The broader class of coumarins, which form a core structure of coumarinolignoids, has been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, the coumarin calycosin has been reported to induce apoptosis in osteosarcoma and gastric cancer cells by modulating pathways involving PI3K/Akt, MAPKs, and NF-κB.[3][4] However, it is crucial to note that these mechanisms cannot be directly extrapolated to this compound without specific experimental validation.

Mechanistic Insights and Signaling Pathways

The primary established mechanism for the antioxidant activity of this compound and its analogs is their ability to quench free radicals. The proposed FHT mechanism suggests that the phenolic hydroxyl groups are key to this activity.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Cleomiscosin This compound cluster_Neutralized Neutralized Species ROS Free Radicals (e.g., HOO˙) Cleomiscosin_C This compound ROS->Cleomiscosin_C accepts H atom Neutralized_Radical Neutralized Radical Cleomiscosin_C->Neutralized_Radical donates H atom Cleomiscosin_Radical Cleomiscosin Radical Cleomiscosin_C->Cleomiscosin_Radical

While the precise apoptotic pathways triggered by this compound in cancer cells are yet to be elucidated, a hypothetical pathway, based on the known mechanisms of other coumarins, might involve the modulation of key signaling molecules. Further research is required to validate this proposed mechanism for this compound.

Hypothetical_Apoptosis_Pathway cluster_signaling Signaling Cascade cluster_cellular_effects Cellular Effects Cleomiscosin_C This compound PI3K_Akt PI3K/Akt Pathway Cleomiscosin_C->PI3K_Akt Inhibition MAPK MAPK Pathway Cleomiscosin_C->MAPK Modulation NF_kB NF-κB Pathway Cleomiscosin_C->NF_kB Inhibition Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt->Inhibition_of_Proliferation Apoptosis Apoptosis MAPK->Apoptosis NF_kB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis->Cell_Cycle_Arrest

Experimental Protocols

Copper-Induced LDL Oxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol outlines the measurement of malondialdehyde (MDA), a product of lipid peroxidation, to assess the antioxidant activity of coumarinolignoids against LDL oxidation.

  • LDL Isolation: Low-density lipoprotein (LDL) is isolated from human plasma using sequential ultracentrifugation.

  • Initiation of Oxidation: LDL (e.g., 100 µg protein/mL) is incubated with a solution of copper (II) sulfate (CuSO₄, e.g., 10 µM) at 37°C to induce oxidation.[5] Test compounds (this compound or other coumarinolignoids) are added at various concentrations to assess their inhibitory effects.

  • TBARS Reaction: At specific time points, aliquots of the reaction mixture are taken and mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Heating and Measurement: The mixture is heated at 95°C for a defined period (e.g., 60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.[6]

  • Quantification: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 532 nm. The concentration of TBARS is calculated using a standard curve of MDA.[3][6]

  • IC50 Determination: The concentration of the test compound that inhibits LDL oxidation by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

LDL_Oxidation_Workflow cluster_preparation Sample Preparation cluster_reaction Oxidation Reaction cluster_measurement TBARS Measurement cluster_analysis Data Analysis LDL_Isolation Isolate LDL from Plasma LDL_Solution Prepare LDL Solution LDL_Isolation->LDL_Solution Add_CuSO4 Add CuSO4 to induce oxidation LDL_Solution->Add_CuSO4 Add_Compound Add Test Compound (this compound) LDL_Solution->Add_Compound Incubate Incubate at 37°C Add_CuSO4->Incubate Add_Compound->Incubate Add_TBA Add Thiobarbituric Acid (TBA) Incubate->Add_TBA Heat Heat at 95°C Add_TBA->Heat Measure_Absorbance Measure Absorbance at 532 nm Heat->Measure_Absorbance Calculate_TBARS Calculate TBARS Concentration Measure_Absorbance->Calculate_TBARS Determine_IC50 Determine IC50 Value Calculate_TBARS->Determine_IC50

Conclusion

Current evidence strongly supports the role of this compound as a potent antioxidant, with a mechanism likely involving formal hydrogen transfer to neutralize free radicals. Its efficacy in inhibiting LDL oxidation surpasses that of Cleomiscosin A. While the anti-cancer properties of this compound are yet to be fully elucidated through experimental studies, the known activities of related coumarins suggest that it may hold therapeutic potential in this area. Further research focusing on the cytotoxic and apoptotic effects of this compound on various cancer cell lines is warranted to fully understand its mechanism of action and to enable a more comprehensive comparison with other coumarinolignoids.

References

A Comparative Guide to the Structure-Activity Relationships of Cleomiscosin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of three naturally occurring coumarinolignans: Cleomiscosin A, B, and C. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, hepatoprotective, anti-inflammatory, and anticancer effects. This document summarizes the available experimental data to facilitate a clear comparison of their performance and provides detailed methodologies for key assays.

Structural Comparison

Cleomiscosin A, B, and C share a common coumarinolignan scaffold but differ in the substitution pattern on the phenylpropanoid moiety and the stereochemistry at the C-2' and C-3' positions. These structural nuances are believed to be the primary determinants of their varied biological activities.

  • Cleomiscosin A and Cleomiscosin B are isomers, differing in the attachment of the phenylpropanoid unit to the coumarin core.

  • Cleomiscosin C is structurally distinct from A and B due to an additional methoxy group on the phenylpropanoid ring.

Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activities of Cleomiscosin A, B, and C. It is important to note that direct comparative studies for all activities across all three compounds are limited. The presented data is compiled from various sources and should be interpreted with consideration for the different experimental conditions.

Biological ActivityAssayCleomiscosin A (IC50/EC50)Cleomiscosin B (IC50/EC50)This compound (IC50/EC50)Reference
Antioxidant Cu2+-induced apoB-100 modification13.4 µMNot Reported23.6 µM[1]
HOCl-induced apoB-100 modification8.1 µMNot Reported3.9 µM[1]
AAPH-induced LDL oxidationNot ReportedNot Reported11.9 µM[1]
Cu2+-induced LDL oxidationNot ReportedNot Reported29.5 µM[1]
Anticancer Cytotoxicity against A549 (lung carcinoma)133 µg/mLNot ReportedNot Reported[2]
Hepatoprotective CCl4-induced toxicity in rat hepatocytesA mixture of A, B, and C showed significant protection. Individual data is not available.A mixture of A, B, and C showed significant protection. Individual data is not available.A mixture of A, B, and C showed significant protection. Individual data is not available.[3]
Anti-inflammatory -Reported to have activity, but comparative quantitative data is not available.Not ReportedNot Reported[4][5]

Structure-Activity Relationship Insights

  • Antioxidant Activity : The presence of a methoxy group on the aromatic ring of the phenylpropanoid unit in this compound appears to significantly enhance its radical scavenging activity in apolar environments compared to Cleomiscosin A. However, in polar environments, their antioxidant capacities are comparable.[3] The additional methoxy group in this compound may increase its electron-donating potential, thereby improving its ability to neutralize free radicals.

  • Anticancer Activity : While data is limited, Cleomiscosin A has demonstrated cytotoxicity against the A549 lung cancer cell line.[2] The general cytotoxicity of cleomiscosins suggests that the coumarinolignan scaffold is a promising pharmacophore for anticancer drug development.[3]

  • Hepatoprotective Activity : A mixture of Cleomiscosin A, B, and C has shown significant hepatoprotective effects, indicating a potential synergistic or additive effect of these compounds.[3]

  • Anti-inflammatory Activity : Cleomiscosin A has been identified as having anti-inflammatory properties.[4][5] The underlying mechanism is likely related to the modulation of inflammatory pathways, a common feature of many phenolic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation : Dissolve the test compounds (Cleomiscosin A, B, C) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure :

    • Add a defined volume of the test sample or control to a cuvette or a well of a microplate.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank containing the solvent and DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of Cleomiscosin A, B, and C for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition : After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This in vivo model is used to evaluate the hepatoprotective effects of compounds.

  • Animal Model : Use adult male Wistar or Sprague-Dawley rats.

  • Induction of Hepatotoxicity : Administer CCl4 (typically diluted in olive oil) to the rats via intraperitoneal injection or oral gavage to induce liver damage.

  • Treatment : Administer the test compounds (Cleomiscosin A, B, C, or a mixture) to the rats for a specified period before and/or after CCl4 administration. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.

  • Biochemical Analysis : At the end of the experiment, collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin.

  • Histopathological Examination : Euthanize the animals and collect liver tissues for histopathological analysis. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular changes such as necrosis, inflammation, and steatosis.

  • Evaluation : The hepatoprotective effect is determined by the ability of the test compounds to reduce the CCl4-induced elevation of liver enzymes and to mitigate the histopathological damage to the liver.

LDL (Low-Density Lipoprotein) Oxidation Inhibition Assay

This assay measures the ability of a compound to prevent the oxidative modification of LDL, a key event in the development of atherosclerosis.

  • LDL Isolation : Isolate LDL from fresh human plasma by ultracentrifugation.

  • Oxidation Induction : Incubate the isolated LDL with an oxidizing agent, typically copper sulfate (CuSO4), in the presence or absence of the test compounds (Cleomiscosin A, C).

  • Monitoring Oxidation : The extent of LDL oxidation can be monitored by several methods:

    • Conjugated Diene Formation : Measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during lipid peroxidation.

    • TBARS (Thiobarbituric Acid Reactive Substances) Assay : Measure the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid to form a colored product.

  • Calculation : The inhibitory effect of the compounds is calculated as the percentage reduction in the rate of LDL oxidation compared to the control (LDL with the oxidizing agent but without the test compound). The IC50 value is the concentration of the compound that inhibits LDL oxidation by 50%.

Potential Signaling Pathways

While specific signaling pathways for Cleomiscosin A, B, and C have not been fully elucidated, based on the activities of structurally related natural compounds, it is plausible that their anticancer and anti-inflammatory effects are mediated through the modulation of key cellular signaling cascades.

Hypothesized Anticancer Mechanism: Induction of Apoptosis

Many natural phenolic compounds exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A plausible mechanism for the Cleomiscosins could involve the activation of the intrinsic (mitochondrial) apoptotic pathway.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cleomiscosins Cleomiscosins Bax Bax Cleomiscosins->Bax Activates Bcl2 Bcl2 Cleomiscosins->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Cleomiscosins Cleomiscosins Cleomiscosins->IKK Inhibits Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_n->Genes Induces

References

The Quest for Correlation: Evaluating In Silico Predictions and In Vitro Realities of Cleomiscosin C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of computational and experimental data for the coumarinolignan Cleomiscosin C reveals a landscape of predictive insights and observed biological activities. However, a direct, one-to-one correlation between in silico predictions and in vitro results for a specific biological target of this compound remains an area ripe for further investigation. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear overview of the current state of knowledge, highlighting both the potential and the gaps in our understanding of this natural compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from both computational predictions and experimental assays for this compound and related compounds. It is crucial to note that the data presented are from different studies and do not represent a direct experimental validation of the in silico predictions for the same activity.

Table 1: In Silico Predictions for this compound

Prediction TypeTarget/ActivityPredicted Value/ParameterIn Silico MethodReference
Antioxidant ActivityRadical Scavenging (HOO•)k_overall = 6.28 × 10⁴ M⁻¹ s⁻¹ (gas phase)M06-2X/6-311++G(d,p)[1][2]
Antioxidant ActivityRadical Scavenging (HOO•)k_overall = 6.44 × 10⁴ M⁻¹ s⁻¹ (apolar environment)M06-2X/6-311++G(d,p)[1][2]
Antioxidant ActivityRadical Scavenging (HOO•)k_overall = 4.03 × 10⁷ - 8.66 × 10⁷ M⁻¹ s⁻¹ (polar environment)M06-2X/6-311++G(d,p)[1][2]
Thermodynamic PropertyBond Dissociation Energy (BDE)84.2 kcal mol⁻¹ (O14–H)M06-2X/6-311++G(d,p)[1]
Molecular DockingPoly (ADP-ribose) polymerase-1 (PARP-1)Not explicitly stated for this compound in available abstracts.Not specified in abstract

Table 2: In Vitro Experimental Results for Cleomiscosins

CompoundActivity TypeCell Line / AssayIC₅₀ / ResultReference
This compoundCytotoxicityNot specifiedNoteworthy cytotoxicity against cancer cell lines (qualitative mention)[1]
Cleomiscosin ACytotoxicityA549 (Lung Cancer)Not specified in available abstracts.Mentioned in the context of other studies.
Cleomiscosin A-DAntioxidant ActivityDPPH AssayIC₅₀ values ranging from 43.2 to 58.4 µg/mLMentioned in the context of other studies.
Cleomiscosin A-DAntioxidant ActivityABTS• AssayIC₅₀ values ranging from 12.8–44.3 µg/mLMentioned in the context of other studies.

Experimental Protocols

Detailed methodologies for the key experimental and computational studies cited are provided below to ensure reproducibility and critical evaluation.

In Silico Prediction of Antioxidant Activity

Computational Method: The radical scavenging activity of this compound was investigated using thermodynamic and kinetic calculations with the M06-2X/6-311++G(d,p) method.[1][2] This computational approach models the reaction between the compound and a radical species (HOO•) in different environments (gas phase, apolar, and polar) to predict the overall reaction rate constant (k_overall).[1][2]

In Vitro Cytotoxicity and Antioxidant Assays (General Protocols)

While specific protocols for this compound cytotoxicity were not detailed in the available abstracts, standard methodologies for such assays are described below.

MTT Assay for Cytotoxicity:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified time.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Mandatory Visualization

The following diagrams illustrate the logical flow of a typical drug discovery process involving in silico and in vitro studies, and a hypothetical signaling pathway that could be investigated for this compound's anticancer activity.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_screening Virtual Screening / Molecular Docking lead_identification Lead Identification (e.g., this compound) in_silico_screening->lead_identification admet_prediction ADMET Prediction lead_identification->admet_prediction synthesis_isolation Compound Synthesis / Isolation lead_identification->synthesis_isolation cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) synthesis_isolation->cytotoxicity_assay target_inhibition_assay Target-Specific Inhibition Assays cytotoxicity_assay->target_inhibition_assay target_inhibition_assay->in_silico_screening Feedback Loop for Optimization

Figure 1: A generalized workflow illustrating the interplay between in silico prediction and in vitro validation in drug discovery.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Cleomiscosin_C This compound PARP1 PARP-1 Cleomiscosin_C->PARP1 Inhibition (Hypothesized) DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis

Figure 2: A hypothetical signaling pathway illustrating potential targets for this compound's anticancer activity, including the PARP-1 DNA repair pathway.

Conclusion

The available scientific literature indicates that this compound is a molecule of interest with predicted antioxidant properties and noted cytotoxic effects against cancer cell lines.[1] Computational studies have provided valuable theoretical insights into its radical scavenging capabilities.[1][2] However, there is a clear gap in the research concerning the direct experimental validation of these in silico predictions for this compound. Future studies that concurrently perform computational modeling and in vitro assays on the same biological targets are essential to establish a definitive correlation and to fully elucidate the therapeutic potential of this natural compound. Such integrated studies will be instrumental in guiding the rational design of more potent analogs and in advancing this compound through the drug discovery pipeline.

References

"benchmarking Cleomiscosin C against established antioxidant compounds"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Cleomiscosin C, a coumarinolignan found in various plant species, against established antioxidant compounds. The following sections present a summary of quantitative data from computational and in vitro studies, detailed experimental protocols for key antioxidant assays, and a visualization of the potential signaling pathways involved in its antioxidant mechanism.

Quantitative Comparison of Antioxidant Activity

This compound has demonstrated significant antioxidant potential in both computational and experimental studies. The following tables summarize the available data, comparing its activity with well-known antioxidants.

Table 1: Radical Scavenging Activity (Computational Data)

A computational study investigating the kinetics of radical scavenging in different environments predicts that this compound is a highly effective antioxidant in polar (aqueous) environments, outperforming the standard antioxidant Trolox by a significant margin and showing activity comparable to ascorbic acid and resveratrol.[1][2][3][4] In contrast, in apolar (lipid) environments, its predicted activity is weak.[1][2][3][4]

CompoundEnvironmentOverall Rate Constant (koverall) M-1s-1Relative Activity
This compound Polar 4.03 x 107 - 8.66 x 107 ~100-1000x faster than Trolox
TroloxPolarNot explicitly stated, but implied to be 102-103 fold lower than this compoundReference Standard
Ascorbic AcidPolarComparable to this compoundEstablished Antioxidant
ResveratrolPolarComparable to this compoundEstablished Antioxidant
This compound Apolar 3.47 x 102 - 6.44 x 104 Weak

Source: Computational assessment of the radical scavenging activity of cleomiscosin.[1][2][3][4]

Table 2: In Vitro Antioxidant Activity (Experimental Data)

Experimental studies have focused on the ability of this compound to inhibit lipid peroxidation and protect against oxidative damage to proteins. The half-maximal inhibitory concentration (IC50) values from these studies are presented below. A lower IC50 value indicates greater antioxidant activity.

AssayCompoundIC50 (µM)
Cu2+-induced LDL Oxidation This compound 29.5
AAPH-induced LDL Oxidation This compound 11.9
HOCl-induced apoB-100 Modification This compound 3.9
Cu2+-induced apoB-100 Modification This compound 23.6

Source: Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum.[5]

Experimental Protocols

The following are generalized methodologies for the key in vitro antioxidant assays mentioned in the context of this compound and other antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or standard antioxidants). A control sample contains the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at a specific wavelength (e.g., 734 nm).

  • Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at the specified wavelength.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl3 (20 mM) in a 10:1:1 ratio.

  • Reaction: A small volume of the test compound is mixed with a larger volume of the pre-warmed (37 °C) FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37 °C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at a specific wavelength (typically around 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change in the test samples with a standard curve prepared using a known antioxidant like FeSO4 or Trolox.

Visualization of Potential Signaling Pathways and Experimental Workflow

While direct experimental evidence for the signaling pathways modulated by this compound is yet to be established, its antioxidant activity may be mediated through pathways known to be influenced by other natural antioxidants.

Hypothetical Antioxidant Signaling Pathway

The Keap1-Nrf2 signaling pathway is a major regulator of cellular antioxidant responses. Many natural compounds exert their antioxidant effects by modulating this pathway.

G cluster_basal Basal State CleomiscosinC This compound Keap1 Keap1 CleomiscosinC->Keap1 Inhibition? ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Expression AntioxidantEnzymes->ROS Neutralization CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Hypothetical activation of the Keap1-Nrf2 pathway by this compound.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a compound using common in vitro assays.

G Start Start: Compound (this compound) Preparation Prepare Stock Solutions (Compound & Standards) Start->Preparation AssaySelection Select Assays Preparation->AssaySelection DPPH DPPH Assay AssaySelection->DPPH Radical Scavenging ABTS ABTS Assay AssaySelection->ABTS Radical Scavenging FRAP FRAP Assay AssaySelection->FRAP Reducing Power Incubation Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement DataAnalysis Data Analysis (% Inhibition, IC50) Measurement->DataAnalysis Comparison Compare with Standards DataAnalysis->Comparison End End: Report Antioxidant Capacity Comparison->End

Caption: General workflow for in vitro antioxidant capacity assessment.

References

The Untapped Potential of Cleomiscosin C: A Comparative Guide to its Synergistic Antioxidant Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent, natural antioxidants is a continuous journey. Cleomiscosin C, a coumarinolignan found in several plant species, has demonstrated significant antioxidant properties. However, its potential in synergistic combinations with other phytochemicals remains a largely unexplored frontier. This guide provides a comparative analysis of the known antioxidant activity of this compound and explores the hypothetical synergistic effects it may exhibit with other well-established phytochemicals, supported by experimental data from analogous studies.

While direct experimental evidence for the synergistic antioxidant effects of this compound with other phytochemicals is not yet available in the scientific literature, existing research on its individual antioxidant capacity provides a strong foundation for proposing and testing potential synergistic combinations. This guide will first detail the established antioxidant profile of this compound and then, drawing parallels from studies on other antioxidant synergies, outline a framework for investigating its combinatorial effects.

This compound: A Standalone Antioxidant

This compound has been the subject of studies investigating its ability to counteract oxidative stress. Research has shown its efficacy in various antioxidant assays, establishing it as a promising natural antioxidant.

A key study isolated this compound and its analogue Cleomiscosin A, evaluating their ability to inhibit LDL (low-density lipoprotein) oxidation, a key event in the development of atherosclerosis. The results demonstrated that this compound effectively inhibits LDL oxidation induced by both copper ions (Cu2+) and a free radical generator (AAPH).[1] Furthermore, it was shown to protect apolipoprotein B-100 from fragmentation and oxidative modification.[1]

Computational studies have further elucidated the radical scavenging activity of this compound. These theoretical analyses provide insights into the structure-activity relationship and the mechanisms by which this compound neutralizes free radicals, highlighting its potential in polar environments.[2][3][4][5]

Table 1: Antioxidant Activity of this compound from In Vitro Assays

AssayOxidative StressorIC50 (µM) of this compoundReference
LDL Oxidation (Cu2+-mediated)Copper Ions (Cu2+)29.5[1]
LDL Oxidation (AAPH-mediated)AAPH (2,2'-azobis-(2-amidinopropane)dihydrochloride)11.9[1]
ApoB-100 Fragmentation (Cu2+-induced)Copper Ions (Cu2+)>5 µM (65.3% inhibition at 5 µM)[1]
ApoB-100 Oxidative Modification (Cu2+-induced)Copper Ions (Cu2+)23.6[1]
ApoB-100 Oxidative Modification (HOCl-induced)Hypochlorous Acid (HOCl)3.9[1]

The Promise of Synergy: Learning from Other Phytochemicals

The concept of synergistic antioxidant activity, where the combined effect of two or more compounds is greater than the sum of their individual effects, is well-documented for various phytochemicals.[6] Studies have shown that combinations of compounds like resveratrol, quercetin, and curcumin can lead to enhanced antioxidant efficacy.[7][8][9][10]

For instance, the synergistic antioxidant effect of resveratrol with other phenolic compounds like catechin has been confirmed using multiple assay methods.[8] Similarly, curcumin has demonstrated synergistic antioxidant effects when combined with gallic acid.[11] These interactions are often attributed to mechanisms such as the regeneration of one antioxidant by another or the chelation of pro-oxidant metal ions.

A Proposed Framework for Investigating this compound Synergy

Given the antioxidant capabilities of this compound, it is plausible that it could exhibit synergistic effects when combined with other phytochemicals. Here, we propose a hypothetical experimental workflow to investigate these potential synergies.

Experimental Workflow for Assessing Synergistic Antioxidant Activity

G cluster_0 Phase 1: Individual Compound Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Synergy Determination A Determine IC50 of This compound C Prepare Combinations of This compound and Phytochemicals at Various Ratios A->C B Determine IC50 of Selected Phytochemicals (e.g., Quercetin, Resveratrol) B->C D Perform Antioxidant Assays (DPPH, ABTS, ORAC) C->D E Calculate Combination Index (CI) D->E F CI < 1: Synergy CI = 1: Additive Effect CI > 1: Antagonism E->F

Caption: Proposed workflow for evaluating synergistic antioxidant effects.

Detailed Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare stock solutions of this compound and the selected phytochemicals in a suitable solvent (e.g., methanol or ethanol).

    • In a 96-well plate, add various concentrations of the individual compounds and their combinations.

    • Add a freshly prepared solution of DPPH in the same solvent to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and combination.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the individual compounds and their combinations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay:

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Protocol:

    • Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the test compounds in a suitable buffer.

    • In a black 96-well plate, add the fluorescent probe and the test compounds or combinations.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader.

    • Calculate the net area under the curve (AUC) for each sample and compare it to a standard antioxidant (e.g., Trolox).

Data Presentation and Synergy Analysis

The quantitative data obtained from these assays should be summarized in tables for clear comparison. The interaction between this compound and other phytochemicals can be determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Table 2: Hypothetical Data for DPPH Radical Scavenging Activity of this compound and Quercetin Combinations

Combination (this compound : Quercetin)Experimental IC50 (µg/mL)Theoretical IC50 (µg/mL)Combination Index (CI)Interaction
1:015.2---
0:15.8---
1:16.510.50.62Synergy
1:34.98.20.60Synergy
3:19.812.80.77Synergy

A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathways and Future Directions

The antioxidant effects of many phytochemicals are mediated through the modulation of cellular signaling pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. Future research should investigate whether this compound, alone or in combination with other phytochemicals, can activate these protective pathways.

Potential Signaling Pathway for Antioxidant Synergy

G cluster_0 Stimulus cluster_1 Cellular Response This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Phytochemical X Phytochemical X Phytochemical X->Nrf2 ARE ARE Binding Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Cellular Protection Cellular Protection AntioxidantEnzymes->Cellular Protection

Caption: Hypothetical activation of the Nrf2-ARE pathway by synergistic phytochemicals.

Conclusion

While the synergistic antioxidant effects of this compound with other phytochemicals are yet to be experimentally validated, its established individual antioxidant activity makes it a compelling candidate for such investigations. The experimental framework outlined in this guide provides a robust methodology for exploring these potential synergies. Uncovering potent synergistic combinations of this compound could pave the way for the development of novel and more effective natural antioxidant formulations for use in pharmaceuticals and nutraceuticals. Further research in this area is highly encouraged to unlock the full therapeutic potential of this promising coumarinolignan.

References

A Comparative Analysis of Cleomiscosin C and Cleomiscosin D as Potential PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents targeting DNA repair pathways, a comparative analysis of two coumarinolignoids, Cleomiscosin C and Cleomiscosin D, has highlighted their potential as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). While experimental validation is still forthcoming, in-silico molecular docking studies have provided initial insights into their binding affinities, suggesting a promising avenue for further investigation in the field of oncology and other diseases where PARP1 modulation is beneficial.

This guide provides a comprehensive comparison of this compound and Cleomiscosin D based on available computational data, alongside a detailed, generalized experimental protocol for assessing PARP1 inhibition. This information is intended for researchers, scientists, and professionals in drug development to facilitate further research into these natural compounds.

Quantitative Data Summary

To date, direct experimental IC50 values for the PARP1 inhibitory activity of this compound and Cleomiscosin D have not been reported in peer-reviewed literature. However, computational molecular docking studies have been conducted to predict their binding affinity to the PARP1 active site. The binding energy is an indicator of the stability of the compound-protein complex, with a more negative value suggesting a stronger interaction and potentially higher inhibitory activity.

CompoundPredicted Binding Energy (kcal/mol) vs. PARP1
This compound -8.67[1]
Cleomiscosin D -8.91[1]

Note: This data is based on in-silico molecular docking studies and awaits experimental verification.[1]

Based on these computational predictions, Cleomiscosin D exhibits a slightly more favorable binding energy compared to this compound, suggesting it may be a marginally more potent inhibitor of PARP1.[1]

Broader Biological Activities

Beyond their predicted interaction with PARP1, this compound has been studied for other biological effects. It has demonstrated antioxidant properties, including the ability to inhibit LDL oxidation, which is a key event in the development of atherosclerosis.[2] The antioxidant and anti-inflammatory activities of these compounds may complement their potential role as PARP1 inhibitors, as both oxidative stress and inflammation are linked to the DNA damage response.[2][3]

Experimental Protocols

For researchers seeking to validate the in-silico findings and determine the experimental PARP1 inhibitory activity of this compound and D, a generalized protocol for a chemiluminescent PARP1 assay is provided below. This protocol is based on commercially available assay kits and established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Cleomiscosin D against human PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent substrate for HRP

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Test compounds (this compound and Cleomiscosin D) dissolved in DMSO

  • Known PARP1 inhibitor as a positive control (e.g., Olaparib)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound, Cleomiscosin D, and the positive control inhibitor in the assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the diluted test compounds or controls.

  • Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add the biotinylated NAD+ mixture and incubate to allow its incorporation into the poly(ADP-ribose) chains.

  • Secondary Detection: After another wash step, add Streptavidin-HRP to each well and incubate.

  • Signal Generation: Following a final wash, add the chemiluminescent substrate.

  • Measurement: Immediately measure the chemiluminescence using a microplate luminometer. The light output is proportional to the PARP1 activity.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

PARP1 Signaling Pathway and Inhibition

PARP1_Signaling cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor This compound / D Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARP1_Activation Blocks

Caption: PARP1 activation by DNA damage and its inhibition.

Experimental Workflow for PARP1 Inhibition Assay

PARP1_Assay_Workflow Start Start: Prepare Reagents Add_Compounds Add Test Compounds (this compound/D) to Plate Start->Add_Compounds Add_Enzyme Add PARP1 Enzyme & Activated DNA Add_Compounds->Add_Enzyme Incubate_1 Incubate (60 min) Add_Enzyme->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Biotin_NAD Add Biotinylated NAD+ Wash_1->Add_Biotin_NAD Incubate_2 Incubate (30 min) Add_Biotin_NAD->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Strep_HRP Add Streptavidin-HRP Wash_2->Add_Strep_HRP Incubate_3 Incubate (30 min) Add_Strep_HRP->Incubate_3 Wash_3 Wash Plate Incubate_3->Wash_3 Add_Substrate Add Chemiluminescent Substrate Wash_3->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate End End: Analyze Data Read_Plate->End

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

References

A Comparative Evaluation of the Therapeutic Index of Cleomiscosin C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a coumarinolignan found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. This naturally derived compound, along with its structural analogs Cleomiscosin A and B, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and notably, anti-cancer properties.[1] The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between its toxic dose and its therapeutic dose. A higher therapeutic index indicates a wider margin of safety for a given compound. This guide provides a comparative overview of the available experimental data to evaluate the therapeutic index of this compound versus its analogs, Cleomiscosin A and B. While direct comparative studies on the therapeutic index are limited, this guide synthesizes the existing data on their efficacy and toxicity to provide a preliminary assessment and highlight areas for future investigation.

Quantitative Data Summary

A comprehensive evaluation of the therapeutic index requires quantitative data on both the efficacy (e.g., half-maximal inhibitory concentration, IC50) and toxicity (e.g., half-maximal cytotoxic concentration, CC50, or median lethal dose, LD50) of the compounds. Unfortunately, a thorough review of the current literature reveals a significant lack of direct, comparative data for the therapeutic indices of this compound and its analogs. The available data is sparse and often not in a format that allows for a direct, side-by-side comparison.

The following table summarizes the currently available quantitative data. The absence of values for many parameters underscores the need for further research in this area.

CompoundTarget/ActivityCell LineIC50Normal Cell LineCC50Therapeutic Index (CC50/IC50)LD50 (in vivo)
This compound Anti-cancer-Not available-Not availableNot availableNot available
Antioxidant-Not available-Not availableNot availableNot available
Anti-inflammatory-Not available-Not availableNot availableNot available
Cleomiscosin A Anti-cancer (Lung)A549133 µg/mL-Not availableNot availableNot available
Anti-inflammatoryBV-2 (microglial)> 100 µM-Not availableNot availableNot available
Cleomiscosin B Anti-cancer-Not available-Not availableNot availableNot available

Note: The provided IC50 value for Cleomiscosin A in A549 cells is from a single study and requires further validation and comparison with its effects on normal lung cells to begin to estimate a therapeutic index. The IC50 for anti-inflammatory activity is not directly comparable to anti-cancer cytotoxicity for the purpose of calculating a cancer-related therapeutic index.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for evaluating the therapeutic efficacy and cytotoxicity of compounds like this compound and its analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 or CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Apoptotic Signaling Pathways (Western Blot)

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of apoptotic pathways by observing the cleavage of key proteins like caspases and PARP.[6][7][8][9]

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound and its analogs exert their cytotoxic effects are not yet fully elucidated. However, based on the known activities of coumarinolignans and their impact on apoptosis, a general workflow for investigating these pathways can be proposed.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_pathway Potential Signaling Pathway Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treat with this compound or Analogs Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Determine IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic Markers) Compound_Treatment->Western_Blot Caspase_Activation Caspase Activation Western_Blot->Caspase_Activation Cleomiscosin This compound / Analogs ROS ↑ ROS Production Cleomiscosin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Experimental workflow for evaluating the cytotoxic effects and potential apoptotic pathway of this compound and its analogs.

Conclusion and Future Directions

The evaluation of the therapeutic index is a cornerstone of preclinical drug development. While this compound and its analogs, Cleomiscosin A and B, show promise as potential anti-cancer agents, the current body of literature lacks the necessary quantitative and comparative data to definitively assess their therapeutic indices. The single reported IC50 value for Cleomiscosin A against A549 lung cancer cells provides a starting point, but comprehensive studies are urgently needed.

Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of the IC50 values of this compound, A, and B across a panel of cancer cell lines representing different tumor types.

  • Toxicity Profiling: Determining the CC50 values of these compounds on a variety of normal, non-cancerous cell lines to assess their in vitro selectivity.

  • In Vivo Studies: Performing animal studies to determine the in vivo efficacy and toxicity, including the establishment of LD50 values.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by each compound to understand the basis of their therapeutic and toxic effects.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the therapeutic potential and safety profiles of this compound and its analogs, paving the way for their potential development as novel anti-cancer therapies.

References

Differential Effects of Cleomiscosin C on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin C, a coumarinolignan found in various plant species, has been noted for its potential biological activities, including noteworthy cytotoxicity against cancer cell lines.[1] However, a comprehensive review of the existing scientific literature reveals a scarcity of direct experimental data detailing its differential effects across various cancer cell lines. Much of the available research focuses on its structurally related analogs, such as Cleomiscosin A, or other phytochemicals with similar classifications.

This guide aims to provide a comparative overview based on the available information, supplemented with data on related compounds to offer a contextual understanding. Furthermore, it furnishes detailed experimental protocols for key assays to empower researchers to investigate the effects of this compound in their own studies.

Cytotoxicity Profile of Cleomiscosin Analogs

Table 1: Cytotoxicity of Cleomiscosin A against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Not SpecifiedNot Specified in available abstractsData not available

Note: This table is a template. As of the latest search, specific IC50 values for Cleomiscosin A were not found in the provided search results. Research on related compounds is ongoing.

Experimental Protocols

To facilitate further research into the differential effects of this compound, detailed protocols for essential in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the DNA-intercalating agent propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Signaling Pathway Investigation: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualizing Cellular Mechanisms and Workflows

To aid in the conceptualization of the experimental processes and potential signaling pathways affected by this compound, the following diagrams are provided.

G cluster_0 Cell Viability Assay A Seed Cells B Treat with This compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Experimental Workflow for MTT Assay.

G cluster_1 Apoptosis Assay F Treat Cells G Harvest & Wash F->G H Stain with Annexin V/PI G->H I Flow Cytometry Analysis H->I

Workflow for Annexin V/PI Apoptosis Assay.

G cluster_pathway Potential Apoptotic Signaling Pathway Cleomiscosin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) Cleomiscosin_C->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Cleomiscosin_C->Bax Activation Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized Apoptotic Signaling Pathway.

Conclusion

While direct and extensive experimental data on the differential effects of this compound on various cancer cell lines remains limited in the public domain, its structural similarity to other bioactive coumarinolignans suggests it is a promising candidate for further anticancer research. The provided experimental protocols and conceptual diagrams offer a foundational framework for researchers to systematically investigate its efficacy and mechanisms of action. Future studies are warranted to elucidate the specific cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound across a diverse panel of cancer cell lines, which will be crucial for evaluating its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Cleomiscosin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Cleomiscosin C necessitates a cautious approach, treating the compound as hazardous waste. This guide provides a procedural framework for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals working with this compound, the absence of a dedicated Safety Data Sheet (SDS) and explicit disposal instructions requires adherence to rigorous safety standards. When a compound's hazardous properties are not fully characterized, it is imperative to handle it with the utmost care and to follow established protocols for unknown or hazardous chemical waste.

Recommended Disposal Protocol for this compound

Given the lack of specific degradation or neutralization data for this compound, the primary recommendation is to dispose of it through a licensed hazardous waste management company. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a safe choice.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the CAS number (84575-10-0).

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all available information on this compound.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided in the table below. This information is crucial for EHS professionals to determine the most appropriate disposal method, likely incineration at a licensed facility.

PropertyValue
CAS Number 84575-10-0
Molecular Formula C21H20O9
Molecular Weight 416.378 g/mol
Boiling Point 647.8 ± 55.0 °C at 760 mmHg
Flash Point 229.9 ± 25.0 °C
Density 1.4 ± 0.1 g/cm³

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing a safety-first approach in the absence of specific handling information.

start Start: Need to Dispose of this compound assess Assess Information: Specific Disposal Protocol Available? start->assess handle_hazardous Treat as Hazardous Waste assess->handle_hazardous No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handle_hazardous->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste: this compound' & CAS Number segregate->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these conservative and safety-conscious procedures, laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment.

Personal protective equipment for handling Cleomiscosin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cleomiscosin C

This guide provides immediate and essential safety and logistical information for the handling of this compound. Given the limited availability of specific toxicity data for this compound, a precautionary approach is recommended, treating it as a compound with unknown toxicity. The following procedures are based on general best practices for handling potentially hazardous research chemicals.

1. Risk Assessment and Handling Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, researchers should handle it with the utmost care. A thorough risk assessment should be conducted before commencing any work. Engineering controls, such as a chemical fume hood, are essential to minimize inhalation exposure.

2. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general laboratory safety protocols for compounds of unknown toxicity.

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield should be worn in addition to goggles when there is a risk of splashing[2][3].
Hand Protection Wear chemical-impermeable gloves, such as nitrile, butyl, or neoprene[1][2]. Gloves must be inspected before use and changed frequently, especially if contaminated[1].
Body Protection A flame-resistant lab coat is required[3]. For procedures with a higher risk of splashes, consider a chemical-resistant apron or coveralls[4].
Respiratory For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. If aerosols may be generated or if working outside a fume hood, a full-face respirator is recommended[1].

3. First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor[1].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[1].

4. Spill and Disposal Procedures

Spill Management:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust formation[1]. Place into a sealed, labeled container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Waste Disposal:

  • All waste containing this compound should be collected in a clearly labeled, sealed container.

  • Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment[1].

5. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration or freezing at -20°C in a well-closed container, protected from air and light, is recommended[5][6].

Experimental Workflow for Safe Handling of this compound

Cleomiscosin_C_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Chemical Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Conduct Risk Assessment B Review Safety Data Sheet (if available) or Treat as Unknown Toxicity A->B Proceed to C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Based on Assessment D Weigh Solid this compound C->D Enter Handling Area E Prepare Solution D->E Transfer to F Perform Experiment E->F Use in G Decontaminate Work Area F->G Upon Completion H Collect Waste in Labeled Container G->H Collect all contaminated materials I Dispose of Waste via Hazardous Waste Protocol H->I Follow Institutional Guidelines J Remove and Dispose of PPE Properly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.